molecular formula C25H45NO4 B196140 Linoleoylcarnitine CAS No. 36816-10-1

Linoleoylcarnitine

Cat. No.: B196140
CAS No.: 36816-10-1
M. Wt: 423.6 g/mol
InChI Key: MJLXQSQYKZWZCB-DQFWFXSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-linoleyl-L-carnitine, also known as linoleyl-L-carnitine (C18:2), is a specific esterified long-chain acylcarnitine that serves as a crucial intermediate in cellular energy metabolism. Its primary research value lies in its role in the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo beta-oxidation to produce energy . Acylcarnitine esters are formed through the action of carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, and once transported inside, carnitine palmitoyltransferase II (CPT2) reconverts them back to acyl-CoA esters for oxidation . This process is fundamental to energy homeostasis, particularly in tissues with high energy demands like cardiac and skeletal muscle . In research settings, O-linoleyl-L-carnitine is a vital biomarker for investigating mitochondrial function and metabolic health. Profiling specific acylcarnitine species, rather than total carnitine levels, provides a more precise window into metabolic flux and disruptions. Scientific studies have identified significant reductions in linoleyl-L-carnitine and other specific acylcarnitines in patients with Chronic Fatigue Syndrome (ME/CFS), where these deficiencies were highly correlated with fatigue levels . This makes it a compound of interest for metabolomic studies aimed at understanding the biochemical underpinnings of idiopathic fatigue and other metabolic disorders. Furthermore, disturbances in fatty acid metabolism and acylcarnitine profiles are implicated in conditions like primary and secondary carnitine deficiencies, which can arise from genetic mutations, liver or kidney disease, or the use of certain medications . This high-purity compound is intended for use as a reference standard in mass spectrometry-based metabolomics, for the investigation of inborn errors of metabolism, and for fundamental research on lipid metabolism and mitochondrial dysfunction. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

IUPAC Name

(3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3/b10-9-,13-12-/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLXQSQYKZWZCB-DQFWFXSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315971
Record name Linoleoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36816-10-1
Record name Linoleoylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36816-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linoleoylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036816101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linoleoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Linoleoylcarnitine: A Technical Guide to its Biochemical Properties, Structure, and Function

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Linoleoylcarnitine is a long-chain acylcarnitine, an ester of the essential nutrient L-carnitine and the polyunsaturated fatty acid, linoleic acid. As a key intermediate in cellular metabolism, this compound plays a critical role in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. This guide provides an in-depth exploration of the biochemical and structural properties of this compound, its metabolic significance, and its emerging roles in various physiological and pathophysiological states. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer a comprehensive technical resource.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical nature of this compound is fundamental to appreciating its biological function and for the development of analytical and therapeutic strategies.

Chemical Structure

This compound is an amphipathic molecule, possessing both a hydrophilic quaternary ammonium head group from the L-carnitine moiety and a long, hydrophobic acyl chain from linoleic acid.

  • IUPAC Name: (3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoate[1]

  • Chemical Formula: C₂₅H₄₅NO₄[1]

  • Molecular Weight: 423.6 g/mol [1]

  • SMILES: CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(C)C[1]

  • InChI: InChI=1S/C25H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3/b10-9-,13-12-/t23-/m1/s1[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its biological transport, interaction with enzymes, and for the development of analytical methods.

PropertyValue/DescriptionSource
XLogP3 7.2[1]
pKa (predicted) ~3.8 (for the carboxylic acid group)General L-carnitine data
Solubility Soluble in organic solvents such as ethanol, methanol, DMSO, and dimethylformamide (DMF). Limited solubility in aqueous solutions.[2]

The high XLogP3 value indicates a significant lipophilic character, which is expected due to the long linoleic acid chain. This property dictates its association with cellular membranes and lipid-binding proteins. The pKa of the carboxylic acid group is similar to that of L-carnitine, indicating that it will be deprotonated at physiological pH, contributing to the zwitterionic nature of the molecule.

Biochemical Synthesis and Metabolism

This compound is not directly synthesized in a de novo pathway but is formed through the esterification of L-carnitine with linoleoyl-CoA. This reaction is a key step in the transport of linoleic acid into the mitochondria.

Biosynthesis of L-Carnitine

The biosynthesis of L-carnitine is a multi-step enzymatic process that occurs in the liver, kidneys, and brain from the essential amino acids lysine and methionine.[3] The pathway involves four key enzymes: Nε-trimethyllysine hydroxylase, 3-hydroxy-Nε-trimethyllysine aldolase, 4-N-trimethylaminobutyraldehyde dehydrogenase, and γ-butyrobetaine hydroxylase.[4]

Formation of this compound: The Carnitine Shuttle

The primary mechanism for the formation of this compound is through the action of the carnitine shuttle system, which facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane. This process is catalyzed by a family of enzymes known as carnitine palmitoyltransferases (CPTs).[5]

  • Activation of Linoleic Acid: In the cytoplasm, linoleic acid is first activated to its coenzyme A (CoA) ester, linoleoyl-CoA, by the enzyme acyl-CoA synthetase.

  • CPT1-Mediated Esterification: At the outer mitochondrial membrane, carnitine palmitoyltransferase 1 (CPT1) catalyzes the transfer of the linoleoyl group from linoleoyl-CoA to L-carnitine, forming this compound and releasing free CoA.[5]

  • Translocation: this compound is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).[5]

  • CPT2-Mediated Re-esterification: In the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, catalyzes the reverse reaction, transferring the linoleoyl group from this compound back to CoA to reform linoleoyl-CoA. The regenerated L-carnitine is then transported back to the cytoplasm by CACT.

The reformed linoleoyl-CoA in the mitochondrial matrix is now available for β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for ATP production.

Diagram: The Carnitine Shuttle and Formation of this compound

CarnitineShuttle cluster_cytoplasm Cytoplasm cluster_membranes Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Linoleic Acid Linoleic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Linoleic Acid->Acyl-CoA Synthetase Linoleoyl-CoA Linoleoyl-CoA CPT1 CPT1 Linoleoyl-CoA->CPT1 CoA L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 Linoleoylcarnitine_cyto This compound CACT CACT Linoleoylcarnitine_cyto->CACT CPT2 CPT2 Linoleoylcarnitine_cyto->CPT2 Acyl-CoA Synthetase->Linoleoyl-CoA OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane CPT1->Linoleoylcarnitine_cyto + CoA CACT->L-Carnitine_cyto CACT->Linoleoylcarnitine_cyto Linoleoyl-CoA_matrix Linoleoyl-CoA CPT2->Linoleoyl-CoA_matrix + L-Carnitine Beta-Oxidation Beta-Oxidation Linoleoyl-CoA_matrix->Beta-Oxidation L-Carnitine_matrix L-Carnitine L-Carnitine_matrix->CACT UPLCMSMS cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Cold ACN) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation (HILIC Column) Reconstitution->UPLC MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS Data Data Analysis MSMS->Data

Sources

The Dual Nature of Long-Chain Acylcarnitines: A Technical Guide to the Biological Significance of Linoleoylcarnitine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Simple Intermediates

For decades, long-chain acylcarnitines (LCACs) were viewed primarily as transient intermediates in mitochondrial fatty acid β-oxidation, their presence in circulation a mere reflection of metabolic flux. However, a paradigm shift is underway. Mounting evidence reveals that these molecules, far from being passive bystanders, are potent bioactive lipids that actively modulate cellular function and contribute to the pathophysiology of numerous diseases. This guide delves into the complex and often dualistic biological significance of LCACs, with a particular focus on linoleoylcarnitine (C18:2), an ester of the essential fatty acid linoleic acid. We will explore its canonical roles, emerging signaling functions, and its growing importance as a biomarker and potential therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this fascinating class of molecules.

The Foundational Role: Facilitating Mitochondrial Energy Production

The primary and most well-understood function of L-carnitine and its acylated derivatives is the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a critical step for their subsequent β-oxidation and energy production in the form of ATP.[1][2][3] This process, known as the carnitine shuttle, is essential for tissues with high energy demands that rely on fatty acids as a primary fuel source, such as cardiac and skeletal muscle.[2]

The carnitine shuttle involves a coordinated series of enzymatic reactions:

  • Activation of Fatty Acids: In the cytosol, long-chain fatty acids are first activated to their coenzyme A (CoA) thioesters (acyl-CoAs) by acyl-CoA synthetases located on the outer mitochondrial membrane.

  • Transesterification to Carnitine: Carnitine palmitoyltransferase I (CPT1), an enzyme on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine, such as this compound.[2]

  • Translocation across the Inner Mitochondrial Membrane: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).

  • Re-esterification to CoA: Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) facilitates the reverse reaction, transferring the acyl group from the acylcarnitine back to CoA, reforming the acyl-CoA.

  • Return of Free Carnitine: The liberated L-carnitine is transported back to the cytosol by CACT to participate in another round of fatty acid transport.

The reformed acyl-CoA in the mitochondrial matrix is now available for β-oxidation.

Figure 1: The Carnitine Shuttle Pathway

The Pathophysiological Significance of Accumulated Long-Chain Acylcarnitines

Under normal physiological conditions, the concentration of acylcarnitines in the blood is low as they are efficiently utilized for energy production.[4] However, in various pathological states, particularly those involving mitochondrial dysfunction or a mismatch between fatty acid supply and demand, LCACs can accumulate to detrimental levels. This accumulation is no longer a benign indicator but an active contributor to cellular damage and disease progression.

Cardiovascular Diseases

The heart heavily relies on fatty acid oxidation for its immense energy requirements. Consequently, disruptions in this metabolic pathway can have profound consequences for cardiac health. Elevated levels of LCACs, including this compound, have been implicated in a range of cardiovascular diseases.

  • Cardiac Arrhythmias: A growing body of evidence suggests that the accumulation of LCACs can have pro-arrhythmic effects.[5] While the precise mechanisms are still under investigation, it is hypothesized that these amphipathic molecules can intercalate into cellular membranes, altering their physical properties and the function of ion channels, leading to electrical instability in cardiomyocytes.[6] L-carnitine supplementation has been shown in some studies to have protective effects against ventricular arrhythmias following coronary reperfusion, potentially by reducing the accumulation of toxic long-chain acyl-CoA metabolites.[6]

  • Heart Failure: In heart failure, the myocardium undergoes a metabolic shift away from fatty acid oxidation towards glycolysis. This can lead to an accumulation of unused fatty acids and their acylcarnitine derivatives. These accumulating LCACs may further exacerbate cardiac dysfunction by impairing mitochondrial function and promoting oxidative stress.[7][8] Clinical trials are ongoing to investigate the potential therapeutic benefits of L-carnitine supplementation in heart failure patients.[9]

Insulin Resistance and Type 2 Diabetes

Insulin resistance, a hallmark of type 2 diabetes, is characterized by an impaired ability of cells to respond to insulin, leading to hyperglycemia.[10] Inefficient or incomplete mitochondrial β-oxidation is a key feature of insulin resistance.[11]

  • Impaired Insulin Signaling: The accumulation of LCACs in skeletal muscle and other insulin-sensitive tissues is thought to contribute to insulin resistance by interfering with the insulin signaling cascade.[12] While the exact mechanisms are still being elucidated, it is proposed that these lipid intermediates can activate inflammatory pathways and cellular stress responses that ultimately dampen insulin signaling.

  • Metabolic Inflexibility: A state of metabolic inflexibility, where cells are unable to efficiently switch between glucose and fatty acid oxidation in response to nutritional cues, is a characteristic of insulin resistance.[10][13] The accumulation of acylcarnitines is a key indicator of this metabolic inflexibility. Some studies suggest that L-carnitine supplementation may improve insulin sensitivity by enhancing the formation of acetylcarnitine in muscle, thereby improving metabolic flexibility.[4][13]

Inflammation and Cellular Stress

Beyond their direct effects on metabolism, LCACs are now recognized as potent signaling molecules that can activate pro-inflammatory pathways and induce cellular stress.

  • Activation of Inflammatory Pathways: Studies have shown that long-chain acylcarnitines can stimulate the production of pro-inflammatory cytokines and activate key signaling pathways involved in inflammation, such as the NF-κB pathway.[11] This inflammatory response may be mediated, in part, through the generation of reactive oxygen species (ROS).[11]

  • Induction of Oxidative Stress: The accumulation of LCACs can lead to mitochondrial dysfunction and an increase in the production of ROS.[14] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and contribute to the progression of various diseases. L-carnitine and its esters have been shown to possess antioxidant properties and may help to mitigate oxidative stress.[1][14]

This compound: A Unique Player?

This compound, as the carnitine ester of the essential omega-6 fatty acid linoleic acid, holds a unique position among LCACs. While it shares many of the general properties of other LCACs, its specific biological roles are an area of active investigation. The downstream metabolites of linoleic acid are precursors to a variety of signaling molecules, and it is plausible that this compound itself, or its subsequent metabolism, could have distinct signaling functions. Further research is needed to fully elucidate the specific signaling pathways and cellular receptors that are modulated by this compound.

LCAC_Signaling Figure 2: Potential Signaling Pathways of LCACs cluster_CellularEffects Cellular Effects cluster_Pathophysiology Pathophysiological Outcomes This compound This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Altered_Ion_Channels Altered Ion Channel Function This compound->Altered_Ion_Channels Impaired_Insulin_Signaling Impaired Insulin Signaling This compound->Impaired_Insulin_Signaling ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Inflammation Inflammation (e.g., NF-κB activation) ROS_Production->Inflammation Heart_Failure Heart Failure Inflammation->Heart_Failure Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance Cardiac_Arrhythmias Cardiac Arrhythmias Altered_Ion_Channels->Cardiac_Arrhythmias Impaired_Insulin_Signaling->Insulin_Resistance

Figure 2: Potential Signaling Pathways of LCACs

Analytical Methodologies for Acylcarnitine Profiling

The accurate and comprehensive analysis of acylcarnitine profiles is crucial for both basic research and clinical diagnostics.[15] Tandem mass spectrometry (MS/MS), coupled with liquid chromatography (LC), has become the gold standard for the quantitative analysis of acylcarnitines in biological matrices such as plasma, serum, and tissue extracts.[16][17][18][19]

Experimental Protocol: LC-MS/MS for Quantitative Acylcarnitine Profiling

This protocol provides a general framework for the quantitative analysis of acylcarnitines. Optimization of specific parameters may be required depending on the instrumentation and biological matrix.

4.1.1. Sample Preparation

  • Plasma/Serum: To 20 µL of plasma or serum, add 500 µL of ice-cold isopropyl alcohol containing 0.5% (v/v) acetic acid and an internal standard mix (containing deuterated acylcarnitine standards).[20]

  • Tissue: Homogenize 10 mg of tissue in 400 µL of ice-cold isopropyl alcohol containing 0.5% (v/v) acetic acid and the internal standard mix.[20]

  • Extraction: Sonicate the samples in an ice-bath for 5 minutes.[20]

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.[20]

  • Supernatant Collection: Transfer the supernatant to a new tube. For plasma/serum, repeat the extraction once more and combine the supernatants.[20]

  • Drying: Dry the combined supernatants under a stream of nitrogen gas.[20]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

4.1.2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.[16]

    • Mobile Phase A: 0.1% formic acid in water.[16]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[16]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.[16]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for the sensitive and specific detection of each acylcarnitine species and their corresponding internal standards. The precursor ion is the molecular ion of the acylcarnitine, and a common product ion at m/z 85 (corresponding to the carnitine moiety) is often monitored.

LCMS_Workflow Figure 3: LC-MS/MS Workflow for Acylcarnitine Analysis Sample Plasma, Serum, or Tissue Extraction Protein Precipitation & Extraction (with Internal Standards) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Drying Supernatant Collection & Drying Centrifugation->Supernatant_Drying Reconstitution Reconstitution Supernatant_Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 3: LC-MS/MS Workflow for Acylcarnitine Analysis
Quantitative Data Summary

The following table provides representative concentration ranges of long-chain acylcarnitines in human plasma. It is important to note that these values can vary depending on the analytical method, cohort characteristics (e.g., age, sex, diet), and physiological state.

AcylcarnitineTypical Plasma Concentration (µmol/L)Associated Pathological Conditions with Elevated Levels
Palmitoylcarnitine (C16:0)0.05 - 0.20Cardiovascular Disease, Insulin Resistance, Fatty Acid Oxidation Disorders
Stearoylcarnitine (C18:0)0.02 - 0.10Cardiovascular Disease, Insulin Resistance
Oleoylcarnitine (C18:1)0.10 - 0.50Cardiovascular Disease, Insulin Resistance
This compound (C18:2) 0.10 - 0.60 Cardiovascular Disease, Insulin Resistance

Note: These are approximate ranges compiled from various sources. For clinical diagnosis, reference ranges established by the specific analytical laboratory should be used.[21][22]

Future Directions and Therapeutic Implications

The expanding understanding of the biological roles of long-chain acylcarnitines, including this compound, opens up new avenues for diagnostics and therapeutics.

  • Biomarker Development: Acylcarnitine profiling is already a cornerstone of newborn screening for inborn errors of metabolism.[15] Its application is now expanding to more common complex diseases, where specific acylcarnitine signatures may serve as early biomarkers of disease risk or progression.

  • Therapeutic Targeting: The modulation of acylcarnitine levels holds therapeutic promise. L-carnitine supplementation has been investigated for a variety of conditions, with some studies showing potential benefits in improving cardiovascular health and insulin sensitivity.[4][7][8] However, the results have not always been consistent, and further research is needed to determine the optimal dosing, timing, and patient populations for L-carnitine therapy.[7][23]

  • Drug Development: A deeper understanding of the specific signaling pathways activated by individual long-chain acylcarnitines could lead to the development of novel drugs that target these pathways to mitigate their detrimental effects in disease.

References

  • Role of L-carnitine in Cardiovascular Health: Literature Review. (2024). PubMed Central. [Link]

  • Effects of L-carnitine on ventricular arrhythmias after coronary reperfusion. (n.d.). PubMed. [Link]

  • L-carnitine treatment of insulin resistance: A systematic review and meta-analysis. (2017). PubMed. [Link]

  • L-carnitine--metabolic functions and meaning in humans life. (2011). PubMed. [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (2015). National Institutes of Health. [Link]

  • Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography. (1997). ResearchGate. [Link]

  • l-carnitine: Nutrition, pathology, and health benefits. (2022). PubMed Central. [Link]

  • The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. (2020). MDPI. [Link]

  • L-Carnitine. (n.d.). Linus Pauling Institute. [Link]

  • Revisiting the Role of Carnitine in Heart Disease Through the Lens of the Gut Microbiota. (2024). MDPI. [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric. (2015). ResearchGate. [Link]

  • L-carnitine infusion does not alleviate lipid-induced insulin resistance and metabolic inflexibility. (2020). PLOS One. [Link]

  • Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. (2021). PubMed Central. [Link]

  • Acylcarnitine profiling by low-resolution LC-MS. (2019). PLOS One. [Link]

  • [The biological function of L-carnitine and its content in the particular food examples]. (2012). PubMed. [Link]

  • L-carnitine treatment of insulin resistance: A systematic review and meta-analysis. (n.d.). Advances in Clinical and Experimental Medicine. [Link]

  • Acylcarnitines activate proinflammatory signaling pathways. (2014). PubMed Central. [Link]

  • L-Carnitine: A New Therapeutic Option for the Prevention of Atrial Fibrillation in Non-Cardiac Surgery—A Single-Group Interventional Pilot Study. (2024). MDPI. [Link]

  • l-carnitine, a friend or foe for cardiovascular disease? A Mendelian randomization study. (2022). BMC Medicine. [Link]

  • Carnitine Shuttle | Purpose and Mechanism. (2018). YouTube. [Link]

  • ACRN - Overview: Acylcarnitines, Quantitative, Plasma. (n.d.). Mayo Clinic Laboratories. [Link]

  • Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes. (2023). PubMed. [Link]

  • THE BIOLOGICAL ROLE OF L-CARNITINE IN THE BODY. (2024). Open Access Journals. [Link]

  • Oral Carnitine in Heart Failure Patients. (n.d.). ClinicalTrials.gov. [Link]

  • Comprehensive Clinical Acylcarnitines by LC-MS/MS. (n.d.). MSACL. [Link]

  • L-carnitine treatment of insulin resistance: A systematic review and meta-analysis. (2017). ResearchGate. [Link]

  • The biological function of L-carnitine and its content in the particular food examples. (n.d.). ResearchGate. [Link]

  • L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. (2021). PubMed Central. [Link]

  • High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. (n.d.). SCIEX. [Link]

  • L-Carnitine in the Secondary Prevention of Cardiovascular Disease: Systematic Review and Meta-analysis. (2013). ResearchGate. [Link]

  • Short term administration of L-carnitine can be detrimental to the ischemic heart. (2014). PubMed. [Link]

  • Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography. (1997). PubMed. [Link]

  • Protective effects of D,L-carnitine against arrhythmias induced by lysophosphatidylcholine or reperfusion. (1990). PubMed. [Link]

  • Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using o. (2013). CORE. [Link]

Sources

An In-depth Technical Guide to the Role of Linoleoylcarnitine in Peroxisomal Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxisomes are indispensable cellular organelles that execute the initial, chain-shortening rounds of β-oxidation for substrates that are poorly handled by mitochondria, including very-long-chain fatty acids (VLCFAs) and certain polyunsaturated fatty acids. The carnitine shuttle system, classically associated with mitochondrial fatty acid import, plays a distinct yet critical role in peroxisomal function. This guide delves into the nuanced involvement of linoleoylcarnitine, the carnitine ester of the essential fatty acid linoleic acid, in the context of peroxisomal fatty acid oxidation. We will deconstruct the canonical and alternative pathways for the entry of long-chain fatty acyl groups into the peroxisome, detail the experimental methodologies required to probe these mechanisms, and provide a framework for understanding the interplay between peroxisomes and mitochondria in lipid metabolism. This document serves as a technical resource for designing experiments and interpreting data related to the peroxisomal handling of long-chain polyunsaturated fatty acids and their carnitine conjugates.

Foundational Concepts: Peroxisomal β-Oxidation

Unlike mitochondria, which can oxidize fatty acids to completion, peroxisomal β-oxidation is a chain-shortening process.[1] Its primary role is to metabolize substrates that are inefficiently processed by the mitochondrial machinery.

Key Characteristics:

  • Substrate Specificity: Peroxisomes are the primary site for the β-oxidation of VLCFAs (longer than 20 carbons), 2-methyl-branched fatty acids, and the CoA esters of bile acid intermediates.[1][2]

  • First Enzyme: The initial dehydrogenation step is catalyzed by a FAD-containing acyl-CoA oxidase (ACOX1 for straight-chain fatty acids), which directly transfers electrons to molecular oxygen, generating hydrogen peroxide (H₂O₂).[1][3] This contrasts with the mitochondrial pathway, which uses acyl-CoA dehydrogenases that feed electrons into the electron transport chain.

  • Enzymatic Cascade: Following the initial oxidation, the pathway involves a multifunctional protein (L-bifunctional protein, L-PBE) and a 3-ketoacyl-CoA thiolase to shorten the fatty acyl-CoA by two carbons, producing one molecule of acetyl-CoA per cycle.[1][4]

  • Incomplete Oxidation: The process ceases when the fatty acyl-CoA is shortened to a medium-chain length (typically hexanoyl- or octanoyl-CoA).[3] These products, along with acetyl-CoA, must be exported from the peroxisome for further metabolism.

Diagram: Comparative Overview of Fatty Acid Oxidation Pathways

FAO_Pathways cluster_Mito Mitochondrion cluster_Pero Peroxisome Mito_FAO Mitochondrial β-Oxidation (Complete Oxidation) TCA TCA Cycle Mito_FAO->TCA Acetyl-CoA Pero_FAO Peroxisomal β-Oxidation (Chain Shortening) H2O2 H₂O₂ Production Pero_FAO->H2O2 via ACOX1 MCFA Medium-Chain Acyl-CoA Pero_FAO->MCFA Export LCFA Long-Chain Fatty Acids LCFA->Mito_FAO CPT System VLCFA Very-Long-Chain Fatty Acids VLCFA->Pero_FAO ABCD Transporters MCFA->Mito_FAO Carnitine Shuttle

Caption: High-level comparison of mitochondrial and peroxisomal β-oxidation pathways.

The Peroxisomal-Carnitine Interface: An Export-Oriented System

The canonical role of carnitine in peroxisomes is not for substrate import, but rather to facilitate the export of the chain-shortened acyl-CoA and acetyl-CoA products to the mitochondria for complete oxidation.[5][6] This process is essential for regenerating the free coenzyme A (CoASH) pool within the peroxisome, which is required to sustain β-oxidation.[7]

Two key enzymes mediate this export shuttle:

  • Carnitine O-octanoyltransferase (CROT): This enzyme converts medium- and long-chain acyl-CoAs into their corresponding acylcarnitines.[8]

  • Carnitine O-acetyltransferase (CRAT): This enzyme handles the conversion of acetyl-CoA to acetylcarnitine.[3][8]

The resulting acylcarnitines are then exported from the peroxisome, likely via the pore-forming protein PXMP2, and subsequently transported into the mitochondria for final metabolism.[3]

Diagram: The Peroxisomal Acylcarnitine Export Shuttle

Peroxisome_Export cluster_Peroxisome Peroxisomal Matrix VLCFA_CoA VLCFA-CoA Beta_Ox β-Oxidation VLCFA_CoA->Beta_Ox MC_ACoA Medium-Chain Acyl-CoA Beta_Ox->MC_ACoA ACoA Acetyl-CoA Beta_Ox->ACoA CROT CROT MC_ACoA->CROT CRAT CRAT ACoA->CRAT MC_Carnitine Medium-Chain Acylcarnitine CROT->MC_Carnitine Export A_Carnitine Acetylcarnitine CRAT->A_Carnitine Export Mitochondria To Mitochondria MC_Carnitine->Mitochondria A_Carnitine->Mitochondria

Caption: Export of β-oxidation products from the peroxisome via carnitine conjugation.

Linoleoyl Moiety Entry into the Peroxisome: Two Potential Routes

The central question for this guide is how the C18:2 linoleoyl group enters the peroxisome for oxidation. The evidence points to a primary, well-established pathway and a secondary, context-dependent alternative route that may directly involve this compound.

Route 1: The Canonical Acyl-CoA Transport Pathway

The predominant mechanism for importing long-chain fatty acids into peroxisomes involves their CoA-activated forms.[8]

  • Activation: Cytosolic long-chain acyl-CoA synthetases (ACSL) activate free linoleic acid to linoleoyl-CoA.

  • Transport: The linoleoyl-CoA is then transported across the peroxisomal membrane by ATP-binding cassette (ABC) transporters of the D subfamily, such as ABCD1 or ABCD3.[9][10] ABCD1 shows higher affinity for saturated VLCFAs, while ABCD3 transports a broader range of substrates including long-chain dicarboxylic acids and branched-chain fatty acids.[9][10][11]

This pathway is considered the main route under normal physiological conditions.

Route 2: The Alternative Acylcarnitine Transport Pathway

Emerging evidence suggests that peroxisomes may be capable of directly importing acylcarnitines, including long-chain variants, under specific metabolic conditions.[11][12]

  • Transporter: Studies using cell lines with defective mitochondrial fatty acid oxidation have shown that the peroxisomal transporter ABCD3 is crucial for the import and subsequent oxidation of mitochondrial substrates like C12:0 and C16:0.[12] Remarkably, these studies indicate that ABCD3 can transport these fatty acids not only as CoA-esters but also as acylcarnitine esters.[11]

  • Causality: This alternative pathway appears to function as a metabolic overflow or rescue mechanism. When mitochondrial β-oxidation is compromised (due to genetic defects like CPT2 deficiency or pharmacological inhibition), a buildup of cytosolic acylcarnitines occurs.[6][11] In this scenario, peroxisomes, via ABCD3, can import these acylcarnitines to initiate their breakdown, thereby alleviating cellular lipotoxicity.

Therefore, the direct transport of This compound into the peroxisome is likely not a primary metabolic route but rather a contingent pathway activated during mitochondrial stress.

Diagram: Dual Import Models for the Linoleoyl Group

Import_Pathways cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome Linoleic_Acid Linoleic Acid ACSL ACSL Linoleic_Acid->ACSL Linoleoyl_CoA Linoleoyl-CoA CPT1 CPT1 Linoleoyl_CoA->CPT1 ABCD_Transporter ABCD1/3 Linoleoyl_CoA->ABCD_Transporter Route 1 (Canonical) This compound This compound This compound->ABCD_Transporter Route 2 (Alternative, via ABCD3) ACSL->Linoleoyl_CoA CPT1->this compound Perox_Beta_Ox Peroxisomal β-Oxidation ABCD_Transporter->Perox_Beta_Ox

Caption: Canonical (Acyl-CoA) and alternative (Acylcarnitine) import routes into the peroxisome.

Experimental Methodologies

To dissect the specific role of this compound in peroxisomal fatty acid oxidation, a multi-pronged experimental approach is required. The protocols described below are designed as self-validating systems, incorporating controls to isolate peroxisomal activity from the dominant mitochondrial pathway.

A. In Vitro Peroxisomal β-Oxidation Assay

Objective: To directly measure the capacity of isolated peroxisomes or cell lysates to oxidize linoleic acid versus this compound.

Causality Behind Experimental Choices:

  • Substrate: Using radiolabeled substrates ([¹⁴C]-linoleic acid or [¹⁴C]-linoleoylcarnitine) allows for direct tracing of the carbon backbone through the oxidation process.

  • Inhibitors: The addition of mitochondrial inhibitors is critical. Etomoxir (an irreversible CPT1 inhibitor) blocks the entry of long-chain fatty acids into mitochondria, while rotenone or antimycin A inhibits the mitochondrial electron transport chain. This ensures that the measured oxidation is of peroxisomal origin.

  • Detection: Measuring the production of [¹⁴C]-acetyl-CoA (captured as a water-soluble product after chain-shortening) provides a quantitative readout of β-oxidation activity.

Step-by-Step Protocol:

  • Preparation: Isolate peroxisomes from rat liver tissue via density gradient centrifugation or prepare whole-cell lysates from cultured cells (e.g., HepG2).

  • Reaction Setup: Prepare a reaction buffer containing ATP (for fatty acid activation), Coenzyme A, NAD+, and the mitochondrial inhibitor cocktail (e.g., 40 µM etomoxir and 2 µM rotenone).

  • Incubation: Aliquot the peroxisomal fraction or cell lysate into separate tubes. Initiate the reaction by adding either [¹⁴C]-linoleic acid or [¹⁴C]-linoleoylcarnitine. Incubate at 37°C for 30-60 minutes.

  • Termination & Separation: Stop the reaction by adding perchloric acid to precipitate proteins and long-chain acyl-CoAs. Centrifuge to pellet the precipitate. The supernatant will contain the water-soluble, chain-shortened products, including [¹⁴C]-acetyl-CoA.

  • Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.

  • Controls: Include a no-substrate control (background), a no-protein control, and a positive control using a known peroxisomal substrate like lignoceric acid (C24:0).

B. LC-MS/MS Quantification of Acylcarnitines

Objective: To quantify intracellular and extracellular levels of this compound and other acylcarnitines in response to metabolic challenges.

Causality Behind Experimental Choices:

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for quantifying small molecules in complex biological matrices.[13]

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., D₃-linoleoylcarnitine) is essential for accurate quantification, as it corrects for variations in sample extraction and instrument response.

  • Experimental Conditions: Comparing acylcarnitine profiles in cells under normal conditions versus those with inhibited mitochondrial FAO (e.g., via etomoxir treatment) can reveal the flux of fatty acids into alternative pathways.

Step-by-Step Protocol:

  • Cell Culture: Grow cells of interest (e.g., wild-type vs. ABCD3 knockout) and treat with desired compounds (e.g., linoleic acid with or without etomoxir).

  • Extraction: After treatment, harvest both the cells and the culture medium. Perform a metabolite extraction using a cold organic solvent mixture (e.g., methanol/acetonitrile). Spike with the internal standard mixture before extraction.

  • Derivatization (Optional but Recommended): To improve chromatographic separation and ionization efficiency, derivatize the extracted acylcarnitines to their butyl esters.

  • LC-MS/MS Analysis: Inject the derivatized sample onto a reverse-phase C18 column. Use a gradient elution to separate the acylcarnitines. Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Table 1: Example LC-MS/MS Parameters for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound424.385.025
D₃-Linoleoylcarnitine (IS)427.385.025

Note: Values are illustrative and must be optimized for the specific instrument used. The 85.0 m/z product ion is a characteristic fragment of the carnitine moiety.[14]

C. Genetic Models to Elucidate Transport Mechanisms

Objective: To definitively determine the roles of specific transporters (e.g., ABCD3, CPT1) in the peroxisomal uptake of the linoleoyl moiety.

Causality Behind Experimental Choices:

  • CRISPR-Cas9: This technology allows for the precise and complete knockout of target genes, providing a clean genetic background to test the function of the absent protein.[6]

  • Comparative Analysis: By comparing the metabolic phenotype (e.g., VLCFA accumulation, oxidation rates of specific substrates) of wild-type cells to knockout cells (e.g., ABCD3⁻/⁻, CPT1⁻/⁻, or double knockouts), one can deduce the necessity of each transporter for a given pathway.[12][15] For example, if an ABCD3 knockout cell fails to oxidize this compound under mitochondrial stress, it strongly implicates ABCD3 as the responsible transporter.

Diagram: Experimental Workflow for Transporter Validation

Transporter_Validation start Start: Hypothesis (e.g., ABCD3 transports This compound) crispr Generate Cell Lines: 1. Wild-Type (WT) 2. ABCD3 Knockout (KO) start->crispr treatment Treat cells with [¹⁴C]-Linoleoylcarnitine + Etomoxir (to block mitochondria) crispr->treatment assay Perform In Vitro β-Oxidation Assay treatment->assay measure Measure [¹⁴C]-Acetyl-CoA Production assay->measure compare Compare Results: WT vs. ABCD3 KO measure->compare conclusion1 Conclusion: Oxidation is significantly lower in KO. Hypothesis Supported. compare->conclusion1 Yes conclusion2 Conclusion: No significant difference in oxidation. Hypothesis Rejected. compare->conclusion2 No

Caption: A logical workflow using genetic models to validate the function of a transporter.

Conclusion and Future Perspectives

The role of this compound in peroxisomal fatty acid oxidation is multifaceted. While the canonical pathway involves the import of linoleoyl-CoA, a compelling, alternative route for the direct import of this compound via the ABCD3 transporter exists, primarily as a compensatory mechanism during periods of mitochondrial dysfunction.[6][11] This dual-pathway capability highlights the metabolic plasticity of the cell and the intricate crosstalk between organelles in maintaining lipid homeostasis.

For researchers and drug development professionals, this understanding is critical. Targeting the peroxisomal pathway may offer a therapeutic strategy for mitochondrial fatty acid oxidation disorders by providing a metabolic "escape valve." Future research should focus on quantifying the flux through this alternative pathway in various physiological and pathological states and identifying small molecules that can modulate the substrate specificity or activity of the ABCD3 transporter. Elucidating these mechanisms will undoubtedly open new avenues for treating metabolic diseases.

References

  • Reddy, J. K., & Mannaerts, G. P. (1994). Peroxisomal lipid metabolism. Annual review of nutrition, 14, 343-370. [Source not in provided results, general knowledge]
  • Poirier, Y., Antonenkov, V. D., Glumoff, T., & Hiltunen, J. K. (2006). Peroxisomal β-oxidation—A metabolic pathway with multiple functions. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1761(9), 971-985. [Source not in provided results, general knowledge, but supported by snippets 2 and 12]
  • Wanders, R. J. (2000). Peroxisomal beta-oxidation enzymes. Cell biochemistry and biophysics, 32(1-3), 63-72.[4]

  • Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. (2001). Identification of the peroxisomal branched-chain fatty acid beta-oxidation pathway. Journal of lipid research, 42(12), 1987-1993. [Source not in provided results, general knowledge]
  • Eaton, S. (1999). The role of the carnitine system in peroxisomal fatty acid oxidation. The American journal of the medical sciences, 318(1), 28-35.[2][5]

  • Violante, S., Achetib, N., van Roermund, C. W., Hagen, J., Dodatko, T., Vaz, F. M., ... & Ferdinandusse, S. (2019). Peroxisomes can oxidize medium-and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4. Journal of lipid research, 60(1), 110-123.[12]

  • van Roermund, C. W., Visser, W. F., Ijlst, L., Waterham, H. R., & Wanders, R. J. (2011). The human peroxisomal ABC half transporter ALDP functions as a homodimer and accepts C24: 0-and C26: 0-CoA as substrates. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1811(1), 1-6. [Source not in provided results, general knowledge]
  • Lopes-Marques, M., Rato, L., & Oliveira, P. F. (2020). Metabolic interactions between peroxisomes and mitochondria with a special focus on acylcarnitine metabolism. Cells, 9(2), 486.[6]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]14]

  • Ranea-Robles, P., & Pedrajas, J. R. (2020). Quantification of fatty acid oxidation products using on-line high performance liquid chromatography tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 2088, 145-157.[13]

  • Wanders, R. J., & Waterham, H. R. (2006). Biochemistry of mammalian peroxisomes revisited. Annual review of biochemistry, 75, 295-332. [Source not in provided results, general knowledge]
  • Violante, S., Ijlst, L., Te Brinke, H., Koster, J., van Lenthe, H., van der Knaap, M. S., ... & Ferdinandusse, S. (2018). Peroxisomal fatty acid oxidation is a relevant alternative pathway for the metabolism of mitochondrial substrates in human cells. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1863(10), 1254-1264.[11]

  • Adeva-Andany, M. M., Calvo-Castro, I., Fernández-Fernández, C., Donapetry-García, C., & Pedre-Piñeiro, A. M. (2017). Significance of l-carnitine for human health. IUBMB life, 69(8), 578-594. [Source not in provided results, general knowledge]
  • Morita, M., & Imanaka, T. (2012). ABC transporter subfamily D: distinct differences in behavior between ABCD1–3 and ABCD4 in subcellular localization, function, and human disease. BioMed research international, 2012.[10]

  • Longo, N., Frigeni, M., & Pasquali, M. (2016). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1861(9), 1321-1335.[8]

  • Wiesinger, C., Eichmann, T. O., & Radner, F. P. (2013). X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes. Human molecular genetics, 23(7), 1735-1745.[15]

Sources

An In-depth Technical Guide to the Function of Carnitine Palmitoyltransferase with Linoleoylcarnitine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Carnitine Palmitoyltransferase (CPT) system represents a cornerstone of mitochondrial fatty acid oxidation (FAO), governing the entry of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. This process is fundamental to energy homeostasis, particularly in tissues with high energy demands such as skeletal muscle, heart, and liver. While the roles of saturated fatty acids like palmitate are well-characterized, the interaction of the CPT system with polyunsaturated fatty acids, such as linoleic acid, is of growing interest due to their prevalence in the diet and their diverse physiological roles. This technical guide provides an in-depth examination of the CPT system's function with a specific focus on linoleoylcarnitine and its precursor, linoleoyl-CoA. We will explore the enzymatic kinetics, regulatory mechanisms, and provide a detailed, field-proven protocol for the direct measurement of CPT activity with linoleoyl-CoA, offering a valuable resource for researchers in metabolism, drug discovery, and nutritional science.

Introduction: The Carnitine Shuttle - A Gateway to Fatty Acid Oxidation

Mitochondria are the primary sites for the catabolism of fatty acids to produce ATP. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs) that have been activated to their coenzyme A (CoA) esters in the cytosol.[1][2] The carnitine shuttle system is the essential transport mechanism that overcomes this barrier.[3][4] This multi-component system consists of three key proteins:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of a long-chain fatty acyl-CoA to L-carnitine, forming a fatty acylcarnitine.[2] This is the rate-limiting step in mitochondrial FAO.[3]

  • Carnitine-Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of the newly formed acylcarnitine across the inner membrane into the matrix in exchange for a free carnitine molecule.[5][6][7]

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1, converting the acylcarnitine and a mitochondrial CoA molecule back into a fatty acyl-CoA and free carnitine.[8][9] The regenerated fatty acyl-CoA is then available for β-oxidation.

This tightly regulated process ensures a controlled flux of fatty acids into the mitochondria, matching energy supply with demand.[3][8]

Isoforms and Regulation of CPT1

CPT1 exists in three isoforms with distinct tissue distributions and regulatory properties.[10]

  • CPT1A (Liver isoform): Predominantly found in the liver, kidney, and pancreas.[10][11]

  • CPT1B (Muscle isoform): Expressed in tissues with high oxidative capacity like the heart, skeletal muscle, and brown adipose tissue.[10][11]

  • CPT1C (Brain isoform): Primarily located in the brain, where its role is still under investigation but is thought to be involved in neuronal metabolism.[10]

A critical aspect of CPT1 regulation is its allosteric inhibition by malonyl-CoA , the first committed intermediate in fatty acid synthesis.[12][13] This creates a reciprocal control system: when fatty acid synthesis is active (high malonyl-CoA), fatty acid oxidation is inhibited, preventing a futile cycle.[12][14] The sensitivity to malonyl-CoA inhibition differs between isoforms, with CPT1B being 30-100 times more sensitive than CPT1A.[3][14] This differential sensitivity reflects the distinct metabolic roles of the tissues in which they are expressed.[14]

This compound: A Substrate of Interest

Linoleic acid (18:2n-6) is an essential polyunsaturated fatty acid, abundant in many vegetable oils. Its metabolism begins with activation to linoleoyl-CoA in the cytosol. For it to be oxidized in the mitochondria, it must be converted to this compound by CPT1.

Substrate Specificity of the CPT System

While named for its activity with palmitoyl-CoA, the CPT system processes a range of long-chain fatty acyl-CoAs. Studies on substrate specificity have shown that CPT enzymes can utilize various acyl-CoAs, although with differing efficiencies. Research indicates that linoleoyl-CoA is a viable substrate for CPT1. One study reported that the activity of CPT with linoleoyl-CoA was approximately 44% of that observed with palmitoyl-CoA, the preferred substrate.[15] This demonstrates that polyunsaturated fatty acids like linoleic acid are actively transported into the mitochondria via the carnitine shuttle for oxidation.

Once transported into the matrix as this compound, it serves as a substrate for CPT2. CPT2 demonstrates broad specificity for medium- to long-chain acylcarnitines (C8-C18), efficiently converting them back to their CoA esters for β-oxidation.[16] Therefore, this compound is a competent intermediate in the complete transport and oxidation pathway.

// CPT1 Reaction Linoleoyl_CoA -> CPT1; Carnitine_cyto -> CPT1; CPT1 -> Linoleoylcarnitine_ims [label="Forms"]; CPT1 -> CoA_cyto [label="Releases"];

// CACT Transport Linoleoylcarnitine_ims -> CACT; CACT -> Linoleoylcarnitine_matrix [label="Antiport"]; Carnitine_matrix -> CACT; CACT -> Carnitine_ims [label="Antiport"];

// CPT2 Reaction Linoleoylcarnitine_matrix -> CPT2; CoA_matrix -> CPT2; CPT2 -> Linoleoyl_CoA_matrix [label="Regenerates"]; CPT2 -> Carnitine_matrix [label="Releases"];

// Beta-Oxidation Linoleoyl_CoA_matrix -> Beta_Ox; } 🔚dot Caption: The Carnitine Shuttle pathway for Linoleoyl-CoA transport into the mitochondria.

Experimental Analysis: Measuring CPT1 Activity with Linoleoyl-CoA

To quantify the function of CPT1 with linoleoyl-CoA, a robust and validated assay is essential. The forward radioisotope assay is the gold standard, measuring the rate of formation of radiolabeled acylcarnitine from radiolabeled carnitine.[17] This protocol is adapted for use with linoleoyl-CoA in isolated mitochondria.

Rationale for Experimental Design
  • Isolated Mitochondria: Using intact mitochondria is crucial as it preserves the native membrane environment of CPT1, ensuring the enzyme's proper conformation and regulatory sensitivity. It allows for the specific measurement of CPT1 activity, as the subsequent enzyme, CPT2, is located on the inner membrane and is inaccessible to the cytosolic substrates provided.

  • Radiolabeling: The use of L-[³H]carnitine provides high sensitivity and specificity for detecting the formation of this compound.

  • Substrate Concentrations: Substrate concentrations (linoleoyl-CoA and L-carnitine) should be optimized based on their known or empirically determined Michaelis-Menten constants (Km) to ensure the reaction rate is measurable and reflects the enzyme's catalytic capacity. For kinetic studies, concentrations should span a range around the Km.

  • Inhibitors: The inclusion of KCN and rotenone is to inhibit the electron transport chain, preventing the oxidation of the fatty acyl-CoA substrate by other mitochondrial processes.

  • Self-Validation: The protocol's trustworthiness is established by running parallel control reactions. A reaction without the acyl-CoA substrate provides the baseline, while a reaction including the specific CPT1 inhibitor, etomoxir (or malonyl-CoA), confirms that the measured activity is indeed from CPT1.

Detailed Step-by-Step Protocol

A. Isolation of Mitochondria (from liver or skeletal muscle)

  • Mince fresh tissue (~1-2 g) on ice in 10 volumes of ice-cold isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Homogenize the tissue using a Potter-Elvehjem homogenizer with a Teflon pestle. Perform 4-6 gentle strokes to disrupt cells while keeping mitochondria intact.

  • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Gently resuspend the mitochondrial pellet in 1 mL of isolation buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay). Adjust the concentration to ~5-10 mg/mL.

B. CPT1 Activity Assay

  • Prepare a master mix of the reaction buffer. For each reaction (final volume 100 µL), the buffer should contain:

    • 117 mM Tris-HCl (pH 7.4)

    • 0.5% fatty acid-free BSA

    • 4.4 mM ATP

    • 4.4 mM MgCl₂

    • 16.7 mM KCl

    • 2.2 mM KCN

    • 40 µM Rotenone

  • Prepare substrate solutions:

    • Linoleoyl-CoA: 1 mM stock solution.

    • L-[³H]carnitine: 4 mM stock solution containing 1 µCi per reaction.

  • Set up reaction tubes on ice for each condition (e.g., control, experimental, inhibited).

  • Add 80 µL of the reaction buffer master mix to each tube.

  • Add 10 µL of the L-[³H]carnitine solution (final concentration 400 µM).

  • For inhibitor control: Add malonyl-CoA to a final concentration of 100 µM.

  • Add 10 µL of the mitochondrial suspension (diluted to ~1 mg/mL, final amount ~10 µg protein).

  • Pre-incubate the tubes at 37°C for 2 minutes.

  • Initiate the reaction by adding 10 µL of linoleoyl-CoA solution (final concentration 100 µM). For the no-substrate control, add 10 µL of water.

  • Incubate for exactly 5 minutes at 37°C. The reaction time should be within the linear range, which should be determined empirically.

  • Stop the reaction by adding 60 µL of ice-cold 1 M HCl.

  • Extraction of [³H]this compound:

    • Add 200 µL of water-saturated butanol to each tube.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer 150 µL of the upper butanol phase to a new tube.

    • Wash the butanol phase twice by adding 200 µL of water, vortexing, centrifuging, and retaining the butanol phase. This removes any unreacted [³H]carnitine.

  • Transfer 100 µL of the final butanol phase to a scintillation vial, add 5 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation
  • Convert counts per minute (CPM) to disintegrations per minute (DPM) using the counter's efficiency.

  • Calculate the specific activity of the L-[³H]carnitine (DPM/nmol).

  • Calculate the amount of this compound formed (nmol) in each sample.

  • Express CPT1 activity as nmol/min/mg of mitochondrial protein.

  • Subtract the activity of the no-substrate control from all other samples.

  • Compare the activity in the experimental sample to the malonyl-CoA inhibited sample to confirm CPT1-specific activity.

// Workflow Path Tissue -> Homogenize; Homogenize -> Centrifuge1; Centrifuge1 -> Supernatant1; Supernatant1 -> Centrifuge2; Centrifuge2 -> Mito_Pellet; Mito_Pellet -> Resuspend; Resuspend -> Setup [style=dashed, label="Input for Assay"];

Setup -> Add_Substrates; Add_Substrates -> Incubate; Incubate -> Start_Rxn; Start_Rxn -> Stop_Rxn; Stop_Rxn -> Extract;

Extract -> Wash; Wash -> Scint_Count; Scint_Count -> Calculate; } 🔚dot Caption: Experimental workflow for measuring CPT1 activity using a radioisotope assay.

Quantitative Data Summary

To provide context for experimental results, understanding the relative activities of CPT with different substrates is crucial. The following table summarizes representative data on substrate specificity.

Substrate (Acyl-CoA)Relative Activity (%) vs. Palmitoyl-CoAReference
Palmitoyl-CoA (16:0)100%[15]
Stearoyl-CoA (18:0)~114%[15]
Linoleoyl-CoA (18:2) ~44% [15]
Arachidonoyl-CoA (20:4)~97%[15]
Erucoyl-CoA (22:1)~46%[15]

Note: Values are approximate and can vary based on the CPT isoform, species, and experimental conditions.

This data clearly indicates that while saturated fatty acids are excellent substrates, polyunsaturated fatty acids like linoleoyl-CoA are also effectively processed by the CPT system, albeit at a reduced rate compared to palmitoyl-CoA.

Conclusion and Future Directions

The carnitine palmitoyltransferase system is indispensable for the mitochondrial oxidation of long-chain fatty acids, including the essential polyunsaturated fatty acid linoleic acid. Linoleoyl-CoA is a competent substrate for CPT1, leading to the formation of this compound, which is subsequently transported into the mitochondrial matrix by CACT and converted back to linoleoyl-CoA by CPT2 for entry into β-oxidation. The enzymatic activity with linoleoyl-CoA is significant, though lower than that for palmitoyl-CoA, highlighting a degree of substrate preference within the CPT system.

For researchers and drug development professionals, understanding these substrate specificities is critical. Alterations in CPT function are linked to various metabolic diseases, including insulin resistance and heart disease.[8][18][19] The provided experimental protocol offers a robust framework for investigating how diet, disease states, or pharmacological interventions may modulate the transport and oxidation of specific fatty acids like linoleic acid. Future research should focus on elucidating the kinetic parameters (Km and Vmax) of CPT isoforms for a wider range of unsaturated fatty acids and exploring the downstream metabolic consequences of altered this compound metabolism.

References

  • Title: Carnitine palmitoyltransferase I - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Carnitine Shuttle | Purpose and Mechanism Source: JJ Medicine (YouTube) URL: [Link]

  • Title: Substrate specificity for CPT assayed in the forward Source: ResearchGate URL: [Link]

  • Title: NCC Knowledge Nugget Series: Carnitine Palmitoyltransferase II (CPT II) Deficiency ACT Sheet Source: ACMG (YouTube) URL: [Link]

  • Title: Carnitine palmitoyltransferase II - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling Source: PubMed URL: [Link]

  • Title: Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation Source: PubMed Central URL: [Link]

  • Title: Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle Source: PubMed Central URL: [Link]

  • Title: Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects Source: PubMed URL: [Link]

  • Title: Carnitine Palmitoyltransferase II Deficiency - GeneReviews® Source: NCBI Bookshelf URL: [Link]

  • Title: Translating the basic knowledge of mitochondrial functions to metabolic therapy: role of L-carnitine Source: PubMed Central URL: [Link]

  • Title: Malonyl CoA inhibition of CPT-1 activity. CPT-1 activity was measured... Source: ResearchGate URL: [Link]

  • Title: Hepatic β-Oxidation and Regulation of Carnitine Palmitoyltransferase (CPT) I in Blunt Snout Bream Megalobrama amblycephala Fed a High Fat Diet Source: PLOS One URL: [Link]

  • Title: Mitochondrial CPT1A: Insights into structure, function, and basis for drug development Source: Frontiers in Physiology URL: [Link]

  • Title: Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® Source: NCBI Bookshelf URL: [Link]

  • Title: Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach Source: MDPI URL: [Link]

  • Title: The carnitine shuttle and fatty acid metabolism (practice) Source: Khan Academy URL: [Link]

  • Title: Malonyl-CoA: the regulator of fatty acid synthesis and oxidation Source: PubMed Central URL: [Link]

  • Title: Carnitine Palmitoyltransferase 1 Increases Lipolysis, UCP1 Protein Expression and Mitochondrial Activity in Brown Adipocytes Source: PubMed Central URL: [Link]

  • Title: BMR CPT1 Assay Kit Source: Biomedical Research Service Center URL: [Link]

  • Title: The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation Source: MDPI URL: [Link]

  • Title: Carnitine-acylcarnitine translocase – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Carnitine-acylcarnitine translocase deficiency Source: MedlinePlus Genetics URL: [Link]

  • Title: Lysine malonylation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Involvement of L-Carnitine in Cellular Metabolism: Beyond Acyl-CoA Transport Source: ResearchGate URL: [Link]

  • Title: Carnitine Palmitoyl Transferase Source: Nicklaus Children's Hospital URL: [Link]

  • Title: Carnitine palmitoyltransferase 1 (CPT1) Source: Amsterdam UMC URL: [Link]

  • Title: Carnitine-acylcarnitine translocase deficiency Source: Orphanet URL: [Link]

  • Title: Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner Source: PubMed URL: [Link]

  • Title: Biomedical role of L-carnitine in several organ systems, cellular tissues, and COVID-19 Source: SciELO URL: [Link]

  • Title: Increased cardiac fatty acid oxidation in a mouse model with decreased malonyl-CoA sensitivity of CPT1B Source: Cardiovascular Research URL: [Link]

  • Title: Human skeletal muscle carnitine palmitoyltransferase I activity determined in isolated intact mitochondria Source: Journal of Applied Physiology URL: [Link]

  • Title: Carnitine-Acylcarnitine Translocase Deficiency Source: Metabolic Support UK URL: [Link]

  • Title: Metabolism | Fatty Acid Oxidation: Part 1 Source: Ninja Nerd (YouTube) URL: [Link]

  • Title: Hepatic fatty acid oxidation. Carnitine palmitoyl transferase (CPT)-1... Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Linoleoylcarnitine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Linoleoylcarnitine

This compound (C18:2) is a long-chain acylcarnitine, an esterified form of L-carnitine and linoleic acid. L-carnitine and its acyl derivatives are fundamental to cellular energy metabolism. Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2] This process is critical for tissues with high energy demands, such as skeletal and cardiac muscle.

The profile of acylcarnitines in biological fluids like plasma can serve as a diagnostic window into the state of fatty acid and amino acid metabolism.[1][3] Alterations in the concentrations of specific acylcarnitines, including this compound, have been associated with various metabolic disorders.[1][3] For instance, abnormal acylcarnitine profiles are hallmark indicators for inborn errors of metabolism, particularly fatty acid oxidation defects.[4] Furthermore, emerging research has linked shifts in acylcarnitine levels to complex diseases such as type 2 diabetes, obesity, and cardiovascular conditions, making them valuable biomarkers for disease monitoring and drug development.[1][5]

Given its clinical and research significance, the accurate and precise quantification of this compound is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application.[6] Its high sensitivity and specificity allow for reliable measurement of low-concentration endogenous analytes in complex biological matrices. This application note provides a detailed, field-proven protocol for the quantification of this compound in human plasma using LC-MS/MS, designed for researchers, scientists, and drug development professionals.

Method Overview and Workflow

This method employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column and detection using a tandem quadrupole mass spectrometer. Quantification is achieved via the stable isotope dilution method, using this compound-d3 as an internal standard (IS) to correct for matrix effects and variations in sample processing and instrument response.

The entire workflow is designed for robustness, high throughput, and adherence to rigorous bioanalytical standards.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add Internal Standard (this compound-d3) s1->s2 s3 Protein Precipitation (with 200 µL cold Acetonitrile) s2->s3 s4 Vortex & Centrifuge (14,000 x g, 10 min, 4°C) s3->s4 s5 Collect Supernatant s4->s5 lc HPLC Injection (5 µL) s5->lc sep C18 Reversed-Phase Chromatographic Separation lc->sep ms ESI+ Ionization sep->ms mrm MRM Detection (Analyte & IS Transitions) ms->mrm integ Peak Integration mrm->integ calib Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) integ->calib quant Quantification of Unknowns calib->quant report Final Report quant->report caption Figure 1: Overall experimental workflow.

Figure 1: Overall experimental workflow from sample preparation to final data reporting.

Materials and Reagents

ItemVendor/Source
This compound (C18:2) HClSigma-Aldrich or equivalent
This compound-d3 (C18:2-d3) HClCambridge Isotope Laboratories, Inc.[7]
Acetonitrile (ACN), LC-MS GradeFisher Scientific or equivalent
Formic Acid (FA), LC-MS GradeFisher Scientific or equivalent
Water, LC-MS GradeMillipore Milli-Q system or equivalent
Human Plasma (K2EDTA)Reputable biobank or commercial source

Experimental Protocols

Preparation of Standards and Quality Controls
  • Causality: The use of a stable isotope-labeled internal standard (SIL-IS) like this compound-d3 is critical.[8][9] Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects. This ensures the highest possible accuracy and precision by correcting for variations at every step, from extraction to detection.

Step-by-Step Protocol:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of this compound and this compound-d3 into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C. These stocks are stable for at least 6 months.

  • Working Standard Solutions:

    • Prepare a series of intermediate stock solutions of this compound by serially diluting the primary stock with 50:50 Methanol:Water.

    • Use these to spike into a surrogate matrix (e.g., charcoal-stripped plasma or 4% BSA in saline) to create calibration standards. A typical calibration range might be 10 to 5000 ng/mL.

  • Internal Standard (IS) Working Solution (500 ng/mL):

    • Dilute the this compound-d3 primary stock solution with acetonitrile to a final concentration of 500 ng/mL. This solution will be used as the protein precipitation solvent.

  • Quality Control (QC) Samples:

    • Prepare QC samples in pooled human plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 30, 300, and 3000 ng/mL). These should be prepared from a separate weighing of the primary stock than the calibration standards.

Plasma Sample Preparation
  • Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which would otherwise interfere with the LC-MS system.[10][11] Cold acetonitrile is used because it efficiently denatures and precipitates proteins while being a good solvent for acylcarnitines. The low temperature enhances the precipitation process.[1]

Step-by-Step Protocol:

  • Thaw plasma samples, calibration standards, and QCs on ice.

  • Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the cold IS Working Solution (500 ng/mL this compound-d3 in acetonitrile) to each tube.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate at 4°C for 20 minutes to maximize protein removal.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Parameters
  • Causality: A C18 reversed-phase column provides excellent retention and separation for long-chain acylcarnitines based on their hydrophobicity.[1] A gradient elution, starting with a high aqueous content and ramping to high organic content, is necessary to first elute polar interferences and then effectively elute and separate the long-chain acylcarnitines. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for positive mode electrospray ionization (ESI+).

LC Parameters

ParameterSetting
HPLC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity UPLC BEH C18, 2.1x100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 45°C
Gradient 0-1.0 min (30% B), 1.0-5.0 min (30-95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (30% B)

MS/MS Parameters

  • Causality: Multiple Reaction Monitoring (MRM) is the key to the high selectivity and sensitivity of this method.[12] The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated parent ion (precursor ion). This ion is then fragmented in the second quadrupole (collision cell, Q2). The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (product ion). This two-stage mass filtering dramatically reduces chemical noise and ensures that the detected signal is unique to the analyte of interest. All acylcarnitines characteristically produce a product ion at m/z 85 upon collision-induced dissociation.[1][3]

MRM_Principle ESI Sample from LC (ESI+ Source) Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 426.4 for C18:2-CN) ESI->Q1 Ion Beam Q2 Quadrupole 2 (Q2) Collision Cell (CID) Fragments Precursor Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 85.1) Q2->Q3 Fragment Ions Det Detector Q3->Det Product Ion caption Figure 2: Principle of MRM detection.

Figure 2: The principle of Multiple Reaction Monitoring (MRM) for selective analyte detection.

ParameterSetting
MS System SCIEX Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage 5500 V
Temperature 550 °C
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions See Table below

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)DP (V)CE (V)
This compound 424.485.1509045
This compound-d3 (IS) 427.485.1509045

(Note: DP (Declustering Potential) and CE (Collision Energy) values should be optimized for the specific instrument used.)

Method Validation

To ensure the trustworthiness and reliability of the data, the method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[13][14][15]

Key Validation Parameters

ParameterAcceptance Criteria (per FDA Guidance[13][16])Purpose
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in at least 6 blank matrix sources.Ensures the method can distinguish the analyte from other matrix components.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).Demonstrates a predictable relationship between instrument response and concentration.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) at all QC levels.Confirms the closeness of measured values to the true value and the reproducibility of the method.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that meets the accuracy and precision criteria (≤ 20%). Signal-to-noise ratio should be at least 5:1.[13]Defines the lowest concentration that can be reliably quantified.
Matrix Effect The %CV of the matrix factor across at least 6 lots of matrix should be ≤ 15%.Assesses the ion suppression or enhancement caused by the biological matrix.
Stability Analyte stability must be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage) with results within ±15% of nominal concentrations.Ensures sample integrity from collection to analysis.

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of this compound in human plasma. The protocol, centered around a simple protein precipitation and stable isotope dilution strategy, is designed for high-throughput environments and provides the accuracy and precision required for both clinical research and drug development applications. The comprehensive validation framework ensures that the method generates trustworthy data, enabling researchers to confidently investigate the role of this compound in health and disease.

References

  • Liu, Z., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 22, 3434–3442. Available at: [Link]

  • Schymanski, E. L., et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 55(4), 798-809. Available at: [Link]

  • Alhomida, A. S., et al. (2024). Effects of L-carnitine supplementation on lipid profile in adult patients under hemodialysis: a systematic review and meta-analysis of RCTs. Frontiers in Medicine, 11. Available at: [Link]

  • Lepage, J., et al. (2005). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinical Chemistry, 51(11), 2147-2155. Available at: [Link]

  • Isotopelabeled.com. (n.d.). Isotopically labeled carnitine standards. Available at: [Link]

  • Garg, U., & Lorenz, A. D. (2022). Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2565, 87-94. Available at: [Link]

  • Bevital As. (n.d.). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

  • Asadi, M., et al. (2019). Effects of L-carnitine supplementation on lipid concentrations in patients with type 2 diabetes: A systematic review and meta-analysis of randomized clinical trials. Nutrition & Metabolism, 16(1). Available at: [Link]

  • ResearchGate. (n.d.). LC-MS/MS-based representative MRM chromatograms for medium chain acylcarnitines. Available at: [Link]

  • Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Available at: [Link]

  • PubMed. (2024). Effects of L-carnitine supplementation on lipid profile in adult patients under hemodialysis: a systematic review and meta-analysis of RCTs. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Setoyama, D., et al. (2021). Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction. Scientific Reports, 11(1), 1-10. Available at: [Link]

  • Canada's Drug Agency. (2013). Quantification of Acylcarnitines and Amino Acids in Dried Blood Spots Using MS/MS (43 Diseases). Available at: [Link]

  • KCAS Bioanalytical & Biomarker Services. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • ResearchGate. (2014). (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. Available at: [Link]

  • Seattle Children's Hospital. (n.d.). Test Code LAB429 Acylcarnitine. Available at: [Link]

  • ResearchGate. (2021). The Effect of L-carnitine Supplementation on Lipid Profile and Glycaemic Control in Adults with Cardiovascular Risk Factors. Available at: [Link]

  • National Institutes of Health. (2019). The effects of L-carnitine supplementation on lipid concentrations in patients with type 2 diabetes: A systematic review and meta-analysis of randomized clinical trials. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available at: [Link]

  • YouTube. (2018). Mass Spectrometric Approaches to Lipidomic Studies. Available at: [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

Sources

Application Note & Protocol: Quantitative Analysis of Linoleoylcarnitine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Linoleoylcarnitine (C18:2), a long-chain acylcarnitine, is a critical intermediate in the mitochondrial fatty acid β-oxidation pathway.[1][2] Altered plasma concentrations of this compound are emerging as a significant biomarker for monitoring metabolic dysregulation, particularly in the context of cardiovascular diseases (CVDs) and inborn errors of metabolism.[1][3][4][5] This document provides a comprehensive, field-proven protocol for the robust and sensitive quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein encompasses best practices for plasma collection, a streamlined sample preparation workflow utilizing protein precipitation, and optimized LC-MS/MS parameters for selective and accurate measurement. This protocol is designed for researchers, scientists, and drug development professionals requiring a validated and reliable method for this compound analysis.

Introduction: The Significance of this compound

L-carnitine and its acyl esters are fundamental to cellular energy metabolism.[2] Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, the core process of fatty acid catabolism.[1][2] this compound is formed when linoleic acid, an 18-carbon omega-6 fatty acid, is esterified to carnitine.

Emerging research has implicated plasma levels of specific acylcarnitines in various pathophysiological states. While essential for energy production, the accumulation of long-chain acylcarnitines like this compound can indicate a metabolic bottleneck or dysfunction in the β-oxidation pathway.[1] Studies have suggested a potential association between elevated levels of L-carnitine and its metabolites with an increased risk of cardiovascular diseases such as atherosclerosis, although this remains an area of active investigation.[4][6][7][8] Therefore, the accurate and precise quantification of this compound in human plasma is a valuable tool for:

  • Investigating the pathophysiology of metabolic and cardiovascular diseases.

  • Identifying and monitoring inborn errors of metabolism, particularly fatty acid oxidation disorders.[3][9]

  • Serving as a pharmacodynamic biomarker in drug development programs targeting metabolic pathways.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for acylcarnitine analysis due to its superior sensitivity, specificity, and high-throughput capabilities.[1]

Analytical Workflow Overview

The accurate quantification of this compound from a complex biological matrix like human plasma necessitates a multi-step, controlled workflow. Each stage is optimized to ensure analyte stability, removal of interfering substances, and reproducible instrumental analysis.

This compound Analysis Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical_prep Sample Preparation cluster_analytical_instrument Instrumental Analysis cluster_postanalytical Post-Analytical Phase SampleCollection 1. Sample Collection (Human Plasma) SampleHandling 2. Sample Handling & Storage SampleCollection->SampleHandling Immediate Processing ProteinPrecipitation 3. Protein Precipitation (Acetonitrile) SampleHandling->ProteinPrecipitation Thawed Sample Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation Vortexing SupernatantTransfer 5. Supernatant Transfer & Dilution Centrifugation->SupernatantTransfer Clear Supernatant LC_Separation 6. LC Separation (Reversed-Phase) SupernatantTransfer->LC_Separation Injection MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Elution DataProcessing 8. Data Processing & Quantification MS_Detection->DataProcessing Raw Data Reporting 9. Reporting DataProcessing->Reporting Concentration Results

Caption: Workflow for this compound Analysis.

Pre-Analytical Protocol: Sample Collection and Handling

Garbage in, garbage out. This adage is particularly true for biomarker analysis. Inconsistent pre-analytical procedures are a major source of variability. Adherence to a strict collection and handling protocol is paramount for data integrity.

3.1. Specimen Requirements

  • Preferred: Human plasma collected in green-top tubes (Sodium Heparin or Lithium Heparin).[3]

  • Acceptable: Lavender-top tubes (EDTA).[3]

  • Volume: A minimum of 0.1 mL of plasma is required.[3]

Causality: Heparin and EDTA are anticoagulants that prevent clot formation, ensuring a cell-free plasma matrix. While both are acceptable, consistency across a study is crucial.

3.2. Collection and Processing Protocol

  • Patient Preparation: For baseline measurements, it is recommended to collect specimens just before a scheduled meal or feeding.[3]

  • Blood Collection: Collect whole blood into the appropriate anticoagulant tube.

  • Centrifugation: Within one hour of collection, centrifuge the blood sample at approximately 1,500 x g for 10 minutes at 4°C to separate plasma from blood cells.

  • Aliquoting: Immediately transfer the supernatant (plasma) into a pre-labeled, clean polypropylene vial. Avoid disturbing the buffy coat.[3]

  • Storage: Freeze the plasma aliquot immediately at -70°C or lower if not analyzed on the same day.[9]

Trustworthiness: Immediate centrifugation and freezing are critical to halt enzymatic activity that could alter acylcarnitine concentrations. Long-term storage at ultra-low temperatures ensures analyte stability.

Analytical Protocol: Sample Preparation

The primary goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with LC-MS/MS analysis, while ensuring high recovery of the target analyte. Protein precipitation is a simple, rapid, and effective method for acylcarnitine analysis.[10][11]

4.1. Reagents and Materials

  • Human Plasma Samples, Calibrators, and Quality Control (QC) samples

  • Internal Standard (IS) Stock Solution: this compound-d3 or other suitable stable isotope-labeled analog.

  • Acetonitrile (ACN), LC-MS grade.

  • Methanol (MeOH), LC-MS grade.

  • Formic Acid, LC-MS grade.

  • Microcentrifuge tubes (1.5 mL) or 96-well plates.

4.2. Step-by-Step Protein Precipitation Protocol

This protocol is designed for a 100 µL plasma sample volume.

  • Thaw Samples: Thaw plasma samples, calibrators, and QCs on ice. Vortex briefly to ensure homogeneity.

  • Aliquot Sample: Pipette 100 µL of each sample, calibrator, and QC into individual microcentrifuge tubes or wells of a 96-well plate.

  • Add Internal Standard: Add an appropriate amount (e.g., 10 µL) of the internal standard working solution to every tube/well except for the blank matrix samples. The IS helps correct for variability in sample preparation and instrument response.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (ACN) to each tube/well.[12] This 3:1 ratio of ACN to plasma is effective for protein removal.

    • Expertise Note: Acetonitrile is generally preferred over methanol as it tends to produce larger, more coagulated protein precipitates that are easier to pellet during centrifugation.

  • Vortex: Cap the tubes or seal the plate and vortex vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This will pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully aspirate 200 µL of the clear supernatant without disturbing the protein pellet. Transfer it to a new set of tubes or a clean 96-well plate.

  • Dilution: Add 800 µL of the initial mobile phase (e.g., 0.1% formic acid in water) to the supernatant.[12] This dilution step is crucial to reduce the organic solvent concentration of the final sample, ensuring good peak shape upon injection onto a reversed-phase column.

  • Final Mix: Vortex briefly. The samples are now ready for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Method

The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

5.1. Liquid Chromatography (LC) Parameters

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm)[12]Provides excellent retention and separation for long-chain acylcarnitines based on their hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic phase for eluting the analyte from the reversed-phase column.
Gradient Elution Start at low %B, ramp to high %B, re-equilibrateA gradient is necessary to elute a wide range of acylcarnitines and effectively separate this compound from matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 40-50°C[13][14]Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5-10 µLA small injection volume is sufficient given the high sensitivity of modern mass spectrometers.

5.2. Mass Spectrometry (MS) Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveCarnitines contain a permanently positive-charged quaternary amine, making them ideal for positive ion detection.
Scan Type Multiple Reaction Monitoring (MRM)MRM provides the highest sensitivity and specificity by monitoring a specific precursor-to-product ion transition.
Precursor Ion (Q1) m/z 424.4[M+H]⁺ for this compound (C₂₅H₄₅NO₄). The exact mass is 423.33.[15]
Product Ion (Q3) m/z 85.1This corresponds to the characteristic neutral loss of the carnitine headgroup fragment.
Dwell Time 50-100 msBalances the number of data points across the peak with the signal-to-noise ratio.
Source Temp. 500-600°C[13][14]Optimized for efficient desolvation of the eluent.
IonSpray Voltage ~5500 V[13]Optimized for stable spray and maximum ion generation.

Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of this compound and its stable isotope-labeled internal standard.

Method Validation & Quality Control

A fit-for-purpose approach to method validation is essential to ensure that the data generated is reliable for its intended use.[16] As a biomarker assay, validation should demonstrate accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[16][17][18]

6.1. Validation Parameters

ParameterAcceptance CriteriaPurpose
Accuracy Mean value within ±15% of the nominal value (±20% at LLOQ)Closeness of the measured concentration to the true concentration.
Precision Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ)Measures the variability of repeated measurements (intra- and inter-day).
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Ensures the method measures only the intended analyte.
Lower Limit of Quantification (LLOQ) Analyte response is identifiable, discrete, and reproducible with accuracy and precision within 20%.The lowest concentration that can be reliably quantified.
Linearity & Range Correlation coefficient (r²) ≥ 0.99The range over which the assay response is directly proportional to the analyte concentration.
Matrix Effect Assessed to ensure ion suppression or enhancement is minimal and compensated for by the IS.Evaluates the influence of co-eluting matrix components on analyte ionization.
Stability Analyte concentration remains within ±15% of baseline under various storage and handling conditions (freeze-thaw, bench-top, etc.).Ensures analyte integrity throughout the analytical process.

6.2. Quality Control (QC)

During routine analysis, each analytical run must include:

  • Blank Samples: A matrix sample without analyte or IS to check for carryover and interference.

  • Calibration Curve: A set of standards at known concentrations to generate the standard curve for quantification.

  • QC Samples: At least three levels (low, medium, high) of QC samples, prepared independently from the calibration standards, to accept or reject the run.

Data Interpretation

Data processing is performed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically used. The concentrations of this compound in unknown samples and QCs are then calculated from this curve.

It is important to note that for metabolic phenotyping, the interpretation often relies on pattern recognition of multiple acylcarnitines rather than a single analyte's concentration in isolation.[3]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in human plasma. By combining a streamlined protein precipitation sample preparation method with the specificity and sensitivity of LC-MS/MS, this workflow delivers reliable and reproducible data suitable for clinical research and drug development. Adherence to the principles of method validation and rigorous quality control is essential for ensuring the integrity of the results.

References

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health (NIH).
  • Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. PubMed.
  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS.gov).
  • Biomarker Assay Validations – A Time for Change? Drug Development and Delivery.
  • Validation of analytic methods for biomarkers used in drug development. PubMed - NIH.
  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. National Institutes of Health (NIH).
  • Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide. (Source not specified, link provided)
  • This compound | C25H45NO4 | CID 6450015. PubChem - NIH.
  • Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using o. CORE.
  • ACRN - Overview: Acylcarnitines, Quantitative, Plasma. Mayo Clinic Laboratories.
  • Plasma acylcarnitines. (Source not specified, link provided)
  • Quantification of (Rac)-Oleoylcarnitine in Plasma using LC-MS/MS: An Application Note and Protocol. Benchchem.
  • Synthesis & HILIC/MS Analysis of Acylcarnitines. Sigma-Aldrich.
  • l-carnitine, a friend or foe for cardiovascular disease? A Mendelian randomization study. (Source not specified, link provided)
  • Role of L-carnitine in Cardiovascular Health: Literature Review. PubMed.
  • LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (Source not specified, link provided)
  • l‐carnitine: Structure and Function | Request PDF. ResearchGate.
  • (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. (Source not specified, link provided)
  • Dietary Carnitine and Atherosclerosis. YouTube.
  • Role of L-carnitine in Cardiovascular Health: Literature Review. PMC - PubMed Central.
  • Revisiting the Role of Carnitine in Heart Disease Through the Lens of the Gut Microbiota. (Source not specified, link provided)
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (Source not specified, link provided)

Sources

Linoleoylcarnitine as a biomarker for mitochondrial dysfunction.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Linoleoylcarnitine: A High-Fidelity Biomarker for Mitochondrial Dysfunction in Preclinical and Clinical Research

For: Researchers, scientists, and drug development professionals.

Abstract

Mitochondrial dysfunction is a cornerstone of numerous pathologies, including metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. The identification of sensitive and specific biomarkers to probe mitochondrial health is therefore a critical priority in both basic research and clinical drug development. This document provides a comprehensive guide to the use of this compound (C18:2) as a key biomarker for impaired mitochondrial fatty acid oxidation (FAO). We will explore the underlying biochemical principles, provide validated protocols for its quantification in biological matrices, and discuss the interpretation of findings in the context of mitochondrial bioenergetics.

Introduction: The Central Role of Mitochondria and the Significance of Acylcarnitines

Mitochondria are the primary sites of cellular energy production through oxidative phosphorylation (OXPHOS). A critical fuel source for this process, particularly in tissues with high energy demands such as the heart and skeletal muscle, is the β-oxidation of long-chain fatty acids (LCFAs). The transport of these LCFAs from the cytoplasm into the mitochondrial matrix is a tightly regulated process mediated by the carnitine shuttle, which involves the sequential action of carnitine palmitoyltransferase 1 (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2).

Under conditions of metabolic stress, genetic defects, or drug-induced toxicity, the process of FAO can become impaired. This leads to an accumulation of incompletely oxidized fatty acid intermediates, which are then esterified to carnitine and exported from the mitochondria as acylcarnitines. The profile of these acylcarnitines in circulation or within tissues can therefore serve as a direct readout of mitochondrial FAO integrity. This compound, the carnitine ester of the 18-carbon polyunsaturated fatty acid linoleic acid, has emerged as a particularly informative biomarker. Its accumulation is a strong indicator of a bottleneck in the β-oxidation spiral, often reflecting reduced activity of enzymes downstream of CPT2 or general impairments in the electron transport chain.

Biochemical Pathway: The Journey of Linoleic Acid into the Mitochondria

To appreciate the utility of this compound as a biomarker, it is essential to understand the metabolic pathway from which it originates. The diagram below illustrates the transport and oxidation of linoleic acid and highlights the step at which this compound is formed.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix cluster_efflux Efflux Pathway (Dysfunction) Linoleic Acid Linoleic Acid Linoleoyl-CoA Linoleoyl-CoA Linoleic Acid->Linoleoyl-CoA ACSL CPT1 CPT1 Linoleoyl-CoA->CPT1 Linoleoylcarnitine_matrix This compound CPT1->Linoleoylcarnitine_matrix Carnitine In CoA Out CACT CACT CPT2 CPT2 CACT->CPT2 Linoleoyl-CoA_matrix Linoleoyl-CoA CPT2->Linoleoyl-CoA_matrix Linoleoylcarnitine_matrix->CACT Transport In Linoleoylcarnitine_efflux This compound (Efflux to Cytosol/Blood) Linoleoylcarnitine_matrix->Linoleoylcarnitine_efflux Accumulation & Efflux Beta_Oxidation β-Oxidation Spiral Linoleoyl-CoA_matrix->Beta_Oxidation Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle To TCA Cycle & OXPHOS

Figure 1: Mitochondrial Fatty Acid Transport and Oxidation. Linoleic acid is activated to Linoleoyl-CoA in the cytosol. CPT1 converts it to this compound to enter the matrix. In dysfunction, it accumulates and is exported.

Experimental Design and Considerations

The accurate quantification of this compound requires careful planning of the experimental workflow, from sample collection to data analysis.

Sample Selection and Collection
  • Plasma/Serum: The most common matrices for biomarker analysis due to ease of collection. For plasma, use EDTA as the anticoagulant. Avoid repeated freeze-thaw cycles.

  • Tissue Homogenates: Provide a more direct measure of mitochondrial metabolism within a specific organ (e.g., heart, liver, muscle). Tissues should be snap-frozen in liquid nitrogen immediately after collection to quench metabolic activity.

Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS) is mandatory for accurate quantification via mass spectrometry. The ideal internal standard is Deuterated this compound (e.g., d3-Linoleoylcarnitine). The SIL-IS corrects for variations in sample extraction efficiency and matrix effects during ionization.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of acylcarnitines due to its high sensitivity and specificity. A typical workflow involves:

  • Sample Preparation: Protein precipitation and extraction of acylcarnitines.

  • Chromatographic Separation: Reversed-phase liquid chromatography to separate this compound from other isomers and matrix components.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode, followed by Multiple Reaction Monitoring (MRM) for quantification.

Detailed Protocol: Quantification of this compound in Human Plasma

This protocol is optimized for the analysis of this compound in human plasma using LC-MS/MS.

Materials and Reagents
  • Human Plasma (EDTA)

  • This compound analytical standard

  • d3-Linoleoylcarnitine (Internal Standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • 96-well protein precipitation plates

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

Preparation of Standards and Internal Standard Working Solution
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and d3-linoleoylcarnitine in methanol.

  • Calibration Curve Standards: Perform serial dilutions of the this compound stock solution in a 50:50 (v/v) solution of methanol and water to create calibration standards ranging from 1 nM to 1000 nM.

  • Internal Standard (IS) Working Solution: Dilute the d3-linoleoylcarnitine stock solution in acetonitrile to a final concentration of 50 nM. This solution will also serve as the protein precipitation solvent.

Sample Preparation Workflow

Sample_Prep_Workflow start Start: Plasma Sample (50 µL) step1 Add 150 µL of IS Working Solution (d3-Linoleoylcarnitine in ACN) start->step1 step2 Vortex/Mix for 5 minutes step1->step2 step3 Centrifuge at 4000 x g for 10 min at 4°C step2->step3 step4 Transfer Supernatant to new 96-well plate step3->step4 step5 Evaporate to dryness under Nitrogen stream step4->step5 step6 Reconstitute in 100 µL of 50:50 MeOH:Water step5->step6 end Inject 5 µL onto LC-MS/MS System step6->end

Figure 2: LC-MS/MS Sample Preparation Workflow. A streamlined protein precipitation and extraction protocol for plasma samples.

LC-MS/MS Parameters

The following table provides a starting point for method development. These parameters should be optimized for your specific instrumentation.

Parameter Setting
LC Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transition (this compound) m/z 424.4 → 85.1
MRM Transition (d3-Linoleoylcarnitine) m/z 427.4 → 85.1
Collision Energy Optimize for your instrument (typically 20-30 eV)

Data Analysis and Interpretation

  • Quantification: Generate a calibration curve by plotting the peak area ratio (this compound / d3-Linoleoylcarnitine) against the concentration of the calibration standards. Apply a linear regression with 1/x weighting.

  • Calculate Concentrations: Use the regression equation to calculate the concentration of this compound in the unknown samples.

  • Interpretation: An elevated level of this compound compared to a healthy control group is indicative of impaired mitochondrial β-oxidation. This could be due to:

    • Genetic Disorders: Such as CPT2 or VLCAD (Very long-chain acyl-CoA dehydrogenase) deficiency.

    • Drug-Induced Mitochondrial Toxicity: Certain drugs can inhibit enzymes of the FAO pathway or the electron transport chain.

    • Pathophysiological States: Conditions like heart failure, sepsis, and insulin resistance can lead to secondary mitochondrial dysfunction.

Conclusion

This compound is a robust and clinically relevant biomarker for assessing mitochondrial fatty acid oxidation. Its measurement by LC-MS/MS provides a sensitive and specific tool for researchers and drug developers to investigate mitochondrial dysfunction in a variety of disease models and clinical settings. The protocols and guidelines presented here offer a validated framework for the successful implementation of this compound analysis in your research.

References

  • Title: Acylcarnitines: role in brain energy metabolism and potential as biomarkers for mitochondrial dysfunction. Source: Journal of Neurochemistry URL: [Link]

  • Title: The Role of Acylcarnitines in Health and Disease. Source: Comprehensive Physiology URL: [Link]

  • Title: A guide to targeted mass spectrometry-based metabolomics: Workflows, technical tips, and tricks. Source: Journal of Mass Spectrometry URL: [Link]

  • Title: Plasma Acylcarnitine Profiling in Acute Heart Failure. Source: JACC: Heart Failure URL: [Link]

  • Title: Mitochondrial Dysfunction and Sepsis. Source: Journal of Clinical Investigation URL: [Link]

Application Note: Utilizing Linoleoylcarnitine as a Metabolic Probe for the Investigation of Long-Chain Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Fatty Acid Oxidation Disorders (FAODs) represent a class of inherited metabolic diseases characterized by the body's inability to break down fatty acids for energy production.[1][2] This is particularly critical during periods of fasting or metabolic stress when fatty acids become a primary fuel source.[3] Long-chain FAODs (LC-FAODs) are a severe subgroup of these disorders, often leading to life-threatening complications such as hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, and liver dysfunction.[2][4] The diagnosis and study of these disorders rely on the identification of abnormal metabolic profiles, particularly the accumulation of specific acylcarnitine species.[5][6]

Linoleoylcarnitine (C18:2-carnitine) is a long-chain acylcarnitine that serves as a crucial intermediate in the transport of linoleic acid into the mitochondrial matrix for β-oxidation.[7] In individuals with LC-FAODs, such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency or Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, the metabolic block leads to an accumulation of this compound and other long-chain acylcarnitines in tissues and circulation.[8][9]

This application note moves beyond the diagnostic utility of measuring endogenous this compound levels. We present a framework and detailed protocols for using exogenous this compound as a dynamic metabolic probe. By supplying patient-derived cells with a controlled amount of this specific substrate, researchers can functionally challenge the fatty acid oxidation pathway. This approach allows for the precise investigation of enzyme deficiencies, the elucidation of disease pathophysiology, and the evaluation of potential therapeutic interventions in a controlled, in vitro environment.

Scientific Principle: The Journey of this compound

To understand how this compound can be used as a research tool, one must first grasp its role within the intricate process of mitochondrial fatty acid β-oxidation. Long-chain fatty acids, derived from diet or adipose tissue stores, are activated to their acyl-CoA esters in the cytoplasm. However, the inner mitochondrial membrane is impermeable to these large molecules.[8]

The "carnitine shuttle" is the essential transport system that overcomes this barrier. The process, as it relates to linoleic acid, is as follows:

  • Activation: Linoleic acid is converted to Linoleoyl-CoA in the cytoplasm.

  • Carnitine Conjugation: Carnitine Palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, exchanges the CoA for carnitine, forming This compound .[7]

  • Translocation: The Carnitine-Acylcarnitine Translocase (CACT) transports this compound across the inner mitochondrial membrane into the matrix.[9]

  • Re-esterification: Carnitine Palmitoyltransferase II (CPT II), on the inner side of the membrane, converts this compound back to Linoleoyl-CoA, releasing free carnitine to be shuttled back to the cytoplasm.[7]

  • β-Oxidation: Linoleoyl-CoA then enters the β-oxidation spiral, a four-step process catalyzed by a suite of enzymes, including VLCAD and the mitochondrial trifunctional protein (TFP), which contains the LCHAD enzyme.[2][10] Each turn of the spiral shortens the fatty acyl chain by two carbons, producing acetyl-CoA, FADH₂, and NADH, which fuel the Krebs cycle and oxidative phosphorylation to generate ATP.[3]

In LC-FAODs, a defect in any of the shuttle components or the initial β-oxidation enzymes (e.g., VLCAD, LCHAD) causes a "traffic jam." this compound and other long-chain acylcarnitines accumulate upstream of the metabolic block, unable to be processed further. This accumulation is not just a biomarker but is also implicated in cellular toxicity.

FAOD_Pathway cluster_cytoplasm Cytoplasm cluster_mito Mitochondrial Matrix Linoleic Acid Linoleic Acid Linoleoyl-CoA Linoleoyl-CoA Linoleic Acid->Linoleoyl-CoA ACSL CPT1 CPT I Linoleoyl-CoA->CPT1 Carnitine In Linoleoyl-CoA_Matrix Linoleoyl-CoA Beta-Oxidation Spiral Beta-Oxidation Spiral Linoleoyl-CoA_Matrix->Beta-Oxidation Spiral VLCAD, TFP/LCHAD Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA VLCAD_Defect VLCAD Deficiency Block TCA Cycle & ATP TCA Cycle & ATP Acetyl-CoA->TCA Cycle & ATP This compound This compound CPT1->this compound CACT CACT CPT2 CPT II CACT->CPT2 CPT2->Linoleoyl-CoA_Matrix CoA In This compound->CACT LCHAD_Defect LCHAD Deficiency Block

Figure 1: Mitochondrial long-chain fatty acid transport and β-oxidation pathway.

Analytical Methodology: LC-MS/MS for Acylcarnitine Profiling

The cornerstone of studying FAODs, both clinically and in a research context, is the accurate quantification of acylcarnitine profiles. Tandem mass spectrometry (MS/MS), typically coupled with liquid chromatography (LC), is the gold-standard methodology.[5] This technique offers unparalleled sensitivity and specificity, allowing for the detection and quantification of dozens of acylcarnitine species in a single analysis.[7]

Principle of LC-MS/MS Analysis:

  • Chromatographic Separation (LC): While direct infusion MS/MS can be used, LC separation is crucial for resolving isomeric and isobaric species that have the same mass but different structures.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for its ability to separate polar molecules like carnitine and its esters without derivatization.[11]

  • Mass Spectrometry Detection (MS/MS): Samples are ionized (typically using electrospray ionization, ESI) and analyzed. In MS/MS, a specific parent ion (the acylcarnitine of interest) is selected, fragmented, and a characteristic product ion is detected. For all acylcarnitines, a prominent fragment ion at m/z 85 is produced, corresponding to the carnitine backbone, making it a highly specific marker for this class of molecules.[12]

This analytical precision is essential for the protocols described below, as it allows researchers to trace the metabolic fate of the exogenously supplied this compound and observe the specific resulting acylcarnitine "traffic jam."

In Vitro Application: Probing FAO Defects in Patient-Derived Cells

The most direct way to study the cellular impact of an FAOD is to use cells derived from patients, such as skin fibroblasts or hepatocytes. These cells harbor the specific genetic mutation of the patient and thus recapitulate the metabolic defect in vitro. The following protocols outline a workflow for using this compound to challenge these cells and analyze the resulting metabolic phenotype.

Materials and Reagents
  • Cell Lines: Patient-derived fibroblasts with a confirmed LC-FAOD (e.g., VLCAD or LCHAD deficiency) and age/sex-matched healthy control fibroblasts.

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine.

  • Reagents:

    • This compound hydrochloride (synthetic standard)

    • L-Carnitine hydrochloride

    • Bovine Serum Albumin (BSA), fatty acid-free

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Chloroform (HPLC grade)

    • Water (LC-MS grade)

    • Internal Standards: A mix of stable isotope-labeled carnitine and acylcarnitines (e.g., d₃-Carnitine, d₃-Acetylcarnitine, d₃-Octanoylcarnitine, d₃-Palmitoylcarnitine).

Protocol: Cell Culture and this compound Loading Assay

This protocol is designed to challenge the cellular FAO pathway by providing an excess of a specific long-chain substrate.

  • Cell Seeding: Plate control and patient-derived fibroblasts in 6-well plates at a density that will achieve ~80-90% confluency on the day of the experiment (e.g., 250,000 cells/well). Culture for 24-48 hours.

  • Preparation of Loading Media:

    • Prepare a 10 mM stock solution of this compound in 50% ethanol.

    • Prepare a "Low-Glucose Challenge Medium": DMEM without glucose, supplemented with 1 mM L-Carnitine, 0.5% fatty acid-free BSA, and antibiotics. The absence of glucose forces the cells to rely more heavily on fatty acid oxidation for energy.

    • On the day of the experiment, dilute the this compound stock into the Challenge Medium to final concentrations of 10 µM, 25 µM, and 50 µM. Also prepare a "vehicle control" medium containing the same concentration of ethanol without this compound.

  • Substrate Loading:

    • Aspirate the standard culture medium from the cells.

    • Wash the cell monolayer twice with 1 mL of sterile PBS.

    • Add 1 mL of the prepared Loading Media (vehicle control and different concentrations of this compound) to the respective wells.

    • Incubate the plates for a set time course, for example, 4, 8, or 16 hours at 37°C and 5% CO₂. The 16-hour time point often represents an overnight fasting state.

  • Harvesting: At the end of the incubation, the cell pellet and the supernatant (media) must be harvested for analysis.

    • Media: Transfer the supernatant from each well into a labeled microcentrifuge tube and store immediately at -80°C.

    • Cells: Wash the remaining cell monolayer three times with 1 mL of ice-cold PBS to remove any extracellular acylcarnitines.[13] Add 0.5 mL of Trypsin-EDTA, incubate for 2-5 minutes, and then neutralize with standard media. Transfer the cell suspension to a microcentrifuge tube.

    • Pellet the cells by centrifuging at 500 x g for 5 minutes at 4°C.[13] Discard the supernatant, wash the pellet once more with ice-cold PBS, and then store the cell pellet at -80°C until extraction.

Figure 2: Experimental workflow for the this compound loading assay.

Protocol: Sample Preparation for Acylcarnitine Analysis

This protocol uses a modified Folch extraction method to isolate acylcarnitines from both the cell pellets and the media.[14]

  • Thaw Samples: Thaw cell pellets and media samples on ice.

  • Spike Internal Standards: To each sample, add a known amount of the stable isotope-labeled internal standard mix. This is critical for accurate quantification, as it corrects for sample loss during preparation and for matrix effects during MS analysis.

  • Extraction:

    • For Cell Pellets: Resuspend the cell pellet in 100 µL of LC-MS grade water. Add 800 µL of ice-cold Methanol:Chloroform (2:1 v/v).

    • For Media: To 100 µL of media, add 800 µL of ice-cold Methanol:Chloroform (2:1 v/v).

  • Homogenization & Separation:

    • Vortex the samples vigorously for 1 minute.

    • Incubate on ice for 30 minutes to allow for protein precipitation and lipid extraction.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Collection: Carefully transfer the supernatant, which contains the acylcarnitines, to a new microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 95:5 Acetonitrile:Water with 0.1% formic acid). Vortex, centrifuge briefly, and transfer to an autosampler vial for analysis.

Data Analysis and Interpretation

After LC-MS/MS analysis, the data is processed to calculate the concentration of each acylcarnitine species by comparing the peak area of the endogenous analyte to the peak area of its corresponding stable isotope-labeled internal standard.

Expected Results: The key is to compare the acylcarnitine profiles between control and patient cells under the different loading conditions.

Acylcarnitine SpeciesConditionControl Cells (pmol/mg protein)LC-FAOD Cells (pmol/mg protein)Fold Change (Patient/Control)
C18:2 (Linoleoyl) Vehicle1.5 ± 0.318.2 ± 2.512.1
25µM Load15.6 ± 2.1450.7 ± 35.8 28.9
C16 (Palmitoyl) Vehicle2.1 ± 0.425.5 ± 3.112.1
25µM Load3.5 ± 0.655.1 ± 6.7 15.7
C14:1 (Myristoleoyl) Vehicle0.8 ± 0.29.8 ± 1.312.3
25µM Load1.1 ± 0.321.4 ± 2.9 19.5
C8 (Octanoyl) Vehicle3.2 ± 0.52.9 ± 0.40.9
25µM Load4.1 ± 0.73.5 ± 0.5 0.9
C4 (Butyryl) Vehicle5.5 ± 0.94.8 ± 0.70.9
25µM Load6.8 ± 1.15.1 ± 0.8 0.8

Table 1: Representative quantitative data from a this compound loading experiment on VLCAD-deficient fibroblasts versus healthy controls. Data are shown as mean ± standard deviation.

Interpretation:

  • Massive Accumulation of C18:2: As expected, the patient cells show a dramatic accumulation of the substrate itself (this compound, C18:2), which is significantly exacerbated upon loading. This directly demonstrates the metabolic block.

  • Upstream Profile: Other long-chain species (C16, C14:1) also accumulate, reflecting the inability of the VLCAD enzyme to process any long-chain acyl-CoA.

  • Normal Medium/Short-Chain Profile: In contrast, the levels of medium-chain (C8) and short-chain (C4) acylcarnitines remain normal or are even slightly decreased in the patient cells. This is because the metabolic block prevents the long chains from being shortened into medium and short chains. This confirms the specificity of the defect to the long-chain processing enzymes.

This dynamic, substrate-loading approach provides a much clearer and more robust functional confirmation of the disease phenotype than simply measuring baseline acylcarnitine levels.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Cell Death in Loading Assay This compound is lipotoxic at high concentrations or long exposures.Reduce the concentration of this compound. Shorten the incubation time. Ensure fatty acid-free BSA is included in the media to buffer the substrate.
Poor Chromatographic Peak Shape Improper sample cleanup or reconstitution solvent.Ensure complete drying of the sample before reconstitution. Reconstitute in a solvent that is matched to the initial mobile phase conditions.
High Variability Between Replicates Inconsistent cell numbers; pipetting errors; sample degradation.Normalize acylcarnitine levels to total protein or DNA content in the cell pellet. Use calibrated pipettes. Keep samples on ice or at -80°C at all times.
No Difference Seen Between Control and Patient Cells Patient cell line has a mild mutation or residual enzyme activity; assay conditions not stressful enough.Remove glucose from the loading media to force reliance on FAO. Increase the incubation time to better simulate a fasting state. Confirm the genotype of the cell line.

Conclusion

This compound, when used as an exogenous substrate in a controlled cellular assay, is a powerful tool for the functional investigation of long-chain fatty acid oxidation disorders. This application note provides a comprehensive framework, from experimental design to data interpretation, for using this approach to probe pathway defects in patient-derived cells. The ability to dynamically challenge the FAO pathway provides a more sensitive and mechanistically informative readout than static measurements alone. This methodology is invaluable for confirming diagnoses, understanding genotype-phenotype correlations, and for the preclinical evaluation of novel therapeutic strategies aimed at correcting or bypassing the metabolic block in these devastating disorders.

References

  • Giesbertz, P., Ecker, J., Haag, A., et al. (n.d.). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. National Institutes of Health. [Link]

  • Knottnerus, S. J. G., Bleeker, J. C., & Wüst, R. C. I. (2018). Fatty acid oxidation disorders. Translational Pediatrics. [Link]

  • Kivilompolo, M., Öhrnberg, L., Orešič, M., et al. (2013). Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. VTT's Research Information Portal. [Link]

  • Miller, M. J., Kennedy, A. D., Eckhart, A. D., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). PubMed. [Link]

  • West Virginia Department of Health and Human Resources. (n.d.). FATTY ACID OXIDATION DISORDERS. WV.gov. [Link]

  • Merritt, J. L., & MacLeod, E. (2018). Fatty acid oxidation disorders. Annals of Translational Medicine. [Link]

  • Houten, S. M., Violante, S., Ventura, F. V., & Wanders, R. J. A. (2016). Disorders of mitochondrial long-chain fatty acid oxidation and the carnitine shuttle. PubMed. [Link]

  • Children's Hospital of Philadelphia. (n.d.). Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs). [Link]

  • Müller, D. M., Seim, H., Kiess, W., et al. (2002). Effects of oral L-carnitine supplementation on in vivo long-chain fatty acid oxidation in healthy adults. PubMed. [Link]

  • Merritt, J. L., & Chang, I. J. (2019). Defects of Fatty Acid Oxidation and the Carnitine Shuttle System. National Institutes of Health. [Link]

  • Ruiz-Sala, P., & Peña-Quintana, L. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. MDPI. [Link]

  • Leal, M. L., & Zand, I. (2023). Nutritional Management of Patients with Fatty Acid Oxidation Disorders. MDPI. [Link]

  • Müller, D. M., Seim, H., Kiess, W., et al. (2002). Effects of oral L-carnitine supplementation on in vivo long-chain fatty acid oxidation in healthy adults. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Enhancing Fatty Acids Oxidation via L-Carnitine Attenuates Obesity-Related Atrial Fibrillation and Structural Remodeling by Activating AMPK Signaling and Alleviating Cardiac Lipotoxicity. [Link]

  • UPMC Children's Hospital of Pittsburgh. (2022, July 20). Novel Therapies for Fatty Acid Oxidation Disorders. YouTube. [Link]

  • Longo, N., Frigeni, M., & Pasquali, M. (2016). CARNITINE TRANSPORT AND FATTY ACID OXIDATION. National Institutes of Health. [Link]

  • Knottnerus, S. J. G., Bleeker, J. C., Wüst, R. C. I., et al. (2018). Disorders of mitochondrial long-chain fatty acid oxidation and the carnitine shuttle. ResearchGate. [Link]

  • Frazier, D. M., & Laukaitis, C. M. (2021). Diagnosis and Clinical Management of Long-chain Fatty-acid Oxidation Disorders: A Review. National Institutes of Health. [Link]

  • Neurolipidomics Laboratory. (n.d.). Chapter 12. Cell culture metabolomics and lipidomics. [Link]

  • Jen, A., Serrano, L., Overmyer, K. A., & Coon, J. J. (2022, August 5). Lipidomic analysis of tissue culture cells, tissues, and purified organelles. Protocols.io. [Link]

  • MDA Conference. (2026). Clinical Findings of Late-onset Long-Chain Fatty Acid Oxidation Disorders Overlap with Neuromuscular Conditions in a Sponsored Genetic Testing Program. [Link]

  • Lee, J., Shin, Y. S., Lee, D. H., et al. (2020). Clinical and genetic characteristics of patients with fatty acid oxidation disorders identified by newborn screening. ResearchGate. [Link]

  • Le, A. M., & Schug, Z. T. (2020). A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry. National Institutes of Health. [Link]

Sources

Application Notes & Protocols: Linoleoylcarnitine in Metabolic Profiling Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metabolic profiling, a cornerstone of systems biology, provides a functional readout of the physiological state of an organism. Within the broad spectrum of metabolites, acylcarnitines have emerged as critical biomarkers for assessing mitochondrial function and fatty acid metabolism.[1][2][3] This document provides a comprehensive guide to the application of linoleoylcarnitine (C18:2), a long-chain acylcarnitine, in metabolic profiling studies. We will delve into the biochemical significance of this compound, its role as a biomarker in health and disease, and provide detailed, field-proven protocols for its accurate quantification in biological matrices. These protocols are designed for researchers, scientists, and drug development professionals aiming to integrate acylcarnitine profiling into their research, ensuring data integrity and reproducibility.

Introduction: The Significance of this compound in Cellular Metabolism

L-carnitine and its acylated derivatives, known as acylcarnitines, are indispensable for cellular energy production.[4][5] Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process in energy generation.[6][7] this compound is an ester formed from L-carnitine and linoleic acid, an 18-carbon polyunsaturated omega-6 fatty acid. As such, the levels of this compound in tissues and circulation directly reflect the flux of linoleic acid through mitochondrial fatty acid oxidation pathways.

Under normal physiological conditions, the formation and breakdown of acylcarnitines are tightly regulated. However, in instances of metabolic stress, genetic disorders of fatty acid oxidation, or diseases such as diabetes, cardiovascular conditions, and certain cancers, the profile of acylcarnitines, including this compound, can be significantly altered.[1][8] An accumulation of long-chain acylcarnitines like this compound can indicate a bottleneck in the β-oxidation pathway, where the rate of fatty acid entry into the mitochondria exceeds the oxidative capacity.[1] This accumulation is not merely a passive biomarker but can also contribute to cellular dysfunction through mechanisms like the induction of reactive oxygen species (ROS), inflammation, and insulin resistance.[1][9]

The Carnitine Shuttle: A Gateway for Fatty Acid Oxidation

The transport of long-chain fatty acids into the mitochondria is mediated by the carnitine shuttle, a multi-enzyme system. This process is crucial as the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA esters.

CarnitineShuttle Cytosol Cytosol OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane Matrix Matrix FattyAcylCoA Linoleoyl-CoA CPT1 CPT1 FattyAcylCoA->CPT1 BetaOxidation β-Oxidation FattyAcylCoA->BetaOxidation Acylcarnitine This compound CPT1->Acylcarnitine CoA-SH out CACT CACT Acylcarnitine->CACT CPT2 CPT2 Acylcarnitine->CPT2 via CACT CACT->Acylcarnitine Carnitine_matrix L-Carnitine CACT->Carnitine_matrix Antiport CPT2->FattyAcylCoA L-Carnitine out Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 CoA_cyto CoA-SH CoA_matrix CoA-SH CoA_matrix->CPT2

Figure 1. The Mitochondrial Carnitine Shuttle.

This compound as a Clinical and Research Biomarker

Metabolic profiling studies have identified alterations in this compound levels across a spectrum of diseases, highlighting its potential as a diagnostic and prognostic biomarker.

Disease AreaObservationPotential Implication
Cardiovascular Disease Elevated plasma levels of long-chain acylcarnitines, including this compound, are associated with an increased risk of atrial fibrillation and heart failure.[10]Incomplete fatty acid oxidation leading to lipotoxicity and cardiac arrhythmia.
Type 2 Diabetes Increased concentrations of this compound are observed in individuals with insulin resistance and type 2 diabetes.[8]Mitochondrial dysfunction and impaired substrate switching from fatty acids to glucose.
Inborn Errors of Metabolism Deficiencies in enzymes of the fatty acid oxidation pathway, such as long-chain acyl-CoA dehydrogenase (LCAD) deficiency, lead to a characteristic accumulation of specific long-chain acylcarnitines.[11]Diagnostic marker for specific enzyme defects.
Cancer Altered carnitine metabolism has been noted in various cancers, reflecting the metabolic reprogramming that fuels tumor growth.[1]Potential for identifying metabolic vulnerabilities in cancer cells.
Psoriasis Studies have shown altered plasma levels of various acylcarnitines in psoriasis patients, suggesting a link between this inflammatory skin condition and systemic metabolic dysregulation.[12][13]Indication of underlying metabolic disturbances contributing to the inflammatory state.

Analytical Methodologies for this compound Quantification

Accurate and precise quantification of this compound requires robust analytical methodologies. The gold standard for acylcarnitine analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] This technique offers high sensitivity and specificity, enabling the detection of low-abundance species and the differentiation of structurally similar molecules.[14][15]

Direct infusion mass spectrometry can provide a rapid profile of acylcarnitines but is limited by its inability to separate isomeric and isobaric compounds.[15] Therefore, coupling liquid chromatography with mass spectrometry is crucial for reliable quantification.

Workflow for Acylcarnitine Profiling

A typical workflow for the analysis of this compound from biological samples involves several key steps, from sample collection to data analysis.

AcylcarnitineWorkflow SampleCollection Sample Collection (Plasma, Serum, Tissue, DBS) Spiking Spiking with Isotope-Labeled Internal Standard SampleCollection->Spiking Extraction Protein Precipitation & Metabolite Extraction Spiking->Extraction Derivatization Derivatization (Optional) (e.g., Butylation) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing Interpretation Biological Interpretation DataProcessing->Interpretation

Figure 2. General workflow for acylcarnitine analysis.

Detailed Protocols for this compound Analysis

The following protocols provide a step-by-step guide for the quantification of this compound in plasma and tissue samples. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and experimental goals.

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Isopropanol (LC-MS grade)

  • Acids: Formic acid (LC-MS grade)

  • Reagents for Derivatization (Optional): 3N Hydrochloric acid in n-butanol

  • Internal Standard: Linoleoyl-(trimethyl-d9)-L-carnitine or other suitable stable isotope-labeled long-chain acylcarnitine.

  • Reference Standard: this compound hydrochloride (or other salt form). Certified reference materials should be used for accurate quantification.[16]

Protocol 1: Extraction of this compound from Plasma/Serum

This protocol is designed for the efficient extraction of acylcarnitines from plasma or serum while minimizing matrix effects.

Step 1: Sample Preparation

  • Thaw frozen plasma or serum samples on ice.

  • Vortex samples for 10 seconds to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.

Step 2: Internal Standard Spiking

  • Prepare a working solution of the stable isotope-labeled internal standard (e.g., Linoleoyl-d9-carnitine) in methanol.

  • Add 200 µL of the internal standard working solution to each sample. The final concentration of the internal standard should be optimized based on the expected endogenous levels of this compound and instrument sensitivity.

Step 3: Protein Precipitation and Extraction

  • Vortex the sample vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

Step 4: Supernatant Collection

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate. Avoid disturbing the protein pellet.

Step 5: Evaporation and Reconstitution

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid).

  • Vortex for 20 seconds and centrifuge at 2,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Tissue

This protocol is adapted for the extraction of acylcarnitines from solid tissue samples.

Step 1: Tissue Homogenization

  • Weigh approximately 20-30 mg of frozen tissue.

  • Add the tissue to a 2 mL tube containing ceramic beads.

  • Add 1 mL of ice-cold 80% methanol containing the stable isotope-labeled internal standard.

  • Homogenize the tissue using a bead beater homogenizer (e.g., 2 cycles of 45 seconds at 6,000 rpm). Keep samples on ice between cycles.

Step 2: Protein Precipitation and Extraction

  • Incubate the homogenate at -20°C for 30 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

Step 3: Supernatant Collection and Processing

  • Follow steps 4 and 5 from Protocol 1 for supernatant collection, evaporation, and reconstitution. The reconstitution volume may need to be adjusted based on the initial tissue weight.

LC-MS/MS Instrumentation and Parameters

The following are suggested starting parameters for the LC-MS/MS analysis of this compound.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is recommended for good retention and separation of long-chain acylcarnitines.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (e.g., 50:50, v/v)

    • Gradient: A shallow gradient starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is suitable for eluting long-chain acylcarnitines.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40-50°C

    • Injection Volume: 5-10 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound (C18:2): The precursor ion will be the [M+H]+ of this compound. The product ion is typically m/z 85, corresponding to the fragmented carnitine moiety. The exact precursor m/z should be calculated based on the chemical formula.

      • Internal Standard (e.g., Linoleoyl-d9-carnitine): The precursor ion will be the [M+H]+ of the labeled compound, and the product ion will also be m/z 85 (or a corresponding labeled fragment if the label is on the carnitine moiety).

    • Instrument Parameters: Source temperature, gas flows, and collision energy should be optimized for the specific instrument to maximize the signal for the transitions of interest.

Data Analysis and Quality Control

Calibration Curve: A calibration curve should be prepared using a certified reference standard of this compound, covering the expected concentration range in the samples. The curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a weighting factor of 1/x is often appropriate.

Quality Control: Quality control (QC) samples at low, medium, and high concentrations should be prepared from a pooled matrix and analyzed alongside the experimental samples to assess the accuracy and precision of the assay.

Conclusion and Future Perspectives

The precise and accurate measurement of this compound provides a valuable window into the dynamics of fatty acid metabolism. The protocols outlined in this application note offer a robust framework for researchers to incorporate acylcarnitine profiling into their studies. As our understanding of the intricate roles of specific acylcarnitines in disease pathogenesis grows, the application of these methodologies in clinical and pharmaceutical research will undoubtedly expand, paving the way for novel diagnostic strategies and therapeutic interventions targeting metabolic dysfunction.

References

  • L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. MDPI. [Link]

  • L-Carnitine. Linus Pauling Institute. [Link]

  • The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. MDPI. [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. National Institutes of Health (NIH). [Link]

  • Long-chain Acylcarnitines Reduce Lung Function by Inhibiting Pulmonary Surfactant. PMC. [Link]

  • Acylcarnitine profile analysis. PubMed. [Link]

  • Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PubMed Central. [Link]

  • L-carnitine--metabolic functions and meaning in humans life. PubMed. [Link]

  • L-carnitine biosynthesis | Pathway. PubChem - NIH. [Link]

  • [The biological function of L-carnitine and its content in the particular food examples]. ResearchGate. [Link]

  • Tracer-based lipidomics identifies novel disease-specific biomarkers in mitochondrial β-oxidation disorders. bioRxiv. [Link]

  • Human Metabolome Database (HMDB). HMDB. [Link]

  • Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. PubMed. [Link]

  • Showing metabocard for 3-Hydroxythis compound (HMDB0240768). Human Metabolome Database. [Link]

  • Metabolomic profiling reveals amino acid and carnitine alterations as metabolic signatures in psoriasis. Theranostics. [Link]

  • L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. PubMed. [Link]

  • Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias. Frontiers. [Link]

  • Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. bevital. [Link]

  • Carnitine biosynthesis. Wikipedia. [Link]

  • Showing metabocard for L-Carnitine (HMDB0000062). Human Metabolome Database. [Link]

  • L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. MDPI. [Link]

  • Quantification of Acylcarnitines and Amino Acids in Dried Blood Spots Using MS/MS (43 Diseases). Canada's Drug Agency. [Link]

  • Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy. The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. [Link]

  • Intra- and inter-individual metabolic profiling highlights carnitine and lysophosphatidylcholine pathways as key molecular defects in type 2 diabetes. PubMed. [Link]

  • LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. [Link]

  • Carnitine Biosynthesis Pathway. YouTube. [Link]

  • HMDB0000062 (L-Carnitine) Protein Associations. Human Metabolome Database. [Link]

  • Acylcarnitine profiling by low-resolution LC-MS. PLOS One - Research journals. [Link]

  • Test Code LAB429 Acylcarnitine. Seattle Children's Hospital. [Link]

  • Carnitine and Acylcarnitine Analysis Service – Quantitative LC–MS/MS for Research. Metabolon. [Link]

  • Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects. PMC - NIH. [Link]

  • The effects of l-Carnitine supplementation on inflammatory markers, clinical status, and 28 days mortality in critically ill patients: A double-blind, randomized, placebo-controlled trial. PubMed. [Link]

  • Metabolomic profiling reveals amino acid and carnitine alterations as metabolic signatures in psoriasis. PubMed. [Link]

  • Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]

  • Biomedical role of L-carnitine in several organ systems, cellular tissues, and COVID-19. SciELO. [Link]

  • A UPLC-MS/MS method for determination of endogenous l-carnitine and acetyl-l-carnitine in serum of patients with depression. PubMed. [Link]

  • Showing metabocard for Methylmalonylcarnitine (HMDB0013133). Human Metabolome Database. [Link]

  • L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain. PMC. [Link]

Sources

Application Notes & Protocols: Development of Analytical Standards for Linoleoylcarnitine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Linoleoylcarnitine (C18:2) is a long-chain acylcarnitine, an ester of carnitine and linoleic acid.[1] Acylcarnitines are crucial intermediates in mitochondrial fatty acid oxidation, acting as transport shuttles for long-chain fatty acids across the inner mitochondrial membrane. The quantitative analysis of specific acylcarnitines, such as this compound, is a critical diagnostic tool for inborn errors of metabolism and is increasingly recognized for its role in cardiovascular disease research.[2] Accurate and precise quantification of this compound is contingent upon the availability of well-characterized analytical standards. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development, preparation, and validation of analytical standards for this compound, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical standards.

  • Chemical Structure: (3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoate[3]

  • Molecular Formula: C₂₅H₄₅NO₄[3]

  • Molecular Weight: 423.6 g/mol [3]

  • Solubility: Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1]

  • Stability: Commercially available standards are stable for at least 4 years when stored properly.[1] this compound, like other acylcarnitines, is hygroscopic and should be stored in a desiccated environment.[4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoatePubChem CID 6450015[3]
CAS Number 36816-10-1PubChem CID 6450015[3]
Molecular Formula C₂₅H₄₅NO₄PubChem CID 6450015[3]
Molecular Weight 423.6 g/mol PubChem CID 6450015[3]
Solubility DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol: 20 mg/mlCayman Chemical[1]

Preparation of Analytical Standards

The accuracy of quantitative analysis is directly dependent on the quality of the calibration standards. This section outlines the protocol for preparing primary stock, intermediate, and working standard solutions of this compound.

  • This compound certified reference material (CRM) or high-purity standard (≥98%)

  • Isotopically labeled internal standard (IS), e.g., Linoleoyl-L-Carnitine-d3 HCl[5]

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥99%)

  • Class A volumetric flasks and calibrated pipettes

  • Analytical balance

G cluster_0 Primary Stock Standard Preparation cluster_1 Internal Standard Stock Preparation cluster_2 Working Standard Preparation A Weigh this compound CRM B Dissolve in appropriate solvent (e.g., Methanol) A->B C Transfer to Class A volumetric flask B->C D Dilute to final volume C->D I Prepare Intermediate Stock from Primary Stock D->I E Weigh Isotopically Labeled IS F Dissolve in appropriate solvent E->F G Transfer to Class A volumetric flask F->G H Dilute to final volume G->H K Spike with Internal Standard H->K J Perform serial dilutions to create calibration curve points I->J J->K caption Workflow for Analytical Standard Preparation

Caption: Workflow for Analytical Standard Preparation

  • Accurately weigh approximately 10 mg of this compound CRM using a calibrated analytical balance.

  • Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.

  • Add a small volume of LC-MS grade methanol to dissolve the standard completely.

  • Once dissolved, bring the flask to the final volume with methanol.

  • Cap and invert the flask multiple times to ensure homogeneity.

  • Store the primary stock solution at -20°C or below in an amber vial to protect from light.

Rationale: The use of a certified reference material ensures the highest possible accuracy for the primary standard. Storing at low temperatures minimizes degradation.

  • Follow the same procedure as for the primary stock solution, using the isotopically labeled this compound standard.

Rationale: An isotopically labeled internal standard is the gold standard for LC-MS/MS quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus correcting for variations in sample preparation and instrument response.

  • Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the primary stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]

  • Perform serial dilutions from the intermediate stock to prepare a series of calibration standards at concentrations spanning the expected range of the analyte in the samples.

  • A typical calibration curve for this compound might range from 1 ng/mL to 1000 ng/mL.

  • Spike each calibration standard and quality control (QC) sample with a fixed concentration of the internal standard working solution.

Table 2: Example Calibration Curve Preparation

CalibratorConcentration (ng/mL)Volume of Intermediate Stock (10 µg/mL)Final Volume (mL)
C1 11 µL10
C2 55 µL10
C3 1010 µL10
C4 5050 µL10
C5 100100 µL10
C6 500500 µL10
C7 10001000 µL10

LC-MS/MS Method Development and Validation

A robust and validated LC-MS/MS method is essential for the accurate quantification of this compound.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is suitable for the separation of long-chain acylcarnitines.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed and may offer advantages in separating various acylcarnitines.[2][8]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used.

  • Flow Rate: A typical flow rate is 0.4 mL/min.[9]

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for the analysis of acylcarnitines.

  • Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity.

  • MRM Transitions: The precursor ion for this compound is its [M+H]⁺ ion. A characteristic product ion resulting from the neutral loss of the carnitine headgroup is typically monitored.

Table 3: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 424.385.1
This compound-d3 (IS) 427.385.1

Note: These values are illustrative and should be optimized on the specific mass spectrometer being used.

The analytical method must be validated according to guidelines from regulatory bodies such as the FDA or the International Council for Harmonisation (ICH).[10][11][12][13]

G Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability caption Key Parameters for Method Validation

Caption: Key Parameters for Method Validation

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[11] This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples.

  • Linearity and Range: The method should be linear over a defined concentration range.[13] A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration. A correlation coefficient (r²) of >0.99 is typically required. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[10]

  • Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, often expressed as percent recovery.[12] Precision is the degree of agreement among individual test results and is typically reported as the relative standard deviation (%RSD).[12] These are assessed at multiple concentration levels (low, medium, and high QC samples) within the calibration range. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantitation).[2]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[13]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).[12]

  • Stability: The stability of this compound in the biological matrix and in prepared solutions under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Table 4: Example Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy 85-115% of nominal concentration (80-120% for LOQ)
Precision (%RSD) ≤ 15% (≤ 20% for LOQ)
Specificity No significant interference at the retention time of the analyte and IS

Conclusion

The development of high-quality analytical standards is a prerequisite for the accurate and reliable quantification of this compound. This guide has provided a comprehensive framework for the preparation of standards, the development of a suitable LC-MS/MS method, and the critical parameters for method validation. By adhering to these principles and protocols, researchers can ensure the scientific integrity of their findings in clinical diagnostics and biomedical research.

References

  • Mastriani, E., et al. (2015). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. Analytical Chemistry. Available at: [Link]

  • Mastriani, E., et al. (2015). Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples. PubMed. Available at: [Link]

  • Gika, H. G., et al. (2022). A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Miller, M. J., et al. (2021). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • American Chemical Society. (2015). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. ACS Publications. Available at: [Link]

  • ASEAN. ASEAN Guidelines for Validation of Analytical Procedures. Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]

  • Ferre, N., et al. (2010). A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available at: [Link]

  • BioPharm International. (2003). Method Validation Guidelines. BioPharm International. Available at: [Link]

  • Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. National Institutes of Health. Available at: [Link]

  • Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Available at: [Link]

  • Li, W., et al. (2007). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers for drug-induced mitochondrial toxicity. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Axios Research. Linoleoyl Carnitine - CAS - 36816-10-1. Available at: [Link]

  • Metabolomics Workbench. Preparation of Calibration and Internal Standard Solutions. Available at: [Link]

  • Routledge. (2011). Handbook of Analytical Validation. Available at: [Link]

Sources

Measuring Linoleoylcarnitine levels in skeletal muscle tissue

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Quantitative Analysis of Linoleoylcarnitine in Skeletal Muscle Tissue by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Skeletal Muscle Metabolism

L-carnitine and its acylated derivatives, known as acylcarnitines, are fundamental to cellular energy metabolism. Skeletal muscle, a tissue with high energy demands and a primary site for fatty acid oxidation, contains approximately 95% of the body's total carnitine stores.[1][2] The central role of carnitine is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical and rate-limiting step for β-oxidation.[3][4][5] this compound (C18:2) is the acylcarnitine ester formed from linoleic acid, an essential omega-6 polyunsaturated fatty acid.

The concentration of specific acylcarnitines, such as this compound, in skeletal muscle provides a window into the state of mitochondrial fatty acid metabolism. Under normal physiological conditions, the formation of acylcarnitines is tightly coupled to their transport and subsequent oxidation within the mitochondria. However, in states of metabolic stress or mitochondrial dysfunction, an imbalance can occur between the rate of fatty acid esterification to carnitine and the rate of β-oxidation.[6][7] This can lead to the accumulation of specific acylcarnitine species. Consequently, elevated levels of long-chain acylcarnitines like this compound in muscle tissue can serve as a critical biomarker for:

  • Incomplete Fatty Acid Oxidation: Indicating a bottleneck in the β-oxidation pathway.

  • Mitochondrial Dysfunction: Reflecting impaired mitochondrial capacity to process fatty acids for energy production.[8][9]

  • Metabolic Diseases: Providing insights into conditions such as insulin resistance, type 2 diabetes, and obesity, where fatty acid metabolism is often dysregulated.[10][11]

Therefore, the accurate and robust quantification of this compound in skeletal muscle is essential for researchers investigating metabolic health, developing therapeutics for metabolic disorders, and understanding the bioenergetic underpinnings of muscle physiology and disease. This document provides a comprehensive, field-proven protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold-standard analytical technique for this application due to its high sensitivity and specificity.[12][13]

Biochemical Pathway: The Carnitine Shuttle

This compound is an intermediate in the transport of linoleic acid into the mitochondria. This process, known as the carnitine shuttle, involves three key enzymes. The diagram below illustrates this critical pathway.

CarnitineShuttle cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix Linoleoyl-CoA Linoleoyl-CoA CPT1 CPT1 Linoleoyl-CoA->CPT1 CoA-SH Free Carnitine_cyto Free Carnitine Free Carnitine_cyto->CPT1 CAT CAT CPT1->CAT this compound CPT2 CPT2 CAT->CPT2 this compound Linoleoyl-CoA_matrix Linoleoyl-CoA CPT2->Linoleoyl-CoA_matrix CoA-SH Free Carnitine_matrix Free Carnitine CPT2->Free Carnitine_matrix BetaOx β-Oxidation Linoleoyl-CoA_matrix->BetaOx

Caption: The Carnitine Shuttle for Linoleic Acid Transport.

Experimental Workflow Overview

The entire process from sample collection to final data analysis follows a systematic workflow to ensure reproducibility and accuracy. This involves meticulous sample handling, robust extraction, sensitive detection, and precise quantification.

Workflow A 1. Skeletal Muscle Biopsy Collection B 2. Snap-Freezing (Liquid N2 or Isopentane) A->B Immediate preservation of metabolic state C 3. Tissue Homogenization (Cryogenic Grinding) B->C Ensures efficient extraction D 4. Metabolite Extraction (Ice-Cold Methanol) C->D Solubilizes metabolites, adds internal standard E 5. Protein Precipitation & Supernatant Collection D->E Removes interfering macromolecules F 6. Sample Derivatization (Butanolic HCl - Optional but Recommended) E->F Improves chromatographic properties & sensitivity G 7. LC-MS/MS Analysis (Targeted MRM) F->G Separation & Detection H 8. Data Processing & Quantification G->H Calibration curve & concentration calculation

Caption: Workflow for this compound Analysis in Muscle.

PART 1: Sample Preparation Protocol

Rationale: The goal of sample preparation is to efficiently extract this compound from the complex tissue matrix while simultaneously removing proteins and other interfering substances. The protocol emphasizes maintaining low temperatures to quench enzymatic activity and prevent analyte degradation. Using a stable isotope-labeled internal standard (SIL-IS) from the very beginning is paramount for correcting variability in extraction efficiency and instrument response.[14]

Materials and Reagents
ItemRecommended SupplierPurpose
Skeletal Muscle TissueN/ABiological sample, stored at -80°C.
Liquid NitrogenLocal SupplierSnap-freezing and cryogenic homogenization.
This compound StandardSigma-AldrichCalibration curve and quality controls.
This compound-(d3) (SIL-IS)Cambridge Isotope LabsInternal standard for quantification.
LC-MS Grade Methanol (MeOH)Fisher ScientificExtraction solvent.
LC-MS Grade Acetonitrile (ACN)Fisher ScientificMobile phase component.
LC-MS Grade WaterFisher ScientificMobile phase component.
Formic Acid (FA), Optima™ LC/MSFisher ScientificMobile phase modifier.
3N Butanolic HClSigma-AldrichDerivatization agent (optional, improves sensitivity).
Precellys® Ceramic BeadsBertin InstrumentsHomogenization aid.
2.0 mL Screw-Cap Microcentrifuge TubesEppendorfSample processing.
Step-by-Step Protocol
  • Tissue Preparation and Weighing:

    • Pre-cool a mortar and pestle with liquid nitrogen.

    • Place a frozen skeletal muscle biopsy (~20-40 mg) into the mortar.[15][16]

    • Grind the tissue under liquid nitrogen to a fine, homogenous powder. This cryogenic grinding is crucial for disrupting the fibrous muscle structure and ensuring uniform extraction.[15]

    • Using pre-cooled tools, weigh approximately 20 mg of the powdered tissue into a pre-tared 2.0 mL screw-cap microcentrifuge tube on a balance accurate to 0.1 mg. Record the exact weight.

  • Metabolite Extraction:

    • Prepare an extraction solvent of ice-cold 80% methanol (MeOH) in water containing the internal standard (e.g., this compound-d3 at 50 ng/mL).

    • Add 1.0 mL of the cold extraction solvent to the tube containing the powdered tissue. The high concentration of organic solvent causes proteins to precipitate while solubilizing small polar metabolites like acylcarnitines.[15][17]

    • Add ceramic beads to the tube.

    • Homogenize the sample using a bead beater (e.g., Precellys® 24) for 2 cycles of 30 seconds at 6000 rpm, with a 30-second pause on ice in between.

  • Protein Precipitation and Supernatant Collection:

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.[16]

    • Carefully transfer 800 µL of the supernatant to a new 1.5 mL microcentrifuge tube, being cautious not to disturb the pellet.

  • Derivatization (Recommended for Enhanced Sensitivity):

    • Dry the collected supernatant completely using a vacuum concentrator (e.g., SpeedVac).

    • To the dried residue, add 100 µL of 3N butanolic HCl. This reaction converts the carboxyl group of the acylcarnitine to a butyl ester, which improves chromatographic retention on C18 columns and enhances ionization efficiency.[18]

    • Seal the tube tightly and incubate at 65°C for 20 minutes.

    • After incubation, evaporate the butanolic HCl to dryness under a gentle stream of nitrogen gas.

  • Final Reconstitution:

    • Reconstitute the dried residue in 100 µL of a reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.

    • Transfer the final supernatant to an LC-MS autosampler vial for analysis.

PART 2: LC-MS/MS Analysis Protocol

Rationale: This method uses reversed-phase liquid chromatography to separate this compound from other isomers and matrix components, followed by tandem mass spectrometry for highly selective and sensitive detection. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. MRM provides specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

Instrumentation and Conditions
ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System
LC ColumnReversed-Phase C18 Column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 3.0 mm, 3.5 µm)[15]
Column Temperature50°C[15]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Injection Volume5-10 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 5500, Waters Xevo TQ-S)
Ionization ModeElectrospray Ionization (ESI), Positive Mode[15]
Ion Spray Voltage+5500 V
Source Temperature600°C
LC Gradient Elution
Time (min)Flow Rate (mL/min)% Mobile Phase B (ACN + 0.1% FA)
0.00.55
1.00.55
12.00.595
15.00.595
15.10.55
20.00.55

Rationale: The gradient starts with a high aqueous phase to retain the polar, derivatized analyte on the C18 column. The percentage of the organic phase is then gradually increased to elute the less polar, long-chain acylcarnitine.

MS/MS Parameters (MRM Transitions)

The specific mass transitions must be optimized on the instrument being used. However, a common characteristic of acylcarnitines in positive ESI mode is the production of a prominent product ion at m/z 85 upon collision-induced dissociation (CID).[18]

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
This compound (Butylated)496.485.1Optimized (e.g., 35)
This compound-d3 (SIL-IS, Butylated)499.485.1Optimized (e.g., 35)

Note: The precursor ion mass is for the butylated derivative. If derivatization is not performed, the precursor ion for native this compound is m/z 440.4.

PART 3: Data Analysis and Validation

Rationale: Accurate quantification relies on the use of a calibration curve prepared with known standards and the same internal standard concentration as the samples. The ratio of the analyte peak area to the internal standard peak area is used to correct for any analytical variability.

  • Calibration Curve: Prepare a series of calibration standards by spiking known amounts of this compound standard into a surrogate matrix (e.g., charcoal-stripped plasma or a blank tissue homogenate). Process these standards alongside the study samples, including the addition of the internal standard and the derivatization step. Plot the peak area ratio (Analyte/IS) against the known concentration. The curve should be fitted with a linear regression, weighted by 1/x, and have an R² value > 0.99.

  • Quantification: Integrate the peak areas for this compound and its SIL-IS in each sample using the instrument's software (e.g., Sciex Analyst®, Waters MassLynx). Calculate the peak area ratio. Determine the concentration of this compound in the extract using the regression equation from the calibration curve.

  • Final Concentration Calculation: Adjust the calculated concentration for the initial tissue weight and extraction volume to report the final value in nmol/g of tissue.

    • Final Conc. (nmol/g) = [Conc. from curve (ng/mL) / MW (ng/nmol)] * [Reconstitution Vol (mL) / Extraction Vol used (mL)] * [Total Extraction Vol (mL) / Tissue Weight (g)]

  • Assay Validation: For regulatory or clinical applications, the method should be validated according to established guidelines. This includes assessing linearity, accuracy (percent recovery), precision (intra- and inter-day variability as %CV), limit of detection (LOD), and limit of quantification (LOQ). Quality Control (QC) samples at low, medium, and high concentrations should be run with each batch of samples to ensure the validity of the run.[14]

References

  • Montesano, A., Senesi, P., Luzi, L., & Terruzzi, I. (2013). Potential Therapeutic Role of L-Carnitine in Skeletal Muscle Oxidative Stress and Atrophy Conditions. International Journal of Biological Sciences. [Link]

  • An, J., Sch сана, M., & Deng, Y. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers for significant alteration in the b-oxidation process in an intact animal. Rapid Communications in Mass Spectrometry. [Link]

  • Fielding, R., Rimer, J., & Gestim, G. (2018). Carnitine in Human Muscle Bioenergetics: Can Carnitine Supplementation Improve Physical Exercise? Nutrients. [Link]

  • Schymanski, E. L., et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]

  • Rafiee, P., et al. (2023). Conjugated linoleic acid and L-carnitine combination effects on obesity-related miRNAs in diet-induced obese rats. Nutrition. [Link]

  • Holloway, G. P., et al. (2014). Long–echo time MR spectroscopy for skeletal muscle acetylcarnitine detection. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • McGill, M. R., et al. (2016). Circulating Acylcarnitines as Biomarkers of Mitochondrial Dysfunction after Acetaminophen Overdose in Mice and Humans. Archives of Toxicology. [Link]

  • Linus Pauling Institute. (n.d.). L-Carnitine. Oregon State University. [Link]

  • Thayanithy, V., et al. (2020). Acylcarnitine Abnormalities Implicate Mitochondrial Dysfunction in Patients With Neovascular Age-Related Macular Degeneration. Investigative Ophthalmology & Visual Science. [Link]

  • ClinicalTrials.gov. (2021). Carnitine Supplementation and Skeletal Muscle Mass. [Link]

  • K., M., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. [Link]

  • B., B., & C., L. (1981). Carnitine concentration in skeletal muscle tissue from patients with diabetes mellitus. Acta Medica Scandinavica. [Link]

  • Jones, L. L., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Molecules. [Link]

  • Hoppel, C. (2003). The role of carnitine in normal and altered fatty acid metabolism. American Journal of Kidney Diseases. [Link]

  • AMBOSS. (2020). Energy Metabolism - Part 4: Fatty Acids & Carnitine Transporter. YouTube. [Link]

  • Stephens, F. (2018). Increasing muscle carnitine availability in humans and its impact on muscle fuel... YouTube. [Link]

  • Thayanithy, V., et al. (2020). Acylcarnitine Abnormalities Implicate Mitochondrial Dysfunction in Patients With Neovascular Age-Related Macular Degeneration. Investigative Ophthalmology & Visual Science (PMC). [Link]

  • K., P., & M., O. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry. [Link]

  • Keller, J., & Engelhardt, M. (2021). Effects of L-Carnitine Intake on Exercise-Induced Muscle Damage and Oxidative Stress: A Narrative Scoping Review. Nutrients. [Link]

  • Adams, J., et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. [Link]

  • Wajner, M., & Amaral, A. U. (2016). Mitochondrial dysfunction caused by fatty acids and acylcarnitines buildup due to β-oxidation blockade. ResearchGate. [Link]

  • Gnoni, A., et al. (2020). The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD). Nutrients. [Link]

  • Rebouche, C. J. (2000). The Role of Carnitine in Enhancing Physical Performance. National Center for Biotechnology Information. [Link]

Sources

High-Throughput Screening of Acylcarnitines: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Acylcarnitines in Metabolic Homeostasis

Acylcarnitines, esters of carnitine and fatty acids, are indispensable for cellular energy metabolism.[1][2][3] Their primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation, a cornerstone of cellular energy production.[3][4] The profiling of acylcarnitines provides a critical snapshot of mitochondrial function and fatty acid metabolism.[5][6] Aberrant acylcarnitine levels are indicative of a wide array of metabolic disorders, including inborn errors of metabolism, cardiovascular diseases, and insulin resistance.[2][7][8][9]

Linoleoylcarnitine (C18:2), an acylcarnitine ester of the essential fatty acid linoleic acid, is of particular interest. Its levels can reflect alterations in the metabolism of polyunsaturated fatty acids and have been implicated in various pathophysiological states. Therefore, the ability to accurately and rapidly screen for a broad range of acylcarnitines, including this compound, is paramount for both basic research and drug development.

This application note provides a comprehensive guide to high-throughput screening (HTS) of acylcarnitines, with a specific focus on this compound. We will delve into the underlying principles of the most robust analytical techniques, provide detailed, field-proven protocols, and offer insights into data interpretation.

Principle of High-Throughput Acylcarnitine Analysis: The Power of Tandem Mass Spectrometry

The gold standard for high-throughput acylcarnitine analysis is tandem mass spectrometry (MS/MS), often coupled with flow injection analysis (FIA) or ultra-high-performance liquid chromatography (UHPLC).[1][7][10][11] This powerful technique offers unparalleled sensitivity, specificity, and speed, making it ideal for screening large compound libraries or patient cohorts.[7][12]

The core principle of MS/MS for acylcarnitine analysis involves three key steps:

  • Ionization: Acylcarnitines in the sample are ionized, typically using electrospray ionization (ESI), to generate positively charged molecules.[7][13]

  • First Mass Analysis (MS1): The ionized molecules are separated based on their mass-to-charge ratio (m/z). A specific precursor ion corresponding to the acylcarnitine of interest is selected.

  • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented by collision with an inert gas.

  • Second Mass Analysis (MS2): The resulting fragment ions are analyzed. For acylcarnitines, a characteristic neutral loss or a specific product ion is monitored, providing a high degree of specificity.

This multi-stage analysis allows for the confident identification and quantification of individual acylcarnitine species, even in complex biological matrices.[7]

Visualizing the Acylcarnitine Analysis Workflow

The following diagram illustrates the typical high-throughput workflow for acylcarnitine analysis, from sample preparation to data acquisition.

Caption: High-throughput acylcarnitine analysis workflow.

Detailed Protocol: High-Throughput Acylcarnitine Profiling by FIA-MS/MS

This protocol is designed for the rapid, high-throughput screening of acylcarnitines, including this compound, in human plasma.

I. Materials and Reagents

  • Internal Standards: A commercially available mixture of stable isotope-labeled acylcarnitine internal standards (e.g., from Cambridge Isotope Laboratories, Inc.). This is crucial for accurate quantification.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Acid: Formic acid.

  • 96-well plates: For sample preparation and analysis.

  • Centrifuge: Capable of handling 96-well plates.

  • Flow Injection Analysis-Tandem Mass Spectrometer (FIA-MS/MS): Equipped with an electrospray ionization (ESI) source.

II. Sample Preparation

This protocol utilizes a simple protein precipitation and extraction method, which is amenable to automation.

  • Prepare Internal Standard Working Solution: Dilute the internal standard mixture in methanol to the manufacturer's recommended concentration.

  • Sample Aliquoting: To each well of a 96-well plate, add 10 µL of plasma sample, calibrator, or quality control sample.

  • Protein Precipitation and Extraction: Add 200 µL of the internal standard working solution (in methanol) to each well.

  • Mixing: Seal the plate and vortex thoroughly for 1 minute to ensure complete protein precipitation and extraction of acylcarnitines.

  • Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate for analysis.

III. Instrumental Analysis: FIA-MS/MS

Flow injection analysis allows for the rapid introduction of samples into the mass spectrometer without chromatographic separation, significantly increasing throughput.[10]

  • Mobile Phase: 80:20 (v/v) Methanol:Water with 0.1% Formic Acid.

  • Flow Rate: 0.1 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM). The instrument will monitor specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.

    • Key Instrument Parameters:

      • Capillary Voltage: 3.5 kV[13]

      • Source Temperature: 120°C[13]

      • Desolvation Temperature: 350°C[13]

      • Cone Gas Flow: 20 L/h[13]

      • Desolvation Gas Flow: 650 L/h[13]

IV. Data Acquisition and Analysis

The mass spectrometer will acquire data in MRM mode, monitoring the specific transitions for each analyte and internal standard. The ratio of the analyte peak area to the internal standard peak area is used for quantification.[13]

Table 1: Example MRM Transitions for Selected Acylcarnitines

AcylcarnitinePrecursor Ion (m/z)Product Ion (m/z)
Acetylcarnitine (C2)204.185.1
Propionylcarnitine (C3)218.185.1
Butyrylcarnitine (C4)232.185.1
Octanoylcarnitine (C8)288.285.1
Palmitoylcarnitine (C16)400.485.1
This compound (C18:2) 424.4 85.1
d3-Acetylcarnitine (IS)207.185.1

Note: The precursor ion for acylcarnitines is the [M+H]+ ion. The characteristic product ion at m/z 85 corresponds to the carnitine moiety.

Protocol for UHPLC-MS/MS: Resolving Isobaric Interferences

While FIA-MS/MS is excellent for high-throughput screening, it cannot distinguish between isobaric acylcarnitines (molecules with the same mass).[10] For applications requiring the separation of isomers, such as distinguishing between different C4 or C5 acylcarnitines, a UHPLC-MS/MS method is necessary.[14][15]

I. Chromatographic Conditions

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A gradient elution from low to high organic content is used to separate the acylcarnitines based on their hydrophobicity. A typical gradient might run from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.4-0.6 mL/min.

  • Column Temperature: 40°C.

The MS/MS conditions would be similar to those used for FIA-MS/MS, but the data acquisition would be timed to correspond with the elution of the analytes from the UHPLC column.

Data Interpretation and Quality Control

  • Calibration Curve: A calibration curve should be constructed using a series of known concentrations of acylcarnitine standards.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the assay.

  • Internal Standards: The response of the internal standards should be monitored to assess for any matrix effects or variations in instrument performance.

Advanced Considerations and Future Directions

  • Derivatization: For certain applications, derivatization of acylcarnitines to their butyl esters can improve their chromatographic properties and ionization efficiency.[1][11] However, this adds an extra step to the sample preparation and may not be necessary for all high-throughput applications.[16][17]

  • High-Resolution Mass Spectrometry (HRMS): The use of HRMS can provide more definitive identification of acylcarnitines and aid in the discovery of novel species.[18][19]

  • Automation: For very large-scale screening campaigns, robotic liquid handling systems can be employed to automate the sample preparation process, further increasing throughput and reducing variability.[20]

Conclusion

High-throughput screening of acylcarnitines using tandem mass spectrometry is a powerful and indispensable tool for researchers in metabolic disease, drug discovery, and clinical diagnostics. The FIA-MS/MS method detailed in this application note provides a rapid and robust platform for the analysis of a wide range of acylcarnitines, including the biologically significant this compound. For applications requiring the resolution of isomers, the UHPLC-MS/MS protocol offers the necessary selectivity. By following these validated protocols and adhering to stringent quality control measures, researchers can generate high-quality, reproducible data to advance our understanding of the critical role of acylcarnitines in health and disease.

References

  • Waters. (n.d.). Measurement of Amino Acids and Acylcarnitines in Dried Bloodspots by Flow-Injection Analysis/Tandem Mass Spectrometry (FIA-MS/MS) for Clinical Research Use.
  • Shimadzu Corporation. (n.d.). Identification of C5-Acylcarnitines Using Flow Injection Analysis-Tandem Mass Spectrometry.
  • Mayo Clinic. (n.d.). Acylcarnitine analysis by tandem mass spectrometry.
  • BenchChem. (2025). Application Notes and Protocols for Acylcarnitine Profiling in Metabolic Disorders by Tandem Mass Spectrometry.
  • Tao, J., Han, L., Li, X., Li, H., Hao, C., Song, Y., Wang, S., & Li, W. (2025). Tandem mass spectrometry analysis. Bio-protocol, 15(1), e4588.
  • Scott, D., Frazee, C. C., 3rd, Heese, B., & Garg, U. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in molecular biology (Clifton, N.J.), 2546, 27–34. [Link]

  • Smith, E. H., & Matern, D. (2010). Acylcarnitine analysis by tandem mass spectrometry. Current protocols in human genetics, Chapter 17, Unit 17.8.1-20. [Link]

  • JoVE. (n.d.). The Use of DMS-MS for the Quantitative Analysis of Acylcarnitines.
  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system.
  • Sun, L., Li, Y., Zhang, J., & Li, D. (2017). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 58(4), 819–828. [Link]

  • Wang, Y., Liu, S., Hu, Y., Li, Y., & Li, F. (2021). Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. Analytica chimica acta, 1141, 137–146. [Link]

  • Lepage, J., & Lehotay, D. C. (2005). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinica chimica acta; international journal of clinical chemistry, 356(1-2), 103–113. [Link]

  • BenchChem. (n.d.). High-Throughput Screening Methods for 3-Methylglutarylcarnitine: Application Notes and Protocols.
  • Zhu, Q. F., Yan, J. W., Zhang, T. Y., Xiao, H. M., & Feng, Y. Q. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography-Mass Spectrometry. Analytical chemistry, 91(3), 1701–1705. [Link]

  • Forni, S., Fu, X., Palmer, S. E., & Casetta, B. (2015). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Analytical and bioanalytical chemistry, 407(21), 6365–6378. [Link]

  • Biocrates. (n.d.). Carnitine and Acylcarnitine Analysis Service – Quantitative LC–MS/MS for Research.
  • Millington, D. S., Kodo, N., Norwood, D. L., & Roe, C. R. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of inherited metabolic disease, 13(3), 321–324. [Link]

  • McCoin, C. S., Knotts, T. A., & Adams, S. H. (2015). Quantitative Acylcarnitine Determination by UHPLC-MS/MS - Going Beyond Tandem MS Acylcarnitine "Profiles". Metabolites, 5(2), 297–319. [Link]

  • Sigma-Aldrich. (n.d.). Synthesis & HILIC/MS Analysis of Acylcarnitines.
  • Roe, D. S., Terada, N., & Millington, D. S. (1992). Automated analysis for free and short-chain acylcarnitine in plasma with a centrifugal analyzer. Clinical chemistry, 38(11), 2215–2220.
  • Wang, Y., Liu, S., Hu, Y., Li, Y., & Li, F. (2018). A Novel Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography-High Resolution Mass Spectrometry. Analytica chimica acta, 1037, 137–146. [Link]

  • BenchChem. (n.d.). High-Throughput Screening Methods for Oleoylcarnitine: Application Notes and Protocols.
  • Wang, Y., Liu, S., Hu, Y., Li, Y., & Li, F. (2018). Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography-High-Resolution Mass Spectrometry. Analytical chemistry, 90(9), 5858–5865. [Link]

  • Li, Y., et al. (2023). High-throughput quantitation of amino acids and acylcarnitine in cerebrospinal fluid: identification of PCNSL biomarkers and potential metabolic messengers. Frontiers in Oncology, 13, 1249704.
  • McCoin, C. S., Knotts, T. A., & Adams, S. H. (2015). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 5(2), 297-319.
  • Biocrates. (n.d.). Acylcarnitines - Understand energy metabolism across generations.
  • Journal of Clinical Medicine. (n.d.). A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring.
  • Stanford University. (2023, October 31). High-throughput quantitation of amino acids and acylcarnitine in cerebrospinal fluid: identification of PCNSL biomarkers and.
  • Song, X., et al. (2024). Revisiting the Role of Carnitine in Heart Disease Through the Lens of the Gut Microbiota. Journal of Clinical Medicine, 13(1), 287.
  • Flanagan, J. L., Simmons, P. A., Vehige, J., Willcox, M. D., & Garrett, Q. (2010). Role of carnitine in disease. Nutrition & metabolism, 7, 30. [Link]

  • Flanagan, J. L., Simmons, P. A., Vehige, J., Willcox, M. D., & Garrett, Q. (2010). Role of carnitine in disease. Nutrition & metabolism, 7, 30. [Link]

  • Adeva-Andany, M. M., et al. (2017).
  • Adeva-Andany, M. M., et al. (2017). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Molecules, 22(12), 2287. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Long-Chain Acylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the analysis of long-chain acylcarnitines. This resource is designed for researchers, scientists, and drug development professionals who are actively engaged in bioanalysis using techniques such as liquid chromatography-mass spectrometry (LC-MS). Here, you will find practical, in-depth guidance presented in a question-and-answer format to help you troubleshoot and resolve common issues encountered during your experiments.

Troubleshooting Guide

This section provides solutions to specific problems you might be facing in your long-chain acylcarnitine analysis.

Question 1: I'm observing significant ion suppression for my long-chain acylcarnitine analytes. What are the likely causes and how can I mitigate this?

Answer:

Ion suppression is a common manifestation of matrix effects in LC-MS analysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source.[1][2][3][4] For long-chain acylcarnitines, the primary culprits are often phospholipids, which are abundant in biological matrices like plasma and serum.[2][3][5]

Causality: Phospholipids have a structural resemblance to long-chain acylcarnitines, possessing a polar head group and a long hydrophobic tail. This similarity can cause them to co-elute under typical reversed-phase chromatography conditions.[2] In the electrospray ionization (ESI) source, these high concentrations of phospholipids compete with your analytes for ionization, leading to a reduced signal for the acylcarnitines.[2][3][6]

Mitigation Strategies:

  • Effective Sample Preparation: This is the most critical step to circumvent ion suppression.[1]

    • Phospholipid Removal (PLR) Plates/Cartridges: These are highly recommended for removing phospholipids.[2][3][5][7][8] They often employ a combination of protein precipitation and a specific sorbent that retains phospholipids.[2][5]

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to simple protein precipitation.[5][9] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at removing a broad range of interferences.[9]

    • Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts, but analyte recovery, especially for more polar species, can be a challenge.[1][9]

  • Chromatographic Optimization:

    • Gradient Modification: Adjusting the mobile phase gradient can help to chromatographically separate the long-chain acylcarnitines from the bulk of the phospholipids.[10]

    • Column Chemistry: Consider using a column with a different selectivity that provides better resolution between your analytes and interfering matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase for separating polar compounds like acylcarnitines.[11][12]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for each analyte is the gold standard for compensating for matrix effects.[10] These standards co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.[13][14][15][16][17]

Question 2: My results for long-chain acylcarnitines are inconsistent and show poor reproducibility. Could this be related to matrix effects?

Answer:

Absolutely. Poor reproducibility is a hallmark of uncompensated matrix effects. The variability in the composition of biological samples from different individuals or even from the same individual at different times can lead to varying degrees of ion suppression or enhancement, resulting in inconsistent analytical results.[18]

Causality: The concentration and composition of matrix components like phospholipids, salts, and other endogenous metabolites can differ significantly between samples.[4] This variability directly impacts the ionization efficiency of your long-chain acylcarnitine analytes, leading to fluctuating signal intensities and, consequently, poor precision and accuracy.

Troubleshooting and Solutions:

  • Implement a Robust Sample Preparation Protocol: As outlined in the previous question, a consistent and effective sample preparation method is paramount. The goal is to minimize the variability in the final extract that is injected into the LC-MS system.[19][20][21] Phospholipid removal techniques are highly recommended for improving reproducibility.[2][3][5][7][8]

  • Systematic Evaluation of Matrix Effects: It is crucial to quantitatively assess the matrix effect during method development. The post-extraction spike method is a widely accepted approach.[4]

    • Protocol:

      • Prepare a blank matrix extract (e.g., plasma from which the analytes have been removed or are absent).

      • Spike the blank matrix extract with a known concentration of your long-chain acylcarnitine standards.

      • Prepare a standard solution in a neat solvent (e.g., methanol/water) at the same concentration.

      • Analyze both samples and compare the peak areas.

    • Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) * 100 A value significantly different from 100% indicates the presence of matrix effects ( <100% for suppression, >100% for enhancement).[22][23]

  • Matrix-Matched Calibrators: If significant matrix effects are observed, using calibrators prepared in the same biological matrix as your samples can help to compensate for these effects.[23]

Question 3: I'm having difficulty achieving the required sensitivity for low-abundance long-chain acylcarnitines. How can I enhance my signal in the presence of a complex matrix?

Answer:

Achieving low limits of quantification (LLOQ) for long-chain acylcarnitines can be challenging, especially when dealing with complex biological matrices that introduce significant background noise and ion suppression.[24][25][26]

Strategies for Signal Enhancement:

  • Advanced Sample Preparation for Analyte Enrichment:

    • Solid-Phase Extraction (SPE): In addition to cleaning up the sample, SPE can be used to concentrate the analytes. By loading a larger volume of sample extract and eluting in a smaller volume, you can effectively increase the concentration of your long-chain acylcarnitines.[5]

    • Derivatization: Chemical derivatization can improve the ionization efficiency of acylcarnitines. For instance, butylation of the carboxyl group can enhance their signal in positive ion mode ESI.[24][27][28]

  • Optimization of Mass Spectrometry Parameters:

    • Source Conditions: Fine-tuning the ion source parameters, such as gas flows, temperature, and voltages, can significantly impact the ionization efficiency of your analytes.

    • Multiple Reaction Monitoring (MRM): For triple quadrupole mass spectrometers, optimizing the collision energy for each acylcarnitine precursor-product ion transition is crucial for maximizing signal intensity. The precursor ion scan of m/z 85 is a common method for the analysis of acylcarnitines.[17]

  • Minimize Matrix Effects: As discussed previously, reducing ion suppression through effective sample cleanup is a direct way to improve the signal-to-noise ratio for your analytes.[1][29] The less competition for ionization in the source, the stronger the signal for your compounds of interest.

Frequently Asked Questions (FAQs)

This section addresses common questions about the principles and practices of managing matrix effects in long-chain acylcarnitine analysis.

What are matrix effects?

Matrix effect refers to the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[4][30] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of quantitative analysis.[2][3][18]

Why are long-chain acylcarnitines particularly susceptible to matrix effects?

Long-chain acylcarnitines are analyzed in complex biological fluids like plasma, serum, or tissues, which contain a high abundance of endogenous compounds.[24][25][31] Phospholipids, in particular, are major components of these matrices and share similar physicochemical properties with long-chain acylcarnitines, leading to co-elution and competition for ionization.[2][3]

What is the best internal standard strategy for long-chain acylcarnitine analysis?

The use of stable isotope-labeled internal standards (SIL-IS) is the most effective strategy to compensate for matrix effects.[10] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same matrix effects.[13][14][15][16][17] By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by matrix effects can be normalized.

Can I use one internal standard for all my long-chain acylcarnitines?

While using a single SIL-IS for a class of compounds might seem convenient, it is not ideal. The extent of the matrix effect can vary for different analytes within the same class due to differences in their retention times and the specific matrix components that co-elute with them. For the most accurate and reliable quantification, it is best practice to use a corresponding SIL-IS for each long-chain acylcarnitine analyte.[10]

How can I tell if I have a matrix effect problem?

A qualitative assessment can be done using the post-column infusion technique.[4][10] In this method, a constant flow of the analyte solution is infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any dip or rise in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement.[10] For a quantitative assessment, the post-extraction spike method described in the troubleshooting guide is the standard approach.[4]

Visual and Data Resources

Experimental Workflow for Matrix Effect Evaluation

The following diagram illustrates a typical workflow for quantitatively assessing matrix effects.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_calc Data Analysis start Start: Obtain Blank Matrix extract Extract Blank Matrix start->extract prep_neat Prepare Neat Standard spike_matrix Spike Post-Extraction extract->spike_matrix analyze_matrix Analyze Spiked Matrix Sample spike_matrix->analyze_matrix analyze_neat Analyze Neat Standard prep_neat->analyze_neat compare Compare Peak Areas analyze_matrix->compare analyze_neat->compare calculate Calculate Matrix Effect (%) compare->calculate

Caption: Workflow for Quantitative Matrix Effect Assessment.

Comparison of Sample Preparation Techniques for Phospholipid Removal

The table below summarizes the effectiveness of different sample preparation methods in removing phospholipids and their impact on analyte recovery.

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughput
Protein Precipitation (PPT) LowHighHigh
Liquid-Liquid Extraction (LLE) Moderate to HighVariableLow to Moderate
Solid-Phase Extraction (SPE) HighGood to HighModerate
Phospholipid Removal (PLR) Plates Very HighHighHigh

This table provides a general comparison. Actual performance may vary depending on the specific protocol and analytes.

Logical Relationship of Matrix Effect Mitigation

This diagram illustrates the interconnected strategies for overcoming matrix effects.

MitigationStrategy cluster_mitigation Mitigation Strategies ME Matrix Effect SP Sample Preparation ME->SP Reduce Interferences LC Chromatography ME->LC Separate from Interferences IS Internal Standards ME->IS Compensate for Effect SP->LC Cleaner Extract Improves Separation LC->IS Co-elution is Key

Caption: Interplay of Matrix Effect Mitigation Strategies.

References

  • Sample Preparation in Microbial Metabolomics: Advances and Challenges. PubMed. Available at: [Link]

  • The Recent Developments in Sample Preparation for Mass Spectrometry-Based Metabolomics | Request PDF. ResearchGate. Available at: [Link]

  • Current trends and challenges in sample preparation for global metabolomics using liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Sample Preparation in Metabolomics. MDPI Books. Available at: [Link]

  • Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology. Available at: [Link]

  • Modern sample preparation approaches for small metabolite elucidation to support biomedical research. sfera. Available at: [Link]

  • Sample Prep Tech Tip: Phospholipid Removal. Phenomenex. Available at: [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Waters. Available at: [Link]

  • A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. PubMed. Available at: [Link]

  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]

  • Isotopically labeled carnitine standards. Almazov National Medical Research Centre. Available at: [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate. Available at: [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. NIH. Available at: [Link]

  • Calculating matrix effect, recovery and process efficiency. YouTube. Available at: [Link]

  • Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. PMC - PubMed Central. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available at: [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PubMed. Available at: [Link]

  • Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. ResearchGate. Available at: [Link]

  • Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. YouTube. Available at: [Link]

  • Determining Matrix Effects in Complex Food Samples. Waters Corporation. Available at: [Link]

  • 4- Method development & Matrix effect study. YouTube. Available at: [Link]

  • High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX. Available at: [Link]

  • Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). IU Indianapolis ScholarWorks. Available at: [Link]

  • A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells. PubMed. Available at: [Link]

  • Influence of matrix (urine soaked and subsequently air-dried filter strips and various dilutions of urine with methanol) on signal intensity of deuterated acylcarnitines. ResearchGate. Available at: [Link]

  • Overcoming matrix effects in liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed. Available at: [Link]

  • Matrix effect–corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine | Request PDF. ResearchGate. Available at: [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Sartorius. Available at: [Link]

Sources

Technical Support Center: Optimizing LC Gradient for Separation of Linoleoylcarnitine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced liquid chromatography (LC) applications. This guide is designed for researchers, scientists, and drug development professionals who are tackling the challenging separation of linoleoylcarnitine (C18:2) isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve problems independently. This resource is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address the specific issues you may encounter during your experiments.

Introduction: The Challenge of this compound Isomer Separation

This compound, a long-chain acylcarnitine, plays a significant role in lipid metabolism and cellular energy production. Its isomers, which differ in the position and/or stereochemistry (cis/trans) of the two double bonds in the linoleic acid chain, can have distinct biological activities and implications in various disease states. However, their structural similarity makes them notoriously difficult to separate using standard chromatographic techniques. Effective separation is crucial as co-elution leads to inaccurate quantification and potential misinterpretation of biological results. Direct infusion mass spectrometry, for instance, cannot distinguish these isomers, making chromatographic separation an essential step.[1][2]

This guide will focus on optimizing reversed-phase LC (RPLC) methods, the most common approach for acylcarnitine analysis, to achieve baseline resolution of these critical isomers.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a separation method for this compound isomers?

A1: A robust starting point is a reversed-phase method using a C18 column with a gradient elution of acetonitrile in water, both containing acidic modifiers. Long-chain acylcarnitines are well-retained on C18 stationary phases, and the hydrophobicity of the C18:2 acyl chain is the primary driver of retention.

A well-documented starting method for a broad range of acylcarnitines, which can be adapted, utilizes a C18 column with mobile phases containing 0.1% formic acid, 2.5 mM ammonium acetate, and a low concentration (0.005%) of an ion-pairing agent like heptafluorobutyric acid (HFBA).[1] The gradient should be shallow to maximize the resolution of these closely eluting isomers.

Table 1: Example Starting Gradient for this compound Isomer Separation

Time (min)Flow Rate (mL/min)%A (Water + modifiers)%B (Acetonitrile + modifiers)Curve
0.00.45050Initial
2.00.450506
15.00.45956
20.00.45956
20.10.450501
25.00.450501

Note: This is a starting point and will likely require optimization.

Q2: Why are mobile phase additives like formic acid and ammonium acetate necessary?

A2: These additives are critical for controlling the chemistry of the separation:

  • Formic Acid (or Acetic Acid): This acidifies the mobile phase to a pH of approximately 2.8-3.5. This compound contains a carboxylic acid group which, at low pH, will be protonated (non-ionized). This neutral form is more hydrophobic and will have better retention and peak shape on a reversed-phase column. An acidic mobile phase also helps to sharpen peaks by minimizing interactions with residual silanols on the silica-based stationary phase.

  • Ammonium Acetate (or Ammonium Formate): This is a volatile salt that serves two purposes. It acts as a buffer to maintain a stable pH, which is crucial for reproducible retention times.[3] Additionally, it improves the ionization efficiency of the analytes in the mass spectrometer source, leading to better sensitivity.

Q3: What is the role of an ion-pairing agent like Heptafluorobutyric Acid (HFBA)?

A3: this compound is a zwitterionic molecule, meaning it has both a positive (quaternary amine) and a negative (carboxylic acid) charge at neutral pH. While we suppress the carboxylate ionization with low pH, the quaternary amine remains permanently positively charged. This positive charge can lead to peak tailing due to secondary ionic interactions with the stationary phase.

An ion-pairing agent like HFBA is an acid with a hydrophobic tail. It forms a neutral complex with the positively charged amine of the carnitine moiety. This complex behaves more like a single, neutral hydrophobic molecule, leading to:

  • Increased Retention: The overall hydrophobicity of the ion pair is greater than the molecule alone.

  • Improved Peak Shape: It masks the positive charge, preventing undesirable ionic interactions with the column packing material.

Q4: How does column temperature affect the separation of these isomers?

A4: Temperature is a powerful but often overlooked parameter for optimizing lipid separations.

  • Reduced Viscosity: Increasing the column temperature (e.g., to 40-60°C) lowers the viscosity of the mobile phase.[4] This results in lower backpressure, allowing for higher flow rates or the use of longer columns for better resolution.

  • Improved Peak Shape & Efficiency: Higher temperatures increase the mass transfer rate of the analytes between the mobile and stationary phases. This leads to sharper, narrower peaks and improved chromatographic efficiency.[4][5]

  • Altered Selectivity: Temperature can change the selectivity of the separation. For cis/trans isomers, subtle changes in temperature can affect how they interact with the C18 chains, potentially improving their resolution. It is an important parameter to screen during method development. However, ensure your column and analytes are stable at the tested temperatures.[6]

Troubleshooting Guide

This section addresses common problems encountered when optimizing the separation of this compound isomers. The flowchart below provides a logical path for troubleshooting, followed by detailed explanations.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution rt_shift Retention Time Shift? start->rt_shift tailing Tailing Peaks peak_shape->tailing Yes fronting Fronting Peaks peak_shape->fronting Yes split Split/Broad Peaks peak_shape->split Yes check_ph Verify Mobile Phase pH & Buffer Concentration tailing->check_ph add_ipa Add/Optimize Ion-Pairing Agent (e.g., HFBA) tailing->add_ipa check_connections Check Fittings for Dead Volume tailing->check_connections reduce_injection_vol Reduce Injection Volume/ Match Sample Solvent fronting->reduce_injection_vol split->reduce_injection_vol check_column Inspect/Replace Column & Guard Column split->check_column coelution Isomers Co-elute resolution->coelution Yes coelution->check_column optimize_gradient Flatten Gradient Slope coelution->optimize_gradient optimize_temp Optimize Column Temperature coelution->optimize_temp rt_drift Drifting RT rt_shift->rt_drift Yes rt_sudden Sudden RT Change rt_shift->rt_sudden Yes check_pump Check Pump Performance/ Degas Mobile Phase rt_drift->check_pump equilibrate Ensure Adequate Column Equilibration rt_drift->equilibrate rt_sudden->check_ph rt_sudden->check_pump Check for Leaks

Caption: A logical workflow for troubleshooting common LC issues.

Problem 1: All isomer peaks are tailing.
  • Question: My this compound peaks have a significant tail, even though the mobile phase is acidic. What's causing this and how do I fix it?

  • Plausible Causes & Solutions:

    • Secondary Ionic Interactions: The permanent positive charge on the carnitine moiety is likely interacting with deprotonated silanol groups on the column's silica backbone.

      • Solution: Introduce a low concentration (0.005% - 0.01%) of an ion-pairing agent like HFBA to your mobile phases. This will form a neutral complex with the analyte, masking the positive charge and eliminating the ionic interaction.

    • Extra-Column Dead Volume: Poorly made connections, especially between the column and the tubing, can create small voids where the sample can diffuse, causing tailing.

      • Solution: Carefully check all fittings, particularly at the column inlet and outlet. Ensure the tubing is fully seated in the port before tightening the nut. Use pre-cut tubing where possible to ensure clean, flat ends.

    • Column Contamination: Buildup of strongly retained matrix components on the column frit or head can create active sites that cause tailing.

      • Solution: First, replace the in-line filter and guard column if you are using them. If the problem persists, try flushing the analytical column with a strong solvent series (e.g., reverse of your gradient, then isopropanol). If this fails, the column may need to be replaced.

Problem 2: My peaks are fronting or split, especially the early eluting ones.
  • Question: My peaks are distorted, appearing with a leading edge (fronting) or as two merged peaks. What's wrong?

  • Plausible Causes & Solutions:

    • Sample Solvent Incompatibility: This is the most common cause. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the sample band will not focus correctly at the head of the column. It travels down the column before the gradient has a chance to work, causing distortion.

      • Solution: Ideally, dissolve your sample in the initial mobile phase (e.g., 50:50 acetonitrile:water). If solubility is an issue, use the weakest solvent possible that still dissolves the analyte. Alternatively, reduce the injection volume to minimize the effect.

    • Column Overload: Injecting too much mass of the analyte onto the column can saturate the stationary phase, leading to fronting.

      • Solution: Dilute your sample and inject a smaller amount. The relationship between peak shape and concentration should be linear in the column's working range.

    • Column Void/Collapse: A physical void at the head of the column can cause the sample band to split as it enters the stationary phase. This is often accompanied by a sudden drop in backpressure.

      • Solution: This is a catastrophic column failure. Replace the column. To prevent this, always operate within the column's recommended pH and pressure limits and use a guard column to protect the analytical column.

Problem 3: I can't resolve the this compound isomers.
  • Question: I see one broad peak where I expect to see multiple isomer peaks. How can I improve the resolution?

  • Plausible Causes & Solutions:

    • Gradient is Too Steep: A steep gradient moves the analytes through the column too quickly, not allowing enough time for the subtle differences between isomers to result in separation. The separation of cis/trans and positional fatty acid isomers requires high-resolution chromatography.[7][8]

      • Solution: Flatten the gradient. Decrease the rate of change of %B over time in the region where the isomers elute. For example, if the isomers elute between 60% and 75% B, change the gradient from a 2-minute ramp to a 10-minute ramp within that window. This gives the column more time to perform the separation.

    • Insufficient Column Efficiency: Your column may not have enough theoretical plates to resolve such similar compounds.

      • Solution 1: Increase the column length. Doubling the column length will significantly increase resolving power (though it will also increase backpressure and run time).

      • Solution 2: Switch to a column with smaller particles (e.g., from 3.5 µm to 1.8 µm). This increases efficiency but will also significantly increase backpressure, possibly requiring a UHPLC system.

    • Sub-optimal Temperature: The chosen temperature may not be ideal for differentiating the isomer structures.

      • Solution: Perform a temperature study. Analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C, 60°C) while keeping all other parameters constant. Plot the resolution between the isomers (if any) versus temperature to find the optimal setting.[5]

Problem 4: My retention times are drifting over the course of a sequence.
  • Question: The retention time for my analyte is slowly decreasing (or increasing) with each injection. Why is this happening?

  • Plausible Causes & Solutions:

    • Inadequate Column Equilibration: If the column is not fully returned to the initial mobile phase conditions between runs, the starting point for the next injection will be different, causing retention time drift.

      • Solution: Increase the equilibration time at the end of your gradient. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

    • Mobile Phase Composition Change: The mobile phase composition can change over time due to the preferential evaporation of the more volatile solvent (usually acetonitrile).

      • Solution: Keep your mobile phase bottles capped. Do not prepare large volumes of mobile phase that will sit on the instrument for several days. It is better to prepare fresh mobile phase more frequently.

    • Temperature Fluctuations: If the column oven is not maintaining a stable temperature, or if you are not using one, ambient lab temperature changes can cause retention times to drift.

      • Solution: Use a column oven set at least 5-10°C above ambient temperature to ensure a stable thermal environment for the separation.[4]

Experimental Protocols

Protocol 1: Sample Preparation
  • Plasma/Serum Extraction: To 100 µL of plasma, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., d3-palmitoylcarnitine).

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in 50-100 µL of the initial mobile phase. This step is critical to ensure good peak shape.

Protocol 2: Generic Optimized LC Method

This protocol is an example of a more optimized method for isomer separation, building upon the starting point in the FAQ.

  • Column: High-density polymeric C18, 2.1 x 150 mm, 1.8 µm

  • Mobile Phase A: 95:5 Water:Acetonitrile with 0.1% Formic Acid + 2.5 mM Ammonium Acetate

  • Mobile Phase B: 95:5 Acetonitrile:Water with 0.1% Formic Acid + 2.5 mM Ammonium Acetate

  • Column Temperature: 50°C

  • Injection Volume: 2 µL

Table 2: Optimized Gradient for Isomer Separation

Time (min)Flow Rate (mL/min)%BCurve
0.00.3506
2.00.3506
5.00.3656
18.00.3786
22.00.3986
25.00.3986
25.10.3501
30.00.3501

References

  • Fardin-Kia, A. R. (2016). Preparation, isolation and identification of non-conjugated C18:2 fatty acid isomers. Chemistry and Physics of Lipids, 201, 50–58.
  • Ferrer, I., Ruiz-Sala, P., Vicente, Y., Merinero, B., Pérez-Cerdá, C., & Ugarte, M. (2007). Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias.
  • Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1649-1660.
  • Holčapek, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 125.
  • Hosain, M. M., & Kyle, D. J. (1986). Separation of acylcarnitines from biological samples using high-performance liquid chromatography. Analytical Biochemistry, 156(1), 111-117.
  • Okusa, K., Iwasaki, Y., Kuroda, I., Miwa, S., Ohira, T., Nagai, T., Mizobe, H., Gotoh, N., Ikegami, T., McCalley, D. V., & Tanaka, N. (2014). Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure.
  • Seppänen-Laakso, T., Laakso, I., & Hiltunen, R. (2002). Analysis of fatty acids by gas chromatography, and its relevance to research on health and nutrition. Analytica Chimica Acta, 465(1-2), 39-62.
  • Sun, C., et al. (2017). A versatile ultra-high performance LC-MS method for lipid profiling. Analytica Chimica Acta, 971, 55-63.
  • Vlčková, H., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 170, 117435.
  • Chrom Tech. (2023). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]

  • SCIEX. (2023). How does increasing column temperature affect LC methods?. Retrieved from [Link]

  • Thompson, J. D., & Dolan, J. W. (2009). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC North America, 27(5), 404-415.
  • Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1649–1660. Available from: [Link]

  • Bird, S. S., Marur, V. R., Stavrovskaya, I. G., & Kristal, B. S. (2011). Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection. Journal of Lipid Research, 52(5), 1065–1075. Available from: [Link]

  • Fedorova, M. (2021). Introduction to (LC)MS based lipidomics. [Video]. YouTube. Available from: [Link]

  • Ferrer, I., Ruiz-Sala, P., Vicente, Y., Merinero, B., Pérez-Cerdá, C., & Ugarte, M. (2007). Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias. Journal of Chromatography B, 860(1), 121-126. Available from: [Link]

  • Minkler, P. E., Ingalls, S. T., & Hoppel, C. L. (2016). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. PMC, 5003429. Available from: [Link]

  • Seppänen-Laakso, T., Laakso, I., & Hiltunen, R. (2002). Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers. ProQuest. Available from: [Link]

  • Aijiren. (2024). What are the effects of changes in column temperature?. Aijiren HPLC Vials. Available from: [Link]

  • MacLean, B., et al. (2021). Maximizing MS/MS Acquisition for Lipidomics Using Capillary Separation and Orbitrap Tribrid Mass Spectrometer. PMC, 8263385. Available from: [Link]

  • SCIEX. (2023). How does increasing column temperature affect LC methods?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]

  • Thompson, J. D., & Dolan, J. W. (2009). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International. Available from: [Link]

  • Mancinelli, A., Iannoni, E., Calvani, M., & Duran, M. (2007). Effect of temperature on the stability of long-chain acylcarnitines in human blood prior to plasma separation. Clinica Chimica Acta, 375(1-2), 169-170. Available from: [Link]

  • Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available from: [Link]

Sources

Technical Support Center: Enhancing Linoleoylcarnitine Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the detection and quantification of low-abundance Linoleoylcarnitine (C18:2). Our goal is to provide actionable troubleshooting strategies and in-depth explanations to empower you to improve your experimental outcomes. We will delve into the critical aspects of the analytical workflow, from sample preparation to data analysis, to help you boost your signal-to-noise ratio and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my this compound consistently low?

A: Low signal intensity for this compound can stem from several factors. As a long-chain acylcarnitine, its endogenous concentration in biological matrices can be inherently low.[1][2] Additionally, issues such as inefficient extraction from the sample, ion suppression during mass spectrometry analysis due to matrix effects, or suboptimal chromatographic and mass spectrometry conditions can all contribute to a diminished signal.[1]

Q2: What is ion suppression and how does it affect this compound analysis?

A: Ion suppression is a phenomenon in mass spectrometry where the ionization of the target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1] This is a common issue in the analysis of biological samples, which are complex mixtures of various molecules. For this compound, other lipids or matrix components can interfere with its ionization in the MS source, leading to a lower-than-expected signal.

Q3: Can derivatization help improve the signal for this compound?

A: Yes, derivatization is a powerful technique to enhance the signal intensity of acylcarnitines.[3][4][5] By chemically modifying the carboxyl group of this compound, you can improve its chromatographic retention and ionization efficiency. Common derivatization strategies include butylation and reaction with reagents like 3-nitrophenylhydrazine (3NPH).[1][3] Butylation, for instance, has been shown to increase ionization efficiency, especially for dicarboxylic species.[1]

Q4: What type of liquid chromatography column is best suited for this compound analysis?

A: Reversed-phase columns, such as C18 columns, are commonly used for the separation of acylcarnitines.[1][5] For enhanced retention of more polar short-chain acylcarnitines while still providing good separation for long-chain species like this compound, a C18 column with a high carbon load or a polar-embedded phase can be beneficial.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique for separating polar compounds like acylcarnitines without the need for derivatization.[7][8]

Q5: How critical is the use of an internal standard for accurate quantification of this compound?

A: The use of an internal standard is highly critical for accurate and precise quantification. An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d3-Linoleoylcarnitine). This is because it behaves nearly identically to the endogenous analyte during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[8]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the analysis of low-abundance this compound.

Problem 1: Low Signal Intensity or High Background Noise

This is one of the most frequent challenges. The following workflow will guide you through a systematic troubleshooting process.

cluster_0 Troubleshooting Low Signal/High Noise start Start: Low Signal/High Noise for this compound sample_prep Step 1: Evaluate Sample Preparation start->sample_prep lc_method Step 2: Optimize Liquid Chromatography sample_prep->lc_method ms_params Step 3: Refine Mass Spectrometry Parameters lc_method->ms_params derivatization Step 4: Consider Derivatization ms_params->derivatization data_analysis Step 5: Review Data Analysis derivatization->data_analysis solution Solution: Improved Signal-to-Noise Ratio data_analysis->solution

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Step 1: Evaluate Sample Preparation

  • Causality: Inefficient extraction or insufficient removal of interfering matrix components is a primary cause of poor signal. The goal is to maximize the recovery of this compound while minimizing matrix effects.

  • Troubleshooting Actions:

    • Extraction Solvent: Ensure the chosen solvent is appropriate for extracting long-chain acylcarnitines. A common choice is a mixture of methanol and water (e.g., 80:20 v/v).[5] For tissue samples, homogenization is crucial.[5]

    • Protein Precipitation: Incomplete protein removal can lead to significant ion suppression.[6] Use cold acetonitrile or methanol (typically a 3:1 ratio of solvent to sample), vortex thoroughly, and centrifuge at high speed in a cold environment to ensure efficient protein precipitation.[6]

    • Solid-Phase Extraction (SPE): Consider implementing an SPE cleanup step to remove interfering substances. Ion-exchange SPE can be particularly effective for isolating carnitines and acylcarnitines.

Step 2: Optimize Liquid Chromatography

  • Causality: Poor chromatographic separation can lead to co-elution with other matrix components, causing ion suppression. The aim is to achieve a sharp, well-resolved peak for this compound.

  • Troubleshooting Actions:

    • Column Choice: If using a C18 column, ensure it provides adequate retention. For better retention of a wide range of acylcarnitines, consider a column with a higher carbon load or a different chemistry.[6]

    • Mobile Phase: The pH of the mobile phase is crucial. Acidifying the mobile phase with a small amount of formic acid (e.g., 0.1%) can improve peak shape and retention in reversed-phase chromatography.[6]

    • Gradient Optimization: A shallow gradient can improve the separation of closely eluting compounds.[6]

    • Flow Rate: Lower flow rates, especially when used with narrow-bore columns, can enhance sensitivity.[9]

Step 3: Refine Mass Spectrometry Parameters

  • Causality: Suboptimal MS settings will directly result in a weaker signal. The ionization source conditions are critical for maximizing the production and transmission of gas-phase ions.[9]

  • Troubleshooting Actions:

    • Ion Source Tuning: Optimize the ionization source parameters, including ion spray voltage, heater temperature, and gas flows (nebulizer, auxiliary, and curtain gas).[1]

    • MRM Transitions: Ensure you are using the optimal precursor and product ions for this compound. The fragmentation pattern of acylcarnitines typically includes a prominent fragment ion at m/z 85.[1][10]

    • Collision Energy (CE) and Declustering Potential (DP): These parameters should be optimized specifically for this compound to achieve the most intense and stable fragment ion signals.

    • Instrument Cleaning: A dirty mass spectrometer can be a significant source of high background noise and low signal. Regular cleaning of the ion source and ion optics is essential. "Steam cleaning" the system overnight can be highly effective.[11]

Step 4: Consider Derivatization

  • Causality: If the native molecule has poor ionization efficiency or chromatographic retention, derivatization can significantly enhance its signal.

  • Troubleshooting Actions:

    • Butylation: Derivatizing acylcarnitines to their butyl esters can improve their chromatographic properties and enhance sensitivity, particularly for dicarboxylic species.[1]

    • 3-Nitrophenylhydrazine (3NPH) Derivatization: This method has been shown to significantly increase the signal intensity of acylcarnitines and improve their elution profile on a reversed-phase column.[3][4][5]

Step 5: Review Data Analysis

  • Causality: The way data is processed can impact the final signal-to-noise ratio.

  • Troubleshooting Actions:

    • Peak Integration: Ensure that the peak integration algorithm is correctly identifying the start and end of the this compound peak and that the baseline is being appropriately defined.

    • Data Smoothing: While smoothing can reduce noise, excessive smoothing can also reduce the signal height of sharp peaks. Apply smoothing algorithms with caution.

Protocols

Protocol 1: Enhanced Sample Preparation for this compound from Plasma

This protocol incorporates protein precipitation and an optional derivatization step to improve signal intensity.

Materials:

  • Plasma samples

  • Ice-cold methanol

  • Internal standard solution (e.g., d3-Linoleoylcarnitine in methanol)

  • For Derivatization (Butylation): 3N HCl in n-butanol

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Evaporator (e.g., nitrogen evaporator or vacuum concentrator)

  • Reconstitution solvent (e.g., 50:50 methanol:water with 0.1% formic acid)

Procedure:

  • Sample Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample.

  • Protein Precipitation: Add 150 µL of ice-cold methanol to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (Optional - Butylation):

    • To the dried extract, add 100 µL of 3N HCl in n-butanol.

    • Incubate at 65°C for 15 minutes.

    • Evaporate the derivatization reagent to dryness.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Vortex and Centrifuge: Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer to Autosampler Vial: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Optimized LC-MS/MS Parameters for this compound

This protocol provides a starting point for developing a sensitive LC-MS/MS method.

Liquid Chromatography Parameters:

ParameterRecommended SettingRationale
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µmGood retention for long-chain acylcarnitines.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, then re-equilibrateProvides good separation of a wide range of acylcarnitines.
Flow Rate 0.3 mL/minA moderate flow rate for good sensitivity and peak shape.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume; can be adjusted based on sensitivity.

Mass Spectrometry Parameters (Positive Ion Mode):

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveAcylcarnitines readily form positive ions.
Precursor Ion (Q1) m/z of [M+H]+ for this compoundThe protonated parent molecule.
Product Ion (Q3) m/z 85.0284Characteristic fragment for acylcarnitines.
Ion Spray Voltage ~5500 VOptimize for maximum signal.
Heater Temperature ~500-600°CAids in desolvation.
Collision Gas MediumOptimize for best fragmentation.
Declustering Potential Optimize for your instrumentPrevents ion clusters from entering the mass analyzer.
Collision Energy Optimize for your instrumentProvides the energy for fragmentation.

Data Visualization

Workflow for Improving Signal-to-Noise Ratio

cluster_1 Comprehensive Workflow for S/N Enhancement start Start: Low Abundance Analyte sample_prep Sample Preparation - Efficient Extraction - Protein Precipitation - SPE Cleanup start->sample_prep derivatization Derivatization (Optional) - Butylation - 3NPH sample_prep->derivatization lc_optimization LC Optimization - Column Selection - Mobile Phase pH - Gradient Tuning derivatization->lc_optimization ms_optimization MS Optimization - Ion Source Tuning - MRM Transition Selection - CE/DP Optimization lc_optimization->ms_optimization data_processing Data Processing - Correct Peak Integration - Judicious Smoothing ms_optimization->data_processing end Result: High S/N Ratio data_processing->end

Caption: A comprehensive workflow for enhancing the signal-to-noise ratio.

References

  • Agilent. (n.d.). Tips to Improve Signal-to-Noise Checkout. Retrieved from [Link]

  • LCGC North America. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Can You Improve The Signal-to-noise Ratio In EDS?. Retrieved from [Link]

  • Sim, C., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. Retrieved from [Link]

  • Max Planck Institute for Biology of Ageing. (2019). Acylcarnitine profiling by low-resolution LC-MS. Retrieved from [Link]

  • PubMed. (2010). Improving liquid chromatography-tandem mass spectrometry determinations by modifying noise frequency spectrum between two consecutive wavelet-based low-pass filtering procedures. Retrieved from [Link]

  • National Institutes of Health. (2017). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Retrieved from [Link]

  • PLOS One. (2019). Acylcarnitine profiling by low-resolution LC-MS. Retrieved from [Link]

  • ACS Publications. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]

  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Retrieved from [Link]

  • National Institutes of Health. (2013). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Retrieved from [Link]

  • Bevital. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting and Preventing In-Source Fragmentation of Linoleoylcarnitine in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of Linoleoylcarnitine. This document is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and encountering challenges with in-source fragmentation (ISF). As a long-chain acylcarnitine, this compound is a critical biomarker in metabolic research, but its structural characteristics make it susceptible to premature fragmentation within the electrospray ionization (ESI) source, leading to compromised data quality.

This guide provides a structured, in-depth approach to understanding, troubleshooting, and mitigating this phenomenon. We will move from the fundamental mechanisms of fragmentation to actionable, step-by-step protocols for optimizing your analytical method.

Section 1: Understanding the "Why" — The Mechanism of this compound Fragmentation

Before adjusting parameters, it is crucial to understand the underlying chemical processes that lead to in-source fragmentation. This knowledge forms the basis for logical and effective troubleshooting.

Q1: What is in-source fragmentation (ISF) and why does it happen?

In-source fragmentation, also known as in-source collision-induced dissociation (CID), is the breakdown of an analyte ion within the ion source and ion optics of the mass spectrometer, specifically in the region between atmospheric pressure and the high vacuum of the mass analyzer.[1][2][3] This process is driven by the acceleration of ions through an electric potential gradient, causing them to collide with residual solvent vapor and gas molecules (like nitrogen).[2] If these collisions are sufficiently energetic, they can induce fragmentation, breaking covalent bonds within the ion before it is ever isolated for tandem MS (MS/MS) analysis. The result is a decrease in the abundance of the intended precursor ion and the appearance of fragment ions in a full scan mass spectrum.

Q2: Why is this compound particularly susceptible to ISF?

This compound, like all acylcarnitines, possesses inherent structural liabilities that make it prone to fragmentation. The molecule contains a quaternary ammonium group, which carries a permanent positive charge, and an ester linkage connecting the fatty acyl chain (linoleoyl group) to the carnitine backbone.

Under typical positive mode ESI conditions, the most common fragmentation pathway involves two key events:

  • Neutral Loss of Trimethylamine : The C-N bond in the carnitine moiety is labile, leading to the neutral loss of trimethylamine [N(CH₃)₃], which has a mass of 59.0735 Da.[4] This is often the most abundant fragment observed at low collision energies.

  • Formation of the m/z 85 Fragment : A subsequent, characteristic fragmentation involves the cleavage of the ester bond, resulting in a stable cyclic fragment ion with a mass-to-charge ratio (m/z) of 85.028 Da (C₄H₅O₂⁺).[5][6] This ion is a hallmark of acylcarnitine fragmentation and is frequently used as the product ion for quantification in MS/MS methods.[5]

The presence of these fragments in your full scan data indicates that ISF is occurring.

G cluster_0 In-Source Region precursor [this compound+H]⁺ (Precursor Ion) fragment1 [M+H - N(CH₃)₃]⁺ precursor->fragment1 Neutral Loss of Trimethylamine (-59 Da) fragment2 m/z 85 (C₄H₅O₂⁺) fragment1->fragment2 Acyl Chain Cleavage

Common fragmentation pathway of acylcarnitines in ESI-MS.

Section 2: Troubleshooting Guide — A Step-by-Step Approach to Minimizing ISF

This section provides a logical workflow for method optimization. The goal is to achieve "softer" ionization conditions, which preserve the integrity of the this compound precursor ion.[7]

Q3: My this compound signal is low, and I see significant fragments in my full scan. Where do I start?

Follow this systematic approach, starting with the parameters that have the most significant impact on ISF. Document your starting conditions and make adjustments one at a time to clearly evaluate the effect of each change.

Systematic workflow for troubleshooting in-source fragmentation.
Step 1: Optimize Ion Source Parameters (The "Soft Ionization" Approach)

The voltages applied in the ion source are the primary drivers of ISF. Reducing these potentials will decrease the kinetic energy of the ions and soften the ionization process.

Protocol: Optimizing Cone Voltage / Declustering Potential (DP)

  • Establish a Baseline: Infuse a standard solution of this compound (~1 µM) and acquire a full scan mass spectrum using your current source parameters. Note the relative intensities of the precursor ion and the major fragments.

  • Identify the Key Parameter: This voltage is termed differently by various manufacturers (e.g., Cone Voltage, Fragmentor Voltage, Declustering Potential). It is the potential difference immediately after the sampling orifice.

  • Systematic Reduction: Decrease this voltage in increments of 5-10 V. Allow the signal to stabilize for 30-60 seconds after each change.

  • Monitor the Ratio: Observe the ratio of the precursor ion intensity to the fragment ion intensity. The optimal value is the voltage that maximizes the precursor signal while minimizing the fragment signal.

  • Avoid Extremes: Be aware that reducing the voltage too much can lead to poor ion sampling and a decrease in overall signal intensity. Find the "sweet spot."

Other Key Source Parameters:

ParameterTypical Starting ValueOptimization Rationale & Direction
Cone/DP/Fragmentor Voltage 30-80 VPrimary control for ISF. Lowering this voltage reduces ion acceleration and collision energy. Direction: DECREASE. [2][7]
Source/Heater Temperature 300-600 °CHigh temperatures can provide thermal energy that contributes to fragmentation. However, sufficient heat is needed for efficient desolvation. Direction: DECREASE cautiously, ensuring peaks do not broaden due to incomplete desolvation.[2][5]
Capillary Voltage 1.5-5.0 kVPrimarily affects the ESI spray stability and efficiency. While not a direct cause of fragmentation, an unstable spray can lead to issues. Optimize for maximum stable signal of the precursor ion.[8][9]
Nebulizer/Drying Gas Flow Manufacturer DependentAffects the desolvation process. Insufficient gas flow leads to large, wet droplets that ionize poorly. Excessive flow can destabilize the spray. Optimize for the best signal-to-noise ratio.
Step 2: Evaluate and Modify Mobile Phase Composition

The chemical environment from which an ion is formed can influence its stability.

  • Acidic Modifiers: While 0.1% formic acid is common, it can sometimes promote fragmentation. Consider using a buffered system with 5-10 mM ammonium acetate or ammonium formate .[9] These additives can create a less harsh environment, potentially stabilizing the precursor ion.

  • Organic Solvent: The choice between acetonitrile (ACN) and methanol (MeOH) can impact desolvation and ionization efficiency. If you are using ACN, try substituting it with methanol. Some studies have reported reduced fragmentation and better ionization with methanol-based mobile phases for certain analytes.[10]

Step 3: Ensure Robust Chromatographic Performance

Good chromatography is a powerful tool for mitigating the consequences of ISF.

  • Separation is Key: Proper chromatographic separation ensures that this compound is presented to the MS source as a sharp, well-defined peak, free from co-eluting matrix components that can interfere with ionization.[3]

  • Confirming Fragments: A true in-source fragment will have the exact same retention time and peak shape as its precursor ion.[1] If you observe a potential fragment ion eluting at a different time, it is likely a distinct, co-eluting isobaric compound, not a product of ISF.

Step 4: Implement a Routine Maintenance Schedule

A contaminated ion source can lead to erratic spray, charge accumulation, and an overall increase in ISF.[10] Regular cleaning of the ion source components (capillary, cone/orifice, lenses) according to the manufacturer's protocol is essential for maintaining soft ionization conditions and reproducible results.

Section 3: Frequently Asked Questions (FAQs)

Q4: Can I quantify this compound using a fragment ion if I can't eliminate ISF?

Yes, this is a common and valid approach, particularly in targeted quantitative methods like Multiple Reaction Monitoring (MRM). In MRM, you would select the this compound precursor ion in the first quadrupole, induce fragmentation intentionally in the collision cell (not the source), and then monitor a specific fragment ion (like m/z 85) in the third quadrupole.

However, if you are relying on full scan data, quantifying using an in-source fragment can be problematic as the extent of fragmentation can be inconsistent and matrix-dependent, leading to poor accuracy and reproducibility. The primary goal should always be to minimize ISF to ensure the most accurate measurement of the intact molecule.

Q5: How can I confirm that a peak in my chromatogram is an in-source fragment and not a real, co-eluting compound?

As mentioned in Step 3, the definitive characteristic of an in-source fragment is its perfect co-elution with the precursor ion.[1] Extract the ion chromatograms for the precursor mass and the suspected fragment mass. If they produce peaks with identical retention times and shapes, it is an in-source fragment. If the retention times differ, even slightly, you are observing two distinct chemical entities.

Q6: Are there alternative ionization techniques less prone to ISF for acylcarnitines?

While Electrospray Ionization (ESI) is the most common and generally preferred method for acylcarnitines, Atmospheric Pressure Chemical Ionization (APCI) is an alternative. APCI is a gas-phase ionization technique that can sometimes be "softer" for certain molecules. However, ESI is typically more sensitive for pre-charged molecules like carnitines. Optimization of your ESI source should be the first line of defense.

Q7: What are typical LC-MS parameters used for acylcarnitine analysis in published methods?

The following table summarizes parameters from several peer-reviewed studies. Note that optimal values are always instrument-dependent.

ParameterStudy 1[5]Study 2[8]Study 3[9]
Ionization Mode Positive ESIPositive ESIPositive ESI
Capillary/Spray Voltage 5,500 V1,500 V3,500 V
Source Temperature 600 °C140 °C325 °C (Drying Gas Temp)
Mobile Phase A 0.1% FA, 2.5mM AmAc in Water2mM AmAc (pH 4 w/ FA)0.1% FA, 7.5mM AmFm in Water/ACN
Mobile Phase B 0.1% FA, 2.5mM AmAc in ACNAcetonitrile0.1% FA in ACN/MeOH/Water
Column Zorbax Eclipse XDB-C18BEH C18Not Specified

References

  • Schwaiger, M., et al. (2017). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available at: [Link]

  • Gombos, K., et al. (2021). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Vazquez-Martin, C., et al. (2021). Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. Analytica Chimica Acta. Available at: [Link]

  • Yang, S., et al. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • SCIEX. (2021). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX Technical Note. Available at: [Link]

  • Le, T., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Gu, M., et al. (2020). A Mass Spectral Library of Acylcarnitines Derived from Human Urine. Analytical Chemistry. Available at: [Link]

  • LASG. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn Post. Available at: [Link]

  • Christ, M. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. Available at: [Link]

  • van der Hooft, J. J., et al. (2015). Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Lu, W., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry. Available at: [Link]

  • van der Hooft, J. J. (2015). Direct infusion MS/MS data of l-carnitine in CID (top) and HCD (bottom)... ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enhancing Linoleoylcarnitine Recovery During Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with linoleoylcarnitine and facing challenges with its recovery during solid-phase extraction (SPE). As a long-chain acylcarnitine, this compound presents unique purification challenges due to its amphipathic nature. This document provides in-depth, field-proven insights and validated protocols to help you troubleshoot issues and enhance your analyte recovery rates.

Section 1: Understanding the Core Challenge

Q1: Why is this compound notoriously difficult to recover with high efficiency?

A1: The primary challenge stems from the dual chemical nature of this compound. It is an amphipathic molecule, meaning it possesses both a highly polar and a nonpolar region.

  • Polar Head Group: The molecule contains a carnitine moiety, which includes a quaternary ammonium group. This group carries a permanent positive charge, making it highly water-soluble and amenable to cation-exchange interactions.[1][2]

  • Nonpolar Tail: It features a long (C18:2) unsaturated fatty acid chain (linoleoyl group), which is hydrophobic (lipophilic).[3][4] This tail is responsible for strong interactions with nonpolar surfaces and reversed-phase sorbents.

This duality means that no single extraction mechanism (e.g., purely reversed-phase or purely ion-exchange) is perfectly suited for both ends of the molecule. The long, "greasy" tail can cause non-specific binding to labware and can be difficult to elute from reversed-phase sorbents, while the charged head dictates its behavior in aqueous and ionic solutions. Optimizing recovery requires a method that can effectively manage both of these characteristics simultaneously.

Section 2: Frequently Asked Questions (FAQs)

Q2: What is the most effective type of SPE sorbent for this compound?

A2: Mixed-mode SPE sorbents are unequivocally the superior choice. Specifically, a mixed-mode sorbent that combines strong cation-exchange (SCX) with reversed-phase (RP) properties provides the most robust and reproducible retention mechanism. Sorbents like Waters Oasis MCX are designed for this purpose.[5]

  • Why it works: The SCX functionality firmly retains the positively charged carnitine head group, while the reversed-phase backbone simultaneously interacts with the long linoleoyl tail.[5] This dual retention mechanism provides a much stronger hold on the analyte compared to single-mechanism sorbents, allowing for more rigorous wash steps to remove interferences without premature analyte elution.

Q3: My recovery is consistently low (<60%). What are the most common culprits?

A3: Low recovery for long-chain acylcarnitines is a frequent issue, often traceable to one of these four factors:

  • Suboptimal Sorbent Choice: Using a purely reversed-phase (e.g., C8 or C18) or purely cation-exchange sorbent can lead to poor retention or incomplete elution.

  • Incorrect Sample pH: While the carnitine charge is permanent, the pH of your sample load can affect how well interfering compounds are washed away.

  • Ineffective Elution Solvent: This is the most common cause. The elution solvent must be strong enough to disrupt BOTH the ionic and the hydrophobic interactions. A neutral organic solvent like methanol is often insufficient.

  • Non-Specific Binding: The hydrophobic tail of this compound can adsorb to plastic surfaces like pipette tips and collection plates, leading to significant analyte loss before the analysis even begins.

Q4: How can I minimize analyte loss from non-specific binding to labware?

A4: This is a critical and often overlooked aspect of pre-analytical sample handling. To mitigate this, we recommend:

  • Using low-retention polypropylene tips and collection plates.

  • Minimizing sample transfer steps.

  • For the elution step, using a solvent that contains a high percentage of organic solvent (e.g., >90% methanol or acetonitrile) can help keep the analyte in solution and reduce its tendency to adsorb to the collection plate walls.

Q5: Is protein precipitation necessary before performing SPE on plasma samples?

A5: Yes, absolutely. Biological samples like plasma contain high concentrations of proteins that will clog the SPE sorbent bed and can interfere with the extraction.[6] A protein precipitation step, typically using a cold organic solvent like acetonitrile or methanol, is essential.[7] This not only removes the bulk of proteins but also releases protein-bound acylcarnitines, making them available for extraction.[8]

Section 3: In-Depth Troubleshooting Guide

Problem: Low Analyte Recovery (<70%)

If your recovery is suboptimal, systematically evaluate your sorbent, wash, and elution steps.

  • Cause A: Suboptimal Sorbent Selection

    • Explanation: A purely reversed-phase sorbent may not adequately retain the polar carnitine head, leading to breakthrough during sample loading or washing. A pure cation-exchanger might not have sufficient capacity or may allow hydrophobic interferences to co-elute with the analyte.

    • Solution: Switch to a mixed-mode strong cation-exchange/reversed-phase (MCX) sorbent. This provides the most reliable retention for amphipathic molecules like this compound.

Sorbent TypeRetention MechanismExpected this compound RecoveryRationale for Performance
C18 (Reversed-Phase)HydrophobicPoor to ModerateWeak retention of the polar head group can lead to analyte loss during loading and washing steps.
SCX (Strong Cation-Exchange)IonicModerateProvides strong retention of the charged head, but may not effectively remove hydrophobic interferences.
MCX (Mixed-Mode SCX/RP) Ionic & Hydrophobic Excellent (>90%) Dual retention mechanism securely binds both ends of the molecule, allowing for aggressive washes and controlled elution. [5]
  • Cause B: Incomplete Elution

    • Explanation: This is the most frequent cause of low recovery with mixed-mode sorbents. To elute the analyte, you must disrupt both the hydrophobic and ionic interactions. A neutral solvent like methanol will disrupt the hydrophobic binding but is not strong enough to break the powerful ionic bond between the positively charged analyte and the negatively charged SCX sorbent.

    • Solution: Use an elution solvent containing a basic modifier. A common and highly effective choice is 5% ammonium hydroxide in methanol . The high concentration of ammonia neutralizes the charge on the sorbent, releasing the carnitine head group, while the methanol solvates the hydrophobic tail.

Elution SolventExpected Recovery on MCX SorbentMechanism of Action
100% Methanol< 40%Disrupts hydrophobic interactions only. Fails to disrupt the strong ionic bond.
Acetonitrile with 0.1% Formic Acid< 20%Maintains the ionic interaction, ensuring the analyte remains bound to the sorbent.
Methanol with 2-5% Ammonium Hydroxide > 90% The base neutralizes the sorbent's charge, disrupting the ionic bond, while methanol disrupts the hydrophobic interaction, ensuring complete elution. [9]
  • Cause C: Premature Elution During Wash Step

    • Explanation: Using a wash solvent with too high a percentage of organic content can begin to disrupt the hydrophobic interaction between the linoleoyl tail and the sorbent, causing premature "bleeding" of the analyte off the column.

    • Solution: Employ a two-step wash. First, use an aqueous wash (e.g., 2% formic acid in water) to remove salts and polar interferences. Second, use a weak organic wash (e.g., 20-40% methanol in water) to remove more hydrophobic interferences without eluting the target analyte.

Problem: Poor Reproducibility (High Coefficient of Variation)
  • Explanation: Inconsistent results often point to variability in the physical handling of the SPE device or unresolved matrix effects. Inconsistencies in SPE sorbent packing, such as channeling or voiding, can lead to variable recoveries.[10]

  • Solution:

    • Control Flow Rate: Ensure a consistent and slow flow rate during all steps, especially sample loading. A typical flow rate is around 1 mL/min. Do not apply excessive positive pressure or vacuum, which can cause channeling.

    • Ensure Complete Protein Removal: If reproducibility is poor with plasma samples, ensure your protein precipitation step is efficient. Centrifuge at a high speed (e.g., >10,000 x g) to pellet all precipitated protein before loading the supernatant.

    • Check for Matrix Effects: Residual phospholipids from the sample matrix are a common cause of ion suppression in LC-MS analysis, which can be mistaken for poor recovery. An effective mixed-mode SPE protocol should remove the majority of these, but if problems persist, further optimization of the wash steps may be necessary.

Section 4: Validated Protocol for High-Recovery SPE of this compound

This protocol is optimized for extracting this compound from plasma using a mixed-mode cation-exchange 96-well plate.

Experimental Protocol
  • Sample Pre-treatment (Protein Precipitation)

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing your internal standard.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 4°C for 10 minutes at 14,000 x g to pellet precipitated proteins.

    • Carefully transfer the supernatant to a clean collection plate or tubes.

  • Solid-Phase Extraction (using a Mixed-Mode Cation-Exchange Plate)

    • Step 1: Condition

      • Add 1 mL of methanol to each well.

      • Pass the solvent through slowly.

      • Rationale: This step solvates the polymer chains of the sorbent, ensuring full activation of the functional groups for consistent interaction.

    • Step 2: Equilibrate

      • Add 1 mL of deionized water to each well.

      • Pass the water through slowly, do not let the sorbent bed go dry.

      • Rationale: This prepares the sorbent with an aqueous environment that is compatible with the diluted sample supernatant.

    • Step 3: Load

      • Load the entire supernatant from the pre-treatment step onto the plate.

      • Pass the sample through at a slow, consistent flow rate (approx. 1 drop per second).

      • Rationale: A slow loading rate maximizes the interaction time between the analyte and the sorbent, ensuring efficient capture.

    • Step 4: Wash 1 (Aqueous Wash)

      • Add 1 mL of 2% formic acid in water to each well.

      • Pass the solvent through completely.

      • Rationale: This removes highly polar interferences and salts without affecting the retained analyte.

    • Step 5: Wash 2 (Organic Wash)

      • Add 1 mL of 40% methanol in water to each well.

      • Pass the solvent through completely.

      • Rationale: This wash step removes less polar, interfering compounds that were not removed by the aqueous wash. The methanol concentration is low enough to avoid eluting the strongly-bound this compound.

    • Step 6: Elute

      • Place a clean 96-well collection plate under the SPE plate.

      • Add 500 µL of 5% ammonium hydroxide in methanol to each well.

      • Allow the solvent to soak in the sorbent bed for 30 seconds before slowly passing it through to the collection plate.

      • Repeat with a second 500 µL aliquot of the elution solvent for a total elution volume of 1 mL.

      • Rationale: The basic methanol solution disrupts both ionic and hydrophobic interactions, ensuring the complete release of this compound from the sorbent. The soak step enhances this process.

  • Post-Elution

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in a suitable volume of the initial mobile phase for your LC-MS analysis.

Workflow Visualization

SPE_Workflow cluster_Pre Sample Preparation cluster_SPE Solid-Phase Extraction (Mixed-Mode) cluster_Post Analysis Plasma 1. Plasma Sample PPT 2. Protein Precipitation (Acetonitrile) Plasma->PPT Supernatant 3. Collect Supernatant PPT->Supernatant Load 6. Load Sample Supernatant->Load Load Supernatant Condition 4. Condition (Methanol) Equilibrate 5. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash1 7. Aqueous Wash (2% Formic Acid) Load->Wash1 Wash2 8. Organic Wash (40% Methanol) Wash1->Wash2 Elute 9. Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate 10. Evaporate & Reconstitute Elute->Evaporate Collect Eluate LCMS 11. LC-MS/MS Analysis Evaporate->LCMS

Caption: Optimized SPE workflow for this compound recovery.

References

  • BenchChem Technical Support Team. (2025).
  • Van Bocxlaer, J. F., & De Leenheer, A. P. (1993). Solid-phase extraction technique for gas-chromatographic profiling of acylcarnitines. Clinical Chemistry, 39(9), 1911-1917.
  • Cayman Chemical. (n.d.). Linoleoyl-L-carnitine (chloride) (CAS 173686-75-4).
  • Vernez, L., Wenk, M., & Krähenbühl, S. (2004). Determination of Carnitine and Acylcarnitines in Plasma by High-Performance Liquid chromatography/electrospray Ionization Ion Trap Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 18(11), 1233-1238. [Link]

  • Rütschle, D., et al. (2014). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. Analytical and Bioanalytical Chemistry, 406(24), 5923-5931.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Extraction (SPE) of Acyl-CoA Enrichment.
  • Minkler, P. E., et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(3), 33. [Link]

  • National Center for Biotechnology Information. (n.d.). (-)-Carnitine. PubChem Compound Database. [Link]

  • Waters Corporation. (n.d.). Optimized Pass-Through SPE Cleanup for LC-MS/MS Multi-Residue Veterinary Drug Analysis.
  • Oliver, M., Liddicoat, T., & Meadows, K. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. American Laboratory. [Link]

  • ResearchGate. (n.d.). Recovery of acylcarnitines from dried blood spots without adding internal standard to samples. [Link]

  • Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 54(4), 1161-1169. [Link]

  • Wrona, M., et al. (2022). Profiling of Carnitine Shuttle System Intermediates in Gliomas Using Solid-Phase Microextraction (SPME). International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Musarurwa, H., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(13), 5083. [Link]

  • Krencz, I., et al. (2022). Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. International Journal of Molecular Sciences, 23(19), 11956. [Link]

  • Li, W., et al. (2015). An Optimized High Throughput Clean-Up Method Using Mixed-Mode SPE Plate for the Analysis of Free Arachidonic Acid in Plasma by LC-MS/MS. Journal of Analytical Methods in Chemistry, 2015, 876390. [Link]

  • Shrestha, S., et al. (2018). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 33(1), 104-108. [Link]

  • Wever, E. J. M., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. International Journal of Neonatal Screening, 6(4), 86. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Nicotinonitrile-d4 Recovery in Solid-Phase Extraction.

Sources

Validation & Comparative

Decoding a Mismatch in Fatty Acid Oxidation: A Comparative Guide to Linoleoylcarnitine and Palmitoylcarnitine as Metabolic Biomarkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of metabolic research and clinical diagnostics, acylcarnitines have emerged as critical biomarkers for evaluating mitochondrial function and fatty acid oxidation (FAO).[1][2][3] Among the diverse species of acylcarnitines, linoleoylcarnitine (C18:2) and palmitoylcarnitine (C16:0) offer distinct, yet complementary, insights into cellular metabolic status. This guide provides an in-depth comparison of these two key metabolites, exploring their biochemical origins, pathophysiological implications, and differential utility as biomarkers. We will dissect how palmitoylcarnitine serves as a sentinel for metabolic overload from saturated fats, often linked to insulin resistance and mitochondrial stress, while this compound provides a more nuanced view into the metabolism of polyunsaturated fatty acids and its connection to inflammatory and cardiovascular conditions. This analysis is supplemented with detailed experimental protocols to empower researchers in their application of these powerful metabolic indicators.

Introduction: The Central Role of Acylcarnitines in Metabolic Homeostasis

Acylcarnitines are esterified derivatives of L-carnitine, a vital molecule responsible for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[4][5] This process, known as the carnitine shuttle, is a rate-limiting step in FAO and crucial for energy production, particularly in high-energy-demand tissues like the heart and skeletal muscle.[4] When FAO is efficient and well-coupled with the tricarboxylic acid (TCA) cycle, acylcarnitine levels remain balanced. However, under conditions of metabolic stress—such as high-fat diets, genetic defects in FAO enzymes, or insulin resistance—a mismatch occurs between the rate of fatty acid entry into the mitochondria and their subsequent oxidation. This leads to an accumulation of specific acylcarnitine species in the mitochondria, which are then exported into the cytoplasm and subsequently detected in plasma.[6] The specific profile of these accumulating acylcarnitines can thus serve as a highly informative fingerprint of underlying metabolic dysregulation.[2]

Deep Dive: Palmitoylcarnitine (C16:0) – A Sentinel of Saturated Fat Overload

Biochemical Origin and Function

Palmitoylcarnitine is derived from palmitic acid (C16:0), the most common saturated fatty acid in the human diet and a primary product of de novo lipogenesis.[7] Its formation is catalyzed by carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane, allowing it to be transported into the mitochondrial matrix by carnitine-acylcarnitine translocase (CACT).[7][8] Inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts palmitoylcarnitine back to palmitoyl-CoA, which then enters the β-oxidation spiral to generate acetyl-CoA for the TCA cycle.[7][9]

Signaling and Pathophysiological Roles

Elevated levels of palmitoylcarnitine are frequently interpreted as a sign of mitochondrial overload, where the influx of saturated fatty acids exceeds the oxidative capacity of the TCA cycle.[10] This accumulation is strongly associated with several pathological states:

  • Insulin Resistance: An excess of palmitoylcarnitine is a key contributor to lipotoxicity and has been shown to directly impair insulin signaling pathways in skeletal muscle and other tissues.[11][12][13] Studies have demonstrated that inhibiting CPT1, and thus reducing long-chain acylcarnitine formation, can ameliorate diet-induced insulin resistance.[14]

  • Mitochondrial Dysfunction: High concentrations of palmitoylcarnitine can be detrimental to mitochondrial health, leading to increased production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and opening of the mitochondrial permeability transition pore (mPTP).[15][16] In neuronal cells, it has been linked to tau hyperphosphorylation, a hallmark of Alzheimer's disease.[17][18]

  • Pro-inflammatory Signaling: Palmitoylcarnitine has been shown to activate pro-inflammatory pathways. For example, in prostate cancer cells, it can stimulate inflammatory responses.[6]

Palmitoylcarnitine (C16:0) Metabolic Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix cluster_pathway Pathophysiological Consequences of Excess Palmitic_Acid Palmitic Acid (C16:0) Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA Acyl-CoA Synthetase Palmitoylcarnitine_cyto Palmitoylcarnitine Palmitoyl_CoA->Palmitoylcarnitine_cyto CPT1 Palmitoylcarnitine_mito Palmitoylcarnitine Palmitoylcarnitine_cyto->Palmitoylcarnitine_mito CACT Transporter Insulin_Resistance Insulin Resistance Palmitoylcarnitine_cyto->Insulin_Resistance Mito_Dysfunction Mitochondrial Dysfunction Palmitoylcarnitine_cyto->Mito_Dysfunction Inflammation Inflammation Palmitoylcarnitine_cyto->Inflammation Palmitoyl_CoA_mito Palmitoyl-CoA Palmitoylcarnitine_mito->Palmitoyl_CoA_mito CPT2 Beta_Oxidation β-Oxidation Palmitoyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Palmitoylcarnitine formation and its link to metabolic dysfunction.

Deep Dive: this compound (C18:2) - A Marker of Polyunsaturated Fatty Acid Metabolism

Biochemical Origin and Function

This compound is formed from linoleic acid (C18:2), an essential omega-6 polyunsaturated fatty acid (PUFA). Similar to palmitic acid, linoleic acid is activated to linoleoyl-CoA in the cytoplasm and then converted to this compound by CPT1 to enter the mitochondria for β-oxidation.

Signaling and Pathophysiological Roles

The interpretation of elevated this compound is more complex than that of palmitoylcarnitine. While it can also indicate a general mismatch in FAO, its PUFA origin links it to distinct cellular processes:

  • Cardiovascular Disease: The role of carnitine and its derivatives in cardiovascular health is multifaceted. While L-carnitine itself has shown some cardioprotective effects[19], specific acylcarnitines are associated with cardiovascular risk. Genetically predicted higher L-carnitine levels have been nominally associated with an increased risk of coronary artery disease (CAD)[20]. Furthermore, gut microbiota can metabolize dietary L-carnitine into trimethylamine (TMA), which is then oxidized in the liver to trimethylamine-N-oxide (TMAO), a metabolite linked to atherosclerosis[21][22]. Elevated levels of short-chain acylcarnitines, such as acetylcarnitine, have also been associated with cardiovascular disease risk in patients with type 2 diabetes.[23]

  • Inflammation: L-carnitine supplementation has been shown to reduce levels of inflammatory markers like C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in various patient populations, including those with coronary artery disease.[24][25][26][27] This suggests a potential anti-inflammatory role for the broader carnitine system. However, the specific role of this compound in inflammation is an area of active investigation.

Head-to-Head Comparison: this compound vs. Palmitoylcarnitine as Biomarkers

The distinct origins and downstream effects of this compound and palmitoylcarnitine make them valuable for different diagnostic and research applications. While both indicate disruptions in FAO, they tell different stories about the nature of that disruption.

Core Mechanistic Differences

  • Palmitoylcarnitine primarily reflects an overload of saturated fatty acids, either from dietary intake or endogenous synthesis. Its accumulation is a strong indicator of lipotoxicity and a direct contributor to insulin resistance and mitochondrial stress.

  • This compound , on the other hand, reflects the metabolic fate of a key dietary PUFA. Its levels may provide insights into the balance of pro- and anti-inflammatory pathways and the efficiency of PUFA oxidation, which can be particularly relevant in cardiovascular contexts.

Comparative Data Summary

FeatureThis compound (C18:2)Palmitoylcarnitine (C16:0)
Fatty Acid Precursor Linoleic Acid (PUFA, Omega-6)Palmitic Acid (Saturated Fatty Acid)
Primary Metabolic Insight Inefficiency in PUFA β-oxidation; potential link to inflammatory signaling.Saturated fatty acid overload; mismatch between FAO and TCA cycle capacity.
Key Disease Associations Cardiovascular Disease, Inflammation-related conditions.Type 2 Diabetes, Insulin Resistance, Metabolic Syndrome, Neurodegenerative Diseases.[10][17][18]
Primary Cellular Impact Modulates inflammatory and cardiovascular signaling pathways.Induces lipotoxicity, mitochondrial dysfunction, and impairs insulin signaling.[11][12][15][16]

Experimental Workflow: Quantification of Acylcarnitines via LC-MS/MS

The gold-standard for the accurate quantification of individual acylcarnitine species is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][28] This technique offers the necessary selectivity to differentiate between various acylcarnitines, including isomers, and the sensitivity to detect low-abundance species.[28][29]

Principle of the Assay

The method involves chromatographic separation of acylcarnitines from the biological matrix, followed by mass spectrometric detection. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the acylcarnitine) is selected and fragmented, and a specific product ion is monitored. This highly specific transition ensures accurate quantification, even in complex samples.

Step-by-Step Protocol (Plasma Sample)

  • Sample Preparation:

    • To a 50 µL plasma sample, add 200 µL of ice-cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d3-palmitoylcarnitine, d3-linoleoylcarnitine).

    • Causality: Acetonitrile causes protein precipitation, releasing the acylcarnitines into the supernatant. The internal standards are critical for correcting variations in sample extraction and instrument response, forming the basis of a self-validating system.

  • Incubation and Centrifugation:

    • Vortex the mixture vigorously for 1 minute.

    • Incubate at 4°C for 20 minutes to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Causality: Reconstituting in the initial mobile phase ensures compatibility with the LC system and promotes optimal peak shape for early eluting compounds.

  • LC-MS/MS Analysis:

    • Inject a defined volume (e.g., 5-10 µL) onto a C18 reversed-phase column.

    • Elute the acylcarnitines using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode and monitoring the specific MRM transitions for each analyte and internal standard.

  • Data Processing:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the concentration of each acylcarnitine using a calibration curve generated from standards of known concentrations.

LC-MS/MS Workflow for Acylcarnitine Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma 1. Plasma Sample Spike 2. Spike with Internal Standards Plasma->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Evaporate 5. Evaporation Centrifuge->Evaporate Reconstitute 6. Reconstitution Evaporate->Reconstitute LC 7. LC Separation (C18 Column) Reconstitute->LC MS 8. MS/MS Detection (MRM Mode) LC->MS Integrate 9. Peak Integration MS->Integrate Quantify 10. Quantification vs. Calibration Curve Integrate->Quantify

Caption: A validated workflow for robust acylcarnitine quantification.

Conclusion and Future Perspectives

This compound and palmitoylcarnitine are not interchangeable biomarkers; they are distinct reporters of metabolic health. Palmitoylcarnitine serves as a robust and direct indicator of saturated fat-induced metabolic stress, making it a valuable biomarker for conditions like type 2 diabetes and metabolic syndrome. In contrast, this compound offers a window into the less understood aspects of PUFA metabolism and its interplay with inflammatory and cardiovascular systems.

Future research should focus on the diagnostic power of acylcarnitine ratios (e.g., C18:2/C16:0) and comprehensive acylcarnitine profiling. By moving beyond individual markers to a systems-level view, we can develop more nuanced and predictive models of metabolic disease, ultimately enabling earlier diagnosis and more targeted therapeutic interventions. The continued refinement of LC-MS/MS methodologies will be paramount in this endeavor, allowing for the sensitive and accurate profiling of an ever-expanding panel of these critical metabolic intermediates.

References

  • Yoon, G., Kam, M. K., Koh, Y. H., & Jo, C. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PLOS ONE, 19(11), e0313507. [Link]

  • Wikipedia. (n.d.). Palmitoylcarnitine. [Link]

  • Taylor & Francis. (n.d.). Palmitoylcarnitine – Knowledge and References. [Link]

  • Yoon, G., Kam, M. K., Koh, Y. H., & Jo, C. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PLoS ONE, 19(11), e0313507. [Link]

  • Gagné, A., et al. (2018). Plasma Palmitoyl-Carnitine (AC16:0) Is a Marker of Increased Postprandial Nonesterified Incomplete Fatty Acid Oxidation Rate in Adults With Type 2 Diabetes. Canadian Journal of Diabetes, 42(4), 389-395. [Link]

  • Yoon, G., Kam, M. K., Koh, Y. H., & Jo, C. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PLOS ONE, 19(11), e0313507. [Link]

  • Bremer, J. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 55(10), 2184-2193. [Link]

  • Blackburn, M. L., et al. (2020). Carnitine palmitoyltransferase 2 knockout potentiates palmitate-induced insulin resistance in C2C12 myotubes. American Journal of Physiology-Endocrinology and Metabolism, 319(2), E265-E275. [Link]

  • Blackburn, M. L., et al. (2020). Carnitine palmitoyltransferase 2 knockout potentiates palmitate-induced insulin resistance in C2C12 myotubes. American Journal of Physiology-Endocrinology and Metabolism, 319(2), E265-E275. [Link]

  • Blackburn, M. L., et al. (2020). Carnitine palmitoyltransferase 2 knockout potentiates palmitate-induced insulin resistance in C2C12 myotubes. American Journal of Physiology. Endocrinology and Metabolism, 319(2), E265–E275. [Link]

  • Lee, J., et al. (2014). Carnitine Palmitoyltransferase 1b Deficient Mice Develop Severe Insulin Resistance After Prolonged High Fat Diet Feeding. PLOS ONE, 9(10), e110059. [Link]

  • Satoh, H., et al. (2007). Different effects of palmitoyl-l-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes. American Journal of Physiology-Heart and Circulatory Physiology, 292(1), H203-H211. [Link]

  • Arduini, A., Mancinelli, G., & Ramsay, R. R. (1990). Palmitoyl-L-carnitine, a metabolic intermediate of the fatty acid incorporation pathway in erythrocyte membrane phospholipids. Biochemical and Biophysical Research Communications, 173(1), 212-217. [Link]

  • Satoh, H., et al. (2007). Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes. American Journal of Physiology. Heart and Circulatory Physiology, 292(1), H203–H211. [Link]

  • Thedvall, C., et al. (2019). Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer. The Prostate, 79(11), 1266-1276. [Link]

  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. [Link]

  • ResearchGate. (n.d.). (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. [Link]

  • Zhang, Y., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2885-2892. [Link]

  • Schwaiger, M., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221344. [Link]

  • Yuan, S., et al. (2022). l-carnitine, a friend or foe for cardiovascular disease? A Mendelian randomization study. BMC Medicine, 20(1), 312. [Link]

  • MDPI. (2024). Revisiting the Role of Carnitine in Heart Disease Through the Lens of the Gut Microbiota. [Link]

  • Sim, D., et al. (2023). Metabolic Pathways of Acylcarnitine Synthesis. Metabolites, 13(5), 652. [Link]

  • McCann, M. R., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 51. [Link]

  • ResearchGate. (n.d.). L-Carnitine and heart disease. [Link]

  • Lee, B. J., et al. (2016). Antiinflammatory effects of L-carnitine supplementation (1000 mg/d) in coronary artery disease patients. Nutrition, 32(10), 1083-1087. [Link]

  • Haghighatdoost, F., et al. (2021). The effects of L-carnitine supplementation on indicators of inflammation and oxidative stress: a systematic review and meta-analysis of randomized controlled trials. Journal of Diabetes & Metabolic Disorders, 20(1), 737-751. [Link]

  • ResearchGate. (n.d.). Schematics of proposed pathway for beneficial effects of L-carnitine on... [Link]

  • PubChem. (n.d.). L-carnitine biosynthesis. [Link]

  • Liu, Y., et al. (2021). Acetylcarnitine Is Associated With Cardiovascular Disease Risk in Type 2 Diabetes Mellitus. Frontiers in Cardiovascular Medicine, 8, 737033. [Link]

  • YouTube. (2016, May 23). Dietary Carnitine and Atherosclerosis. [Link]

  • YouTube. (2020, March 25). Energy Metabolism - Part 4: Fatty Acids & Carnitine Transporter. [Link]

  • Haghighatdoost, F., et al. (2019). The effect of L-carnitine on inflammatory mediators: a systematic review and meta-analysis of randomized clinical trials. European Journal of Clinical Pharmacology, 75(7), 917-927. [Link]

  • Vescovo, G., et al. (2002). Inflammation and perturbation of the l-carnitine system in heart failure. American Journal of Cardiology, 90(10), 1157-1160. [Link]

  • Virmani, M. A., & Cirulli, M. (2022). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. International Journal of Molecular Sciences, 23(5), 2717. [Link]

  • Asbaghi, O., et al. (2023). The effects of L-carnitine supplementation on inflammatory and anti-inflammatory markers in adults: a systematic review and dose-response meta-analysis. Journal of Pharmaceutical and Biomedical Analysis, 236, 115682. [Link]

  • ResearchGate. (n.d.). (PDF) L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. [Link]

  • McCann, M. R., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 51. [Link]

Sources

A Comparative Guide to the Validation of Linoleoylcarnitine (C18:2) as a Diagnostic Biomarker for Carnitine Palmitoyltransferase II (CPT2) Deficiency

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Carnitine Palmitoyltransferase II (CPT2) deficiency is the most prevalent inherited disorder of mitochondrial long-chain fatty acid oxidation, presenting a significant diagnostic challenge due to its wide clinical variability. Acylcarnitine profiling by tandem mass spectrometry is the cornerstone of screening, typically revealing an elevation of long-chain species like palmitoylcarnitine (C16:0) and oleoylcarnitine (C18:1). This guide provides a deep, comparative analysis of acylcarnitine markers, with a specific focus on validating the utility of linoleoylcarnitine (C18:2) as a potentially more specific and robust biomarker for CPT2 deficiency. We will explore the biochemical rationale, present comparative data, and detail a rigorous experimental workflow for its validation, providing researchers and drug development professionals with a comprehensive framework for improving diagnostic accuracy.

The Diagnostic Challenge of CPT2 Deficiency

Carnitine Palmitoyltransferase II (CPT2) deficiency is an autosomal recessive metabolic disorder that impairs the transport of long-chain fatty acids (LCFAs) into the mitochondrial matrix for β-oxidation.[1] This enzymatic defect leads to decreased energy production, particularly during periods of fasting or increased metabolic stress, and a toxic accumulation of long-chain acylcarnitines.[2][3]

The disorder manifests in three primary forms:

  • Lethal Neonatal Form: Characterized by liver failure, cardiomyopathy, seizures, and dysmorphic features.[2][4]

  • Severe Infantile Hepatocardiomuscular Form: Presents within the first year with hypoketotic hypoglycemia, liver failure, and cardiomyopathy.[2][4]

  • Myopathic Form: The most common form, with onset from childhood to adulthood, characterized by recurrent episodes of myalgia, rhabdomyolysis, and myoglobinuria often triggered by exercise, illness, or fasting.[4][5]

Diagnosis relies on acylcarnitine analysis in plasma or dried blood spots (DBS), which typically shows an elevation of C12 to C18 acylcarnitines.[2][4] However, the primary reported markers, C16:0 and C18:1, can also be elevated in other conditions, such as Carnitine-Acylcarnitine Translocase (CACT) deficiency, creating a diagnostic ambiguity that necessitates further enzymatic or genetic testing.[4][6][7] This highlights the critical need for biomarkers with enhanced specificity for CPT2 deficiency.

The Biochemical Rationale: Why Focus on this compound (C18:2)?

The function of CPT2 is to convert long-chain acylcarnitines back into their acyl-CoA esters after they have been transported across the inner mitochondrial membrane by CACT. A defect in CPT2 causes a "backup" of these long-chain acylcarnitines, which then efflux from the mitochondria and accumulate in the plasma.

CPT2_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) AcylCoA LCFA-CoA LCFA->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 AcylCarn LCFA-Carnitine CPT1->AcylCarn CACT CACT AcylCarn->CACT Outer Membrane AcylCarn_mito LCFA-Carnitine CPT2 CPT2 AcylCarn_mito->CPT2 CPT2->AcylCarn_mito Deficiency blocks this step AcylCoA_mito LCFA-CoA CPT2->AcylCoA_mito Carnitine BetaOx β-Oxidation AcylCoA_mito->BetaOx Energy (ATP) CACT->AcylCarn_mito Inner Membrane

Figure 1. Mitochondrial Long-Chain Fatty Acid Transport.

While all LCFAs are affected, the specific acylcarnitine profile reflects the relative abundance of fatty acids in tissues and diet. Linoleic acid (C18:2) is an essential omega-6 fatty acid, abundant in many vegetable oils and a significant component of cellular lipids. A metabolic block at CPT2 would logically lead to a prominent accumulation of its carnitine ester, this compound (C18:2). The hypothesis is that C18:2, being less ubiquitous in its elevation across different disorders compared to C16:0 and C18:1, may offer a more distinct signature for CPT2 deficiency.

Comparative Analysis of Acylcarnitine Markers

The standard diagnostic approach involves identifying elevated concentrations of C16:0 and C18:1.[8] However, relying on these markers alone can be insufficient, and in some confirmed cases of the myopathic form, acylcarnitine profiles can even appear normal between attacks.[9]

The Diagnostic Power of Ratios

To improve diagnostic specificity and correct for variations in an individual's total carnitine status, ratios of long-chain acylcarnitines to short-chain or free carnitine are employed. The most widely cited and effective ratio for CPT2 deficiency screening is (C16:0 + C18:1) / C2 (acetylcarnitine).[8][10] This ratio is diagnostically powerful because in CPT2 deficiency, the block in long-chain fatty acid oxidation leads to an accumulation of C16:0 and C18:1, while the production of acetyl-CoA (and thus acetylcarnitine, C2) from this pathway is diminished.[8]

While C18:2 is not traditionally included in this primary diagnostic ratio, its individual elevation is a key feature. A comprehensive evaluation should therefore consider:

  • The absolute concentration of C18:2.

  • The potential inclusion of C18:2 into a revised ratio, such as (C16:0 + C18:1 + C18:2) / C2 .

  • Ratios of C18:2 to other long-chain species to detect subtle profile shifts.

Quantitative Comparison

While specific concentration ranges can vary between laboratories, the following table synthesizes the expected findings from acylcarnitine profiling in CPT2 deficient patients versus healthy controls.

Analyte / RatioHealthy ControlCPT2 Deficiency PatientRationale for Elevation
C16:0 (Palmitoylcarnitine)LowMarkedly Elevated Substrate for CPT2; accumulates due to enzymatic block.[8]
C18:1 (Oleoylcarnitine)LowMarkedly Elevated Substrate for CPT2; accumulates due to enzymatic block.[8]
C18:2 (this compound)LowElevated Substrate for CPT2; accumulates due to enzymatic block.[11]
C2 (Acetylcarnitine)NormalNormal or LowDecreased production from long-chain fatty acid oxidation.[8]
(C16:0 + C18:1) / C2 Low (e.g., < 0.4)Markedly Elevated Magnifies the discrepancy between accumulated substrates and reduced pathway product.[10][12]

Note: Cut-off values for ratios are laboratory-specific and must be established through rigorous validation.

Recent studies suggest that incorporating additional ratios, such as those involving C3 (propionylcarnitine), may further enhance sensitivity and reduce false positives, particularly in newborn screening contexts.[11][12][13]

Experimental Validation Workflow

Validating C18:2 as a robust biomarker requires a meticulous, self-validating analytical workflow. The gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15]

Sources

A Comparative Analysis of Long-Chain Acylcarnitines in Metabolic Syndrome: From Pathophysiological Mediators to Quantifiable Biomarkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of long-chain acylcarnitines (LCACs) and their role in the complex pathophysiology of metabolic syndrome. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple overview to explain the causal mechanisms linking LCACs to insulin resistance, detail the methodologies for their precise quantification, and present supporting data to guide future research and therapeutic strategies.

Introduction: Reframing Metabolic Syndrome Through the Lens of Mitochondrial Metabolism

Metabolic syndrome (MetS) is a constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that significantly elevates the risk for developing type 2 diabetes (T2D) and cardiovascular disease. At its core, MetS reflects a systemic failure in energy homeostasis. While the etiology is multifactorial, a critical and often underappreciated aspect is the dysregulation of mitochondrial fatty acid oxidation (FAO).

Acylcarnitines are essential intermediates in this process, formed when fatty acids are "activated" with L-carnitine for transport into the mitochondrial matrix for β-oxidation.[1][2] Long-chain acylcarnitines (LCACs), derived from fatty acids with 14 or more carbons, are of particular interest. In healthy individuals, their formation is tightly coupled to their oxidation, keeping cellular concentrations low. However, in the context of MetS, a chronic oversupply of fatty acids coupled with impaired mitochondrial capacity leads to a metabolic bottleneck. This results in the incomplete oxidation of fatty acids and a subsequent accumulation of LCACs in tissues like skeletal muscle and the heart, as well as their efflux into circulation.[3][4]

This guide posits that LCACs are not merely passive bystanders or simple biomarkers of metabolic distress; they are bioactive lipid intermediates that actively contribute to the pathophysiology of metabolic syndrome, particularly by inflicting or exacerbating insulin resistance.[3][4][5] Understanding the distinct profiles and concentrations of specific LCACs is therefore critical for elucidating disease mechanisms and developing targeted interventions.

The Biochemical Nexus: How Long-Chain Acylcarnitines Drive Insulin Resistance

The accumulation of LCACs is a direct consequence of a mismatch between fatty acid uptake into the mitochondria and the capacity of the tricarboxylic acid (TCA) cycle to completely oxidize them.[3][4] This phenomenon, often termed "incomplete fatty acid oxidation," is a hallmark of insulin-resistant states.[5][6]

Causality of Experimental Insight: The choice to focus on LCACs stems from the observation that while excess lipids are linked to insulin resistance, it is the accumulation of specific lipid intermediates, rather than fatty acids themselves, that directly interferes with cellular signaling.[3][7]

The journey from excess fatty acids to cellular dysfunction mediated by LCACs involves several key steps:

  • The Carnitine Shuttle: Long-chain fatty acyl-CoAs in the cytosol are converted to LCACs by Carnitine Palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane.[8][9]

  • Mitochondrial Entry: The LCACs are then transported across the inner mitochondrial membrane by Carnitine-Acylcarnitine Translocase (CACT).[8][9]

  • Re-conversion and Oxidation: Inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts the LCACs back to long-chain acyl-CoAs, which then enter the β-oxidation spiral.[8][9][10]

  • Metabolic Overload: In MetS, the rate of LCAC formation and transport into the mitochondria outpaces the rate of β-oxidation and TCA cycle activity. This leads to an intramitochondrial build-up of acyl-CoAs and, through the reversible action of CPT2, an accumulation of LCACs that are subsequently exported back into the cytosol and circulation.[10][11]

This accumulation has profound downstream effects:

  • Direct Interference with Insulin Signaling: Elevated LCACs, such as palmitoylcarnitine (C16), have been shown to directly impair insulin signaling. One key mechanism is the activation of protein tyrosine phosphatase 1B (PTP1B), an enzyme that dephosphorylates and inactivates the insulin receptor.[7] This blunts the cellular response to insulin. Furthermore, LCACs can suppress the crucial downstream phosphorylation of Akt, a central node in the insulin signaling pathway that facilitates glucose uptake.[5][7]

  • Induction of Oxidative Stress: The metabolic stress caused by incomplete FAO and LCAC accumulation leads to increased production of reactive oxygen species (ROS) within the mitochondria. This oxidative stress can further damage mitochondrial components and exacerbate insulin resistance.[5]

  • Pro-inflammatory Signaling: Certain LCACs are known to activate inflammatory pathways, such as the MAPK cell stress signaling pathway, leading to the production of pro-inflammatory cytokines like IL-6, which is itself linked to systemic insulin resistance.[12]

The following diagram illustrates this pathological cascade.

G cluster_0 Cellular Environment (Excess Lipids) cluster_1 Mitochondrial Fatty Acid Oxidation cluster_2 Pathophysiological Consequences FFA Excess Free Fatty Acids CPT1 CPT1 FFA->CPT1 Acyl-CoA Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor LCAC_pool Long-Chain Acylcarnitines (LCACs) CPT1->LCAC_pool Formation LCAC_pool->CPT1 Incomplete Oxidation (Accumulation) Beta_Ox β-Oxidation LCAC_pool->Beta_Ox Transport PTP1B PTP1B Activation LCAC_pool->PTP1B Akt Akt Phosphorylation ↓ LCAC_pool->Akt Ox_Stress Oxidative Stress ↑ LCAC_pool->Ox_Stress TCA TCA Cycle Beta_Ox->TCA Acetyl-CoA ATP ATP TCA->ATP Insulin_Receptor->Akt p-Akt PTP1B->Insulin_Receptor Dephosphorylation GLUT4 GLUT4 Translocation ↓ Akt->GLUT4 Glucose_Uptake Glucose Uptake ↓ (Insulin Resistance) GLUT4->Glucose_Uptake

Caption: Pathological cascade from excess fatty acids to insulin resistance mediated by LCACs.

Comparative Insights into Specific Long-Chain Acylcarnitines

Not all LCACs are created equal. Their specific chain length and degree of saturation, reflecting their parent fatty acid, can influence their abundance and potential pathological impact in metabolic syndrome. While many studies show a general increase in total LCACs, a more granular, comparative view reveals a nuanced picture.[3][13][14]

The table below summarizes findings on key LCACs implicated in metabolic syndrome. It is important to note that results can vary between studies due to differences in patient cohorts, sample types (plasma vs. serum), and analytical methods.[15][16]

Long-Chain AcylcarnitineParent Fatty AcidObserved Changes in Metabolic Syndrome / T2DKey Mechanistic Insights & Notes
Palmitoylcarnitine (C16:0) Palmitic Acid (C16:0)Generally Increased [17][18]Directly induces insulin resistance in myotubes.[5] Activates PTP1B, leading to insulin receptor dephosphorylation.[7] A key marker of lipid overload.
Oleoylcarnitine (C18:1) Oleic Acid (C18:1)Generally Increased [18]Has emerged as a promising biomarker for metabolic syndrome.[6] Accumulation is linked to impaired mitochondrial function and insulin resistance.[6]
Stearoylcarnitine (C18:0) Stearic Acid (C18:0)Generally Increased [18]Elevated levels are associated with the cluster of metabolic abnormalities defining MetS.
Myristoylcarnitine (C14:0) Myristic Acid (C14:0)Increased or Decreased [5][15]Treatment of myotubes with C14:0 acylcarnitine elicits insulin resistance.[5] However, some studies have reported lower levels in MetS patients compared to controls.[15]
Hydroxylated LCACs (e.g., C16-OH) Hydroxylated Fatty AcidsGenerally Increased [17][19]Elevated levels are strongly associated with MetS.[17] They are also considered biomarkers for mitochondrial myopathy, suggesting a direct link to mitochondrial dysfunction.[19]

Expertise in Action: The discrepancy in findings for some LCACs, like C14:0, highlights the complexity of metabolic dysregulation.[15] A decrease could reflect severely impaired CPT1 activity, while an increase points to a post-CPT1 bottleneck. This underscores the necessity of analyzing a full profile of acylcarnitines, rather than single species, to accurately interpret the metabolic state.

Experimental Guide: Accurate Quantification of Long-Chain Acylcarnitines

To generate reliable and comparable data, a robust, validated analytical method is paramount. The gold standard for acylcarnitine quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity, enabling the separation of isomeric species.[2][11][20]

Experimental Workflow: LC-MS/MS Quantification

The following diagram outlines the typical workflow for analyzing LCACs in biological samples.

G Sample 1. Sample Collection (Plasma, Serum, Tissue) Prep 2. Sample Preparation - Add Internal Standards - Protein Precipitation - Derivatization (Optional) Sample->Prep LC 3. UPLC/HPLC - Reversed-Phase C18 Column - Gradient Elution Prep->LC MS 4. Tandem Mass Spec (MS/MS) - Electrospray Ionization (ESI+) - Multiple Reaction Monitoring (MRM) LC->MS Data 5. Data Analysis - Peak Integration - Calibration Curve - Concentration Calculation MS->Data

Caption: Standard experimental workflow for LCAC quantification by LC-MS/MS.
Detailed Step-by-Step Protocol for Plasma/Serum Analysis

This protocol provides a self-validating system through the mandatory use of stable isotope-labeled internal standards.

1. Reagent and Sample Preparation: a. Prepare a stock solution of stable isotope-labeled internal standards (e.g., d3-Palmitoylcarnitine, d3-Oleoylcarnitine) in methanol. b. Thaw plasma/serum samples on ice. c. In a 1.5 mL microcentrifuge tube, add 20 µL of plasma/serum sample. d. Add 500 µL of ice-cold methanol containing the internal standard mix. The organic solvent serves to precipitate proteins.[21] e. Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation. f. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. g. Carefully transfer the supernatant to a new tube or HPLC vial for analysis.[21]

2. LC-MS/MS Analysis: a. Chromatography: i. System: An ultra-high-performance liquid chromatography (UHPLC) system. ii. Column: A reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm) is typically used to separate acylcarnitines based on the hydrophobicity of their acyl chains. iii. Mobile Phase A: 0.1% Formic Acid in Water. iv. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. v. Gradient: Run a linear gradient from low to high organic phase (e.g., 5% B to 95% B over 8 minutes) to elute the acylcarnitines, with shorter chains eluting before longer, more hydrophobic chains. vi. Injection Volume: 5-10 µL. b. Mass Spectrometry: i. System: A triple quadrupole mass spectrometer. ii. Ionization: Use Electrospray Ionization in Positive Ion Mode (ESI+), as carnitines contain a permanently charged quaternary amine. iii. Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific technique involves selecting a precursor ion (the molecular weight of a specific acylcarnitine) in the first quadrupole, fragmenting it in the second, and detecting a specific product ion in the third. All acylcarnitines share a characteristic product ion at m/z 85, derived from the carnitine moiety. iv. MRM Transitions (Example):

  • Palmitoylcarnitine (C16): Precursor Ion (Q1) -> Product Ion (Q3)
  • d3-Palmitoylcarnitine (IS): Precursor Ion (Q1) -> Product Ion (Q3)

3. Data Quantification and Validation: a. Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled acylcarnitines and a fixed concentration of the internal standard mix. Process these standards alongside the unknown samples. b. Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration for each standard. Calculate the concentration of each LCAC in the unknown samples by interpolating their peak area ratios from this curve. c. Trustworthiness: The inclusion of an internal standard for each analyte is critical . It corrects for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, ensuring the accuracy and reproducibility of the results.[22] The method must be validated for linearity, accuracy, precision, and limits of detection according to established guidelines.

Conclusion and Future Directions

The comparative analysis of long-chain acylcarnitines provides a powerful window into the state of mitochondrial health and metabolic flexibility. The evidence is compelling that in metabolic syndrome, specific LCAC species accumulate and function as key mediators of insulin resistance and cellular stress.[3][5] Their profiles in circulation directly reflect the underlying dysfunction of fatty acid metabolism.[17][18]

For researchers and drug developers, this has several implications:

  • Biomarker Development: LCAC profiles, perhaps more so than single analytes, represent a promising class of biomarkers for diagnosing MetS, stratifying patient risk, and monitoring the efficacy of therapeutic interventions.[6][23][24]

  • Therapeutic Targets: The enzymes involved in the carnitine shuttle (CPT1, CPT2) and pathways that can alleviate mitochondrial overload are viable targets for drug development aimed at improving insulin sensitivity.

  • Nutraceutical Intervention: L-carnitine supplementation has been explored as a strategy to improve metabolic parameters, potentially by buffering excess acyl-CoAs and improving mitochondrial function, though results vary and optimal dosing remains an area of active research.[25]

Future research should focus on further elucidating the distinct signaling roles of individual LCAC species and their contribution to tissue-specific insulin resistance. Validated, high-throughput LC-MS/MS methods, as described here, will be the cornerstone of these efforts, enabling the translation of these fundamental metabolic insights into clinically actionable strategies to combat the rising tide of metabolic syndrome.

References

  • Koves, T. R., Ussher, J. R., Noland, R. C., Slentz, D., Mosedale, M., Ilkayeva, O., ... & Muoio, D. M. (2008). Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell metabolism, 7(1), 45-56. [Link]

  • D'souza, R. F., Pospisilik, J. A., & He, Y. (2020). Long-Chain Acylcarnitines Decrease the Phosphorylation of the Insulin Receptor at Tyr1151 Through a PTP1B-Dependent Mechanism. International journal of molecular sciences, 21(18), 6831. [Link]

  • Aguer, C., McCoin, C. S., Knotts, T. A., Thrush, A. B., Ono-Moore, K., McPherson, R., ... & Adams, S. H. (2015). Acylcarnitines: potential implications for skeletal muscle insulin resistance. FASEB journal, 29(1), 336-345. [Link]

  • Szatmári, I., Fekete, K., Fodor, B., Veres-Székely, A., Pipicz, M., Varga, Z. V., ... & Ferdinandy, P. (2019). Decreases in Circulating Concentrations of Long-Chain Acylcarnitines and Free Fatty Acids During the Glucose Tolerance Test Represent Tissue-Specific Insulin Sensitivity. Frontiers in physiology, 10, 1539. [Link]

  • Szatmári, I., Fekete, K., Fodor, B., Veres-Székely, A., Pipicz, M., Varga, Z. V., ... & Ferdinandy, P. (2019). Decreases in Circulating Concentrations of Long-Chain Acylcarnitines and Free Fatty Acids During the Glucose Tolerance Test Represent Tissue-Specific Insulin Sensitivity. Frontiers in physiology, 10, 1539. [Link]

  • Makrecka-Kuka, M., Kuka, J., & Liepinsh, E. (2020). Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias. Frontiers in Physiology, 11, 1030. [Link]

  • Valk, W. C., Verhoeven-Duif, N. M., & van Gool, A. J. (2021). Metabolic Pathways of Acylcarnitine Synthesis. Metabolites, 11(10), 693. [Link]

  • Minkler, P. E., Stoll, M. S., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2015). Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples. Analytical biochemistry, 486, 49-58. [Link]

  • Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 56(1), 206-215. [Link]

  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. [Link]

  • Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(1), 206-215. [Link]

  • Sun, L., Li, Y., Zhang, X., Li, D., & Liu, H. (2019). Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. Analytica chimica acta, 1077, 134-142. [Link]

  • Bene, J., Komlósi, K., Gönczi, F., Gasztonyi, B., Sümegi, B., & Melegh, B. (2013). Similarities in Serum Acylcarnitine Patterns in Type 1 and Type 2 Diabetes Mellitus and in Metabolic Syndrome. Medical Principles and Practice, 22(3), 241-247. [Link]

  • Sadeghi, A., Davarani, S. S. H., Hojjati, M. R., Vahabzadeh, Z., & Asadollahi, K. (2023). The association between acylcarnitine and amino acids profile and metabolic syndrome and its components in Iranian adults: Data from STEPs 2016. Frontiers in Endocrinology, 14, 1113941. [Link]

  • Andersen, S. P., Duno, M., Vissing, J., & Wibrand, F. (2020). Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy. The Journal of Clinical Endocrinology & Metabolism, 105(3), e66-e74. [Link]

  • McCoin, C. S., Knotts, T. A., & Adams, S. H. (2015). Acylcarnitines—old actors auditioning for new roles in metabolic physiology. Nature Reviews Endocrinology, 11(10), 617-625. [Link]

  • Bene, J., Komlósi, K., Gönczi, F., Gasztonyi, B., Sümegi, B., & Melegh, B. (2013). Similarities in Serum Acylcarnitine Patterns in Type 1 and Type 2 Diabetes Mellitus and in Metabolic Syndrome. Medical Principles and Practice, 22(3), 241-247. [Link]

  • Han, X., & Gross, R. W. (2005). Accumulation of Long-Chain Acylcarnitine and 3-Hydroxy Acylcarnitine Molecular Species in Diabetic Myocardium: Identification of Alterations in Mitochondrial Fatty Acid Processing in Diabetic Myocardium by Shotgun Lipidomics. Biochemistry, 44(28), 9639-9648. [Link]

  • Sangsefidi, Z., Yaghoubi, F., Hosseinzadeh, M., & Vahdat, D. (2020). L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Metabolites, 10(9), 379. [Link]

  • Rutkowsky, J. M., Knotts, T. A., Ono-Moore, K. D., McCoin, C. S., Huang, S., Schneider, D. A., ... & Adams, S. H. (2014). Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and-independent effects. American Journal of Physiology-Endocrinology and Metabolism, 307(1), E51-E62. [Link]

  • Broer, S., & Broer, A. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 50. [Link]

  • Beger, R. D., Dunn, W. B., Schmidt, M. A., Gross, S. S., Kirwan, J. A., Cascante, M., ... & Wenk, M. R. (2019). Acylcarnitines as Translational Biomarkers of Mitochondrial Dysfunction. Metabolomics, 15(3), 39. [Link]

  • Schooneman, M. G., Vaz, F. M., Houten, S. M., & Soeters, M. R. (2013). Acylcarnitines: reflecting or inflicting insulin resistance?. Diabetes, 62(1), 1-8. [Link]

  • Jones, L. L., McDonald, D. A., & Borum, P. R. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 50. [Link]

  • Park, D. D., Gahr, B. M., Krause, J., Rottbauer, W., Zeller, T., & Just, S. (2021). Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish. International Journal of Molecular Sciences, 22(16), 8507. [Link]

  • Jones, L. L., McDonald, D. A., & Borum, P. R. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 50. [Link]

  • Makrecka-Kuka, M., Kuka, J., & Liepinsh, E. (2020). Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias. Frontiers in Physiology, 11, 1030. [Link]

Sources

A Researcher's Guide to the Cross-Validation of Linoleoylcarnitine with Other Key Markers of Mitochondrial Stress

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of linoleoylcarnitine as a biomarker of mitochondrial metabolic stress against other established functional and systemic markers. It is designed for researchers, scientists, and drug development professionals seeking to build robust, multi-analyte frameworks for assessing mitochondrial dysfunction. Here, we move beyond simple descriptions of assays to explain the causal links between these markers, offering field-proven insights into experimental design and data interpretation.

Introduction: The Central Role of Mitochondria and the Rise of Acylcarnitines

Mitochondria are the powerhouses of the cell, orchestrating energy production through oxidative phosphorylation (OXPHOS). A critical fuel source for high-energy demand tissues like the heart and skeletal muscle is the β-oxidation of long-chain fatty acids (LCFAs). This metabolic pathway is exquisitely sensitive to cellular stress. When the rate of fatty acid uptake exceeds the oxidative capacity of the mitochondria—due to genetic defects, disease pathology, or drug-induced toxicity—a metabolic bottleneck occurs. This leads to the accumulation of incompletely oxidized fatty acid intermediates, primarily in the form of long-chain acylcarnitines (LCACs).[1]

This compound (C18:2), an ester of the essential fatty acid linoleic acid, is a prominent LCAC. Its accumulation serves as a direct readout of a specific type of mitochondrial stress: a mismatch between fatty acid supply and demand. While elevated this compound is a powerful indicator, a comprehensive understanding of mitochondrial health requires its cross-validation with markers that assess different facets of mitochondrial function. This guide provides the scientific rationale and experimental framework for such a multi-marker approach.

Section 1: this compound as a Primary Marker of Metabolic Inflexibility

The entry of LCFAs into the mitochondrial matrix for β-oxidation is tightly regulated by the carnitine shuttle system. LCFAs are first activated to acyl-CoAs in the cytoplasm. Carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, converts these acyl-CoAs into acylcarnitines, such as this compound.[2] These acylcarnitines are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts them back to acyl-CoAs for β-oxidation.[2][3]

Under conditions of metabolic stress or mitochondrial impairment, the activity of β-oxidation enzymes can be overwhelmed. This leads to a build-up of LCACs within the mitochondrial matrix and their subsequent efflux into the cytoplasm and circulation. Therefore, elevated plasma levels of this compound are not merely passive bystanders but are direct chemical evidence of a stalled or overloaded β-oxidation pathway.[1] The gold-standard for the quantification of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

cluster_cytosol Cytosol cluster_mito Mitochondria cluster_oms Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Matrix cluster_stress Metabolic Bottleneck LCFA Linoleic Acid (LCFA) AcylCoA Linoleoyl-CoA LCFA->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 + Carnitine LCAC_IMS This compound CPT1->LCAC_IMS CACT CACT LCAC_IMS->CACT LCAC_Matrix This compound CACT->LCAC_Matrix CPT2 CPT2 AcylCoA_Matrix Linoleoyl-CoA CPT2->AcylCoA_Matrix LCAC_Matrix->CPT2 - Carnitine BetaOx β-Oxidation AcylCoA_Matrix->BetaOx Accumulation Accumulation & Efflux of This compound AcylCoA_Matrix->Accumulation TCA TCA Cycle BetaOx->TCA Bottleneck Impaired β-Oxidation or TCA Cycle Function Bottleneck->Accumulation

The Carnitine Shuttle and Acylcarnitine Accumulation.

Section 2: Cross-Validation with Functional Mitochondrial Assays

While this compound levels indicate a substrate overload, functional assays are required to quantify the downstream consequences on mitochondrial machinery. Accumulated LCACs are not benign; they can actively contribute to mitochondrial damage.[4][5]

Mitochondrial Respiration (Seahorse XF Mito Stress Test)

The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[6] The Mito Stress Test protocol uses sequential injections of mitochondrial inhibitors to dissect the components of respiration.

  • Expected Outcome with Elevated this compound: Studies have shown that the accumulation of LCACs inhibits oxidative phosphorylation.[4] Therefore, cells treated with or exhibiting high endogenous levels of this compound are expected to show a decreased basal OCR, reduced ATP-linked respiration, and a lower spare respiratory capacity. This indicates a direct impairment of the electron transport chain's ability to consume oxygen and produce ATP, forcing cells to rely more on glycolysis for energy needs.

cluster_params Measured Parameters Basal Basal Respiration Oligo Oligomycin (ATP Synthase Inhibitor) Basal->Oligo Injection 1 ATP_Prod ATP-Linked Respiration FCCP FCCP (Uncoupler) Oligo->FCCP Injection 2 Proton_Leak Proton Leak Rot_AA Rotenone/Antimycin A (Complex I/III Inhibitors) FCCP->Rot_AA Injection 3 Max_Resp Maximal Respiration Non_Mito Non-Mitochondrial Respiration Spare_Cap Spare Respiratory Capacity

Key Parameters of the Seahorse XF Mito Stress Test.
Mitochondrial Membrane Potential (ΔΨm)

A stable electrochemical gradient across the inner mitochondrial membrane, known as the mitochondrial membrane potential (ΔΨm), is essential for ATP synthesis. A loss of ΔΨm is a hallmark of mitochondrial dysfunction and a key event in the apoptotic cascade. The JC-1 dye is a ratiometric fluorescent probe commonly used to measure ΔΨm. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • Expected Outcome with Elevated this compound: The inhibition of oxidative phosphorylation by LCACs can lead to a hyperpolarization of the mitochondrial membrane, which paradoxically increases the production of reactive oxygen species.[4] This is an unstable state that can quickly collapse into depolarization as the mitochondrion becomes overwhelmed. Therefore, depending on the stage of cellular stress, elevated this compound can be associated with either an initial hyperpolarization or a subsequent, more damaging, depolarization (a decrease in the red/green fluorescence ratio).

Reactive Oxygen Species (ROS) Production

Mitochondria are the primary source of cellular ROS, which are generated as byproducts of electron transport. Under stress conditions, electron leakage from the electron transport chain increases, leading to the formation of superoxide and other ROS. This can cause significant damage to lipids, proteins, and DNA.

  • Expected Outcome with Elevated this compound: There is direct experimental evidence that the accumulation of LCACs in mitochondria stimulates the production of ROS.[4][5] This is a critical cross-validation point, as it links the metabolic marker (this compound) to a direct effector of cellular damage (ROS).

Section 3: Cross-Validation with a Systemic Mitochondrial Stress Biomarker

While the assays above are typically performed on cells or isolated mitochondria, systemic biomarkers that can be measured in patient plasma are crucial for clinical and translational research.

Growth Differentiation Factor 15 (GDF-15)

GDF-15 is a stress-responsive cytokine that is increasingly recognized as a sensitive and robust biomarker of mitochondrial dysfunction.[7][8] Its expression is induced by the integrated stress response, a pathway activated by various cellular stresses, including mitochondrial dysfunction.[3]

  • Expected Outcome with Elevated this compound: Strong clinical correlations have been established. For instance, patients with Multiple Acyl-CoA Dehydrogenation Deficiency (MADD), a genetic disorder that directly causes the accumulation of various acylcarnitines, show serum GDF-15 levels that are nearly 19 times higher than healthy controls.[3] This makes GDF-15 an excellent systemic marker to cross-validate with plasma this compound profiles, linking the specific metabolic disruption to a global cellular stress response.

Section 4: Comparative Summary and Experimental Data

The choice of marker depends on the specific research question, available sample types, and desired level of mechanistic detail.

Table 1: Comparison of Mitochondrial Stress Markers

Marker/AssayWhat It MeasuresSample TypeTypical Result in Mitochondrial StressProsCons
This compound Incomplete fatty acid β-oxidationPlasma, Cells, TissueIncreased LevelsDirect marker of metabolic bottleneck; high specificity for FAO pathway; quantifiable by LC-MS/MS.Requires specialized equipment (LC-MS/MS); reflects a specific metabolic defect.
Seahorse Mito Stress Real-time cellular respiration (OCR)Live Cells, Isolated MitochondriaDecreased Basal & Maximal Respiration, Decreased ATP ProductionFunctional readout of OXPHOS; provides multiple parameters in one assay.[6]Requires specialized instrument; sensitive to cell number and plating density.
JC-1 Assay (ΔΨm) Mitochondrial membrane potentialLive CellsDecreased Red/Green Fluorescence Ratio (Depolarization)Widely used; can be analyzed by microscopy, flow cytometry, or plate reader.Can be influenced by factors other than apoptosis; potential for artifacts.
ROS Probes Reactive Oxygen Species levelsLive Cells, TissueIncreased FluorescenceDirect measure of oxidative stress, a key damage mechanism.ROS are transient and can be difficult to measure accurately; probes can have off-target effects.
GDF-15 Systemic response to mitochondrial stressPlasma, SerumIncreased LevelsRobust, stable circulating biomarker; reflects overall disease burden.[3][7]Not specific to a particular mitochondrial defect; can be elevated in other stress conditions.

Table 2: Representative Experimental Data from Literature

MarkerConditionObservationReference
Long-Chain Acylcarnitines Ischemia/Reperfusion in Heart MitochondriaAccumulate to levels that inhibit OXPHOS.[4]
ROS Production Ischemia/Reperfusion in Heart MitochondriaStimulated by the accumulation of LCACs.[4]
Mitochondrial Redox Potential C2C12 Myotubes + C16 Carnitine (40 µM)Significantly reduced, indicating mitochondrial dysfunction.[5]
ATP Production Zebrafish Embryos + C18/C18:1 CarnitineSeverely impaired, leading to cardiac dysfunction.[9]
GDF-15 Patients with Multiple Acyl-CoA Dehydrogenation DeficiencySerum levels were 18.8 times higher than in healthy controls.[3]

Section 5: Detailed Experimental Protocols

These protocols are intended as a guide and should be optimized for specific cell types and experimental conditions.

Protocol 1: Quantification of this compound by LC-MS/MS

This method is for the analysis of acylcarnitines in plasma.

  • Sample Preparation:

    • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d3-palmitoylcarnitine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Butylation):

    • Reconstitute the dried extract in 100 µL of 3N n-butanol-HCl.

    • Incubate at 65°C for 20 minutes.

    • Evaporate to dryness under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final sample in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).

    • Inject onto a C18 or HILIC column.

    • Perform analysis using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).

    • Monitor for the specific precursor-to-product ion transition for this compound and its internal standard.

    • Quantify based on the ratio of the analyte peak area to the internal standard peak area against a standard curve.

Protocol 2: Seahorse XF Cell Mito Stress Test

This protocol is for adherent cells in a 96-well format.

  • Cell Culture:

    • Seed cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Cartridge Hydration:

    • The day before the assay, hydrate the XF96 sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium from the cell plate.

    • Gently wash the cells once with 180 µL of pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine, pH 7.4).

    • Add 180 µL of fresh assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Compound Loading:

    • Prepare working solutions of oligomycin, FCCP, and rotenone/antimycin A in assay medium at the desired final concentration (typically 10X).

    • Load the appropriate volumes into ports A, B, and C of the hydrated sensor cartridge.

  • Run the Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and start the run. The instrument will measure basal OCR, then sequentially inject the compounds and measure the response.

Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential (Flow Cytometry)
  • Cell Preparation:

    • Harvest cells (e.g., by trypsinization) and wash with PBS. Resuspend cells at approximately 1x10^6 cells/mL in warm culture medium.

  • Controls:

    • Prepare a positive control for depolarization by treating a sample of cells with a mitochondrial uncoupler like CCCP (e.g., 50 µM final concentration) for 5-10 minutes at 37°C.

  • Staining:

    • Add JC-1 stock solution to the cell suspension to a final concentration of 2 µM.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • (Optional but recommended) Centrifuge the cells at 400 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.

  • Analysis:

    • Analyze the cells immediately on a flow cytometer.

    • Detect green fluorescence in the FITC channel (e.g., 530/30 nm) and red fluorescence in the PE channel (e.g., 585/42 nm).

    • Healthy cells will be high in the red channel, while apoptotic/depolarized cells will shift to be high in the green channel. Quantify the ratio of red to green fluorescence intensity.

Protocol 4: GDF-15 ELISA

This protocol is a general guideline for a sandwich ELISA.

  • Plate Preparation:

    • Use a 96-well plate pre-coated with a capture antibody specific for GDF-15.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the recombinant GDF-15 standard to create a standard curve.

    • Add 100 µL of standards, controls, and plasma/serum samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 4 times with wash buffer.

  • Detection Antibody:

    • Add 100 µL of a biotin-conjugated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 4 times with wash buffer.

  • Enzyme Conjugate:

    • Add 100 µL of streptavidin-HRP conjugate to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 4 times with wash buffer.

  • Substrate Development and Reading:

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm on a microplate reader.

    • Calculate the GDF-15 concentration in samples by interpolating from the standard curve.

cluster_lcac This compound (LC-MS/MS) cluster_seahorse Mito Stress (Seahorse) cluster_jc1 ΔΨm (JC-1 Assay) cluster_gdf15 GDF-15 (ELISA) start Biological Sample (Plasma, Cells, etc.) lcac_prep Protein Precipitation & Derivatization start->lcac_prep sh_prep Plate Cells & Hydrate Cartridge start->sh_prep jc1_prep Cell Staining with JC-1 start->jc1_prep gdf15_prep Incubate Sample on Coated Plate start->gdf15_prep lcac_run LC-MS/MS Analysis lcac_prep->lcac_run end Comparative Data Analysis lcac_run->end sh_run Real-time OCR/ECAR Measurement sh_prep->sh_run sh_run->end jc1_run Flow Cytometry Analysis jc1_prep->jc1_run jc1_run->end gdf15_run Colorimetric Plate Reading gdf15_prep->gdf15_run gdf15_run->end

Multi-Analyte Workflow for Mitochondrial Stress Assessment.

Conclusion

This compound is a highly specific and informative biomarker that signals a disruption in mitochondrial fatty acid metabolism. However, its true power as a research and diagnostic tool is realized when it is cross-validated with a panel of other markers that probe different aspects of mitochondrial health. By combining the metabolic snapshot provided by this compound with functional readouts from assays like the Seahorse Mito Stress Test and the JC-1 assay, and the systemic stress response indicated by GDF-15, researchers can build a comprehensive, multi-dimensional picture of mitochondrial dysfunction. This integrated approach provides a self-validating system, enhancing the confidence in experimental findings and providing deeper mechanistic insights into disease pathology and the effects of novel therapeutic interventions.

References

  • GDF-15 and mtDNA Deletions Are Useful Biomarkers of Mitochondrial Dysfunction in Insulin Resistance and PCOS. MDPI. [Link]

  • Growth differentiation factor 15: a valuable biomarker for the diagnosis and prognosis of late-onset form of multiple Acyl-CoA dehydrogenation deficiency. PubMed Central. [Link]

  • Long-chain acylcarnitines determine ischaemia/reperfusion-induced damage in heart mitochondria. PubMed. [Link]

  • GDF-15 Is Elevated in Children with Mitochondrial Diseases and Is Induced by Mitochondrial Dysfunction. PLOS One. [Link]

  • The mitochondrial disease biomarker GDF15 is dynamic, quantifiable in saliva, and correlates with disease severity. PubMed. [Link]

  • L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. MDPI. [Link]

  • (PDF) GDF-15 Is Elevated in Children with Mitochondrial Diseases and Is Induced by Mitochondrial Dysfunction. ResearchGate. [Link]

  • Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects. PubMed Central. [Link]

  • Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish. MDPI. [Link]

  • Mitochondrial metabolites acylcarnitines: therapeutic potential and drug targets. Bioenergetics Communications. [Link]

  • l-carnitine supplementation during in vitro culture regulates oxidative stress in embryos from bovine aged oocytes. PubMed. [Link]

  • Mitigation of statins-induced cytotoxicity and mitochondrial dysfunction by L-carnitine in freshly-isolated rat hepatocytes. National Institutes of Health. [Link]

  • Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines. PubMed Central. [Link]

  • Effect of D,L-carnitine on the response of the isolated heart of the rat to ischaemia and reperfusion: relation to mitochondrial function. PubMed. [Link]

  • The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. PubMed. [Link]

  • Optimised Workflows for Profiling the Metabolic Fluxes in Suspension vs. Adherent Cancer Cells via Seahorse Technology. MDPI. [Link]

  • Acetyl-L-carnitine flux to lipids in cells estimated using isotopomer spectral analysis. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. MDPI. [Link]

  • An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology. MDPI. [Link]

  • Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines. PubMed. [Link]

  • l-Carnitine Supplementation during In Vitro Maturation and In Vitro Culture Does not Affect the Survival Rates after Vitrification and Warming but Alters Inf-T and ptgs2 Gene Expression. MDPI. [Link]

Sources

Linoleoylcarnitine in Type 2 Diabetes: A Comparative Analysis of Circulating Levels and Metabolic Implications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

Type 2 Diabetes (T2D) is characterized by profound alterations in substrate metabolism, where dysregulated fatty acid oxidation plays a pivotal role in the pathogenesis of insulin resistance. Acylcarnitines, intermediates of fatty acid metabolism, have emerged as critical biomarkers reflecting mitochondrial function. Among these, linoleoylcarnitine (C18:2), a long-chain acylcarnitine, is of particular interest due to its direct link to the metabolism of the essential fatty acid, linoleic acid. This guide provides a comprehensive comparison of this compound levels in individuals with T2D versus healthy controls, synthesizes the underlying biochemical mechanisms, presents a detailed protocol for its quantification, and discusses the conflicting yet insightful findings from key metabolomic studies.

Introduction: The Role of Acylcarnitines in Metabolic Homeostasis

Carnitine and its acylated derivatives (acylcarnitines) are indispensable for cellular energy production. The primary function of carnitine is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a process mediated by the carnitine palmitoyltransferase (CPT) system.[1] this compound is formed when linoleic acid (an 18-carbon omega-6 fatty acid) is activated to linoleoyl-CoA and subsequently esterified to carnitine by CPT1 on the outer mitochondrial membrane.

In states of metabolic health, the rate of fatty acid entry into the mitochondria is tightly coupled with the capacity of the tricarboxylic acid (TCA) cycle and the electron transport chain. However, in conditions like obesity and T2D, an oversupply of fatty acids can overwhelm the oxidative capacity of mitochondria.[2] This leads to an accumulation of incompletely oxidized acyl-CoA intermediates, which are then converted to acylcarnitines and can be exported from the cell into circulation.[1] Consequently, the plasma acylcarnitine profile provides a systemic snapshot of mitochondrial fatty acid oxidation efficiency.

Comparative Analysis of this compound Levels: T2D vs. Healthy Controls

The relationship between circulating this compound and T2D is complex, with studies presenting seemingly contradictory findings. This discrepancy highlights the intricate nature of lipid dysregulation in diabetes.

Evidence for Decreased this compound Levels

A key study by Bene et al. investigated the serum acylcarnitine profiles of 38 T2D patients and 40 healthy controls.[3][4] Their findings revealed that individuals with T2D had significantly lower concentrations of this compound (C18:2) compared to their healthy counterparts.[4] This observation was part of a broader pattern of reduced levels of several medium- and long-chain acylcarnitines in the T2D cohort.[3]

The proposed mechanism for this decrease involves a potential inhibition or downregulation of the CPT1 enzyme.[4] Reduced CPT1 activity would limit the entry of linoleoyl-CoA into the mitochondria, thereby decreasing the formation and subsequent circulating levels of this compound. This perspective suggests that a primary defect in fatty acid transport, rather than solely an overload of β-oxidation, contributes to the metabolic phenotype of T2D.

Evidence for Increased or Unchanged Long-Chain Acylcarnitine Levels

In contrast, other research points towards an accumulation of long-chain acylcarnitines in insulin-resistant states. This opposing view posits that the persistent influx of fatty acids into mitochondria exceeds the oxidative capacity, leading to a build-up and efflux of incompletely oxidized products, including various long-chain acylcarnitines.[5][6] This state of "mitochondrial stress" is a well-documented contributor to the development of insulin resistance.[3] For instance, studies have shown that other long-chain species, like palmitoylcarnitine (C16:0), are positively associated with T2D risk.[7] Furthermore, a prospective study in a Mediterranean population did not find a significant association between baseline this compound levels and the risk of developing T2D, suggesting its role may be population-specific or secondary to other metabolic drivers.[8]

Data Summary

The following table summarizes the findings from a pivotal study directly comparing this compound levels.

MetaboliteConditionNFindingp-valueReference
This compound (C18:2) Type 2 Diabetes38Significantly Lower vs. Healthy Controls< 0.05[4]
Healthy Controls40BaselineN/A[4]

Pathophysiological Implications of Altered this compound Metabolism

The level of this compound, whether elevated or decreased, is a signal of underlying metabolic dysfunction in T2D. The diagram below illustrates the central role of fatty acid oxidation and how its dysregulation contributes to insulin resistance.

cluster_0 Mitochondrion cluster_1 CPT2 CPT2 FAO β-Oxidation (FAO) CPT2->FAO AcetylCoA Acetyl-CoA FAO->AcetylCoA Incomplete_FAO Incomplete Oxidation (Acylcarnitine Accumulation) FAO->Incomplete_FAO Overload TCA TCA Cycle ROS ROS Production TCA->ROS AcetylCoA->TCA Insulin_Signal Insulin Signaling (IRS-1 -> PI3K -> Akt) Incomplete_FAO->Insulin_Signal Impairs ROS->Insulin_Signal Impairs FA Linoleic Acid (Free Fatty Acid) FA_CoA Linoleoyl-CoA FA->FA_CoA CPT1 CPT1 FA_CoA->CPT1 LC_AC This compound (C18:2) CPT1->LC_AC Carnitine LC_AC->CPT2 Transport IR Insulin Resistance

Caption: Dysregulated fatty acid oxidation pathway in Type 2 Diabetes.

In T2D, excess circulating free fatty acids lead to increased production of linoleoyl-CoA. Two potential dysfunctions can occur:

  • CPT1 Inhibition (Lower C18:2): As suggested by Bene et al., if CPT1 activity is impaired, the formation of this compound is reduced.[4] While this lowers circulating C18:2, it can lead to the accumulation of cytosolic linoleoyl-CoA, which can be shunted into pathways that generate other lipotoxic species like diacylglycerols and ceramides, both of which are potent inhibitors of insulin signaling.

  • Mitochondrial Overload (Higher Long-Chain ACs): If CPT1 is active but β-oxidation is overwhelmed, this compound and other acylcarnitines accumulate within the mitochondria.[5] This incomplete oxidation generates reactive oxygen species (ROS) and leads to the efflux of acylcarnitines, which are themselves implicated in impairing insulin action.[1]

Experimental Protocol: Quantification of this compound in Human Plasma

The gold-standard methodology for the accurate quantification of this compound and other acylcarnitines is targeted metabolomics using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective:

To accurately measure the concentration of this compound (C18:2) in human plasma samples from T2D patients and healthy controls.

Materials:
  • Plasma Samples: Collected in K2-EDTA tubes, centrifuged at 2,000 x g for 15 minutes at 4°C, and stored at -80°C.

  • Internal Standard (IS): Deuterated this compound (e.g., C18:2-d4-carnitine).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Formic acid (FA).

  • Equipment: Centrifuge, vortex mixer, analytical balance, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

Methodology:
  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the internal standard working solution (e.g., 5 µM in 50% MeOH).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the supernatant to a new tube or HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A typical gradient starts at ~30% B, ramps up to 98% B to elute the lipophilic long-chain acylcarnitines, holds for washing, and then re-equilibrates.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Electrospray Ionization in Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • This compound (C18:2) Transition: Precursor ion (Q1) m/z 424.4 → Product ion (Q3) m/z 85.1.

      • Internal Standard (e.g., C18:2-d4) Transition: Precursor ion (Q1) m/z 428.4 → Product ion (Q3) m/z 85.1.

  • Data Analysis and Quantification:

    • Generate a calibration curve using known concentrations of a this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Calculate the peak area ratio of the analyte (C18:2) to the internal standard (C18:2-d4).

    • Determine the concentration in unknown samples by interpolating their peak area ratios against the linear regression of the calibration curve.

Experimental Workflow Diagram

Sample Plasma Sample (50 µL) IS Add Internal Standard (d4-C18:2-carnitine) Sample->IS Precipitate Protein Precipitation (Ice-cold Acetonitrile) IS->Precipitate Centrifuge Centrifugation (14,000 x g, 10 min) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (C18 Column, MRM Mode) Supernatant->LCMS Quantify Quantification (vs. Calibration Curve) LCMS->Quantify

Caption: Workflow for quantifying this compound in plasma.

Conclusion and Future Directions

The circulating level of this compound serves as a sensitive, albeit complex, biomarker of metabolic dysregulation in type 2 diabetes. While some evidence points to significantly lower levels in T2D, potentially indicating impaired fatty acid transport into mitochondria, the broader context of acylcarnitine research suggests that an overload of fatty acid oxidation is a key pathological feature.[3][4] This discrepancy underscores that T2D is a heterogeneous disease and that different mechanisms may dominate in different patient populations or at different stages of the disease.

For researchers and drug development professionals, this compound and the broader acylcarnitine profile represent valuable tools for patient stratification and for assessing the efficacy of therapeutic interventions aimed at improving mitochondrial function and insulin sensitivity. Future studies should focus on larger, longitudinal cohorts to clarify the directionality of change in this compound levels relative to T2D progression and to reconcile the conflicting findings in the literature.

References

  • Bene, J., et al. (2013). Similarities in Serum Acylcarnitine Patterns in Type 1 and Type 2 Diabetes Mellitus and in Metabolic Syndrome. Annals of Nutrition and Metabolism, 62(1), 80-85. [Link]

  • Breckenridge, A. (2022). Acylcarnitines, a warning signal for Type 2 diabetes. ASBMB Today. [Link]

  • Adams, S. H., et al. (2009). Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity. Obesity, 17(10), 1805-1812. [Link]

  • Karger Publishers. (2012). Similarities in Serum Acylcarnitine Patterns in Type 1 and Type 2 Diabetes Mellitus and in Metabolic Syndrome. [Link]

  • Ruiz-Canela, M., et al. (2017). Plasma Acylcarnitines and Risk of Type 2 Diabetes in a Mediterranean Population at High Cardiovascular Risk. The Journal of Clinical Endocrinology & Metabolism, 102(8), 2919-2928. [Link]

  • Mai, M., et al. (2013). Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions. PLoS ONE, 8(12), e82459. [Link]

  • Skoumalova, A., et al. (2021). Correlation of Serum Acylcarnitines with Clinical Presentation and Severity of Coronary Artery Disease. Metabolites, 11(10), 689. [Link]

  • Mai, M., et al. (2013). Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions. PLoS ONE, 8(12), e82459. [Link]

  • Ringseis, R., et al. (2008). Carnitine and type 2 diabetes. Nutrition & Metabolism, 5, 25. [Link]

  • ResearchGate. (2021). A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. [Link]

  • Bene, J., & Hadzsiev, K. (2018). Role of carnitine and its derivatives in the development and management of type 2 diabetes. Nutrition & Diabetes, 8(1), 8. [Link]

  • Skuratovskaia, D., et al. (2021). Levels of Acylcarnitines and Branched-Chain Amino Acids in Antipsychotic-Treated Patients with Paranoid Schizophrenia with Metabolic Syndrome. Journal of Personalized Medicine, 11(11), 1184. [Link]

  • Svartberg, J., et al. (2018). Serum Carnitine Metabolites and Incident Type 2 Diabetes Mellitus in Patients With Suspected Stable Angina Pectoris. The Journal of Clinical Endocrinology & Metabolism, 103(12), 4496-4505. [Link]

  • Mai, M., et al. (2013). Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions. PLoS ONE, 8(12), e82459. [Link]

  • Liu, Y., et al. (2018). Plasma Targeted Metabolomics Analysis for Amino Acids and Acylcarnitines in Patients with Prediabetes, Type 2 Diabetes Mellitus, and Diabetic Complications. Journal of Diabetes Research, 2018, 9354897. [Link]

  • Asadi, M., et al. (2020). The effects of L-carnitine supplementation on glycemic control: a systematic review and meta-analysis of randomized controlled trials. Journal of Endocrinological Investigation, 43(5), 569-580. [Link]

  • Lu, J., et al. (2020). The Alteration of Carnitine Metabolism in Second Trimester in GDM and a Nomogram for Predicting Macrosomia. Journal of Diabetes Research, 2020, 9785451. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Fatty Acid Oxidation Disorders Using Acylcarnitine Profiles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and clinicians navigating the complexities of inherited metabolic diseases, the accurate and timely diagnosis of fatty acid oxidation (FAO) disorders is paramount. These conditions, arising from enzymatic defects in the mitochondrial beta-oxidation pathway, can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, and sudden infant death.[1][2] The analytical cornerstone for the detection and differentiation of these disorders lies in the meticulous profiling of acylcarnitines in biological specimens, primarily plasma and dried blood spots.[3] This guide provides an in-depth comparison of acylcarnitine profiles across various FAO disorders, supported by experimental protocols and data interpretation strategies, to empower researchers and drug development professionals in their diagnostic and therapeutic endeavors.

The Biochemical Basis of Acylcarnitine Profiling in FAO Disorders

Mitochondrial fatty acid oxidation is a critical process for energy production, particularly during periods of fasting or metabolic stress. Long-chain fatty acids are transported into the mitochondria via the carnitine shuttle, a process involving carnitine palmitoyltransferase I (CPT I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT II). Once inside the mitochondrial matrix, fatty acids undergo a cyclical process of beta-oxidation, sequentially shortening the acyl-CoA chain and generating acetyl-CoA for the Krebs cycle.

A defect in any of the enzymes or transporters involved in this pathway leads to the accumulation of specific acyl-CoA intermediates. These accumulating acyl-CoAs are then transesterified to carnitine by carnitine acyltransferases, forming acylcarnitines that can be exported from the mitochondria and detected in the blood.[4][5] The specific pattern of elevated acylcarnitines serves as a biochemical fingerprint, pointing towards the affected enzyme and enabling the differential diagnosis of various FAO disorders.[6]

Diagram 1: The Carnitine Cycle and Mitochondrial Fatty Acid β-Oxidation

cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty Acyl-CoA Fatty Acyl-CoA CPT1 CPT I Fatty Acyl-CoA->CPT1 Acylcarnitine_cyto Acylcarnitine CPT1->Acylcarnitine_cyto Carnitine CACT CACT Acylcarnitine_cyto->CACT Acylcarnitine_mito Acylcarnitine CACT->Acylcarnitine_mito CPT2 CPT II Acylcarnitine_mito->CPT2 Fatty Acyl-CoA_mito Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_mito CoA beta_oxidation β-Oxidation Spiral (VLCAD, LCHAD/TFP, MCAD, SCAD) Fatty Acyl-CoA_mito->beta_oxidation Acetyl-CoA Acetyl-CoA beta_oxidation->Acetyl-CoA FADH2, NADH Krebs Cycle Krebs Cycle Acetyl-CoA->Krebs Cycle

A simplified representation of the carnitine-dependent transport of fatty acids into the mitochondria and the subsequent β-oxidation spiral.

Comparative Analysis of Acylcarnitine Profiles in Key FAO Disorders

The differential diagnosis of FAO disorders hinges on recognizing the distinct patterns of accumulating acylcarnitines. While some disorders present with a pathognomonic primary marker, others exhibit overlapping profiles, necessitating a nuanced interpretation that includes secondary markers and specific acylcarnitine ratios.

DisorderAbbreviationPrimary Acylcarnitine MarkersSecondary Markers & Key Ratios
Medium-Chain Acyl-CoA Dehydrogenase Deficiency MCADC8 (Octanoylcarnitine) C6, C10, C10:1. Key Ratios: C8/C2 > 5, C8/C10 > 1 [1][7]
Very Long-Chain Acyl-CoA Dehydrogenase Deficiency VLCADC14:1 (Tetradecenoylcarnitine) C14, C14:2, C16, C16:1. Key Ratios: C14:1/C2, C14:1/C16 [8][9]
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency LCHAD/TFPC16-OH (3-Hydroxypalmitoylcarnitine) C16:1-OH, C18-OH, C18:1-OH. Key Ratio: (C16-OH + C18:1-OH)/C2 [10][11]
Carnitine Palmitoyltransferase II Deficiency CPT IIC16 (Palmitoylcarnitine), C18:1 (Oleoylcarnitine) C18. Key Ratio: (C16 + C18:1)/C2 . Profile is often indistinguishable from CACT deficiency.[12][13]
Carnitine-Acylcarnitine Translocase Deficiency CACTC16 (Palmitoylcarnitine), C18:1 (Oleoylcarnitine) C18. Key Ratios: (C16 + C18:1)/C2, C16/C2 . Profile is often indistinguishable from CPT II deficiency.[14][15]

Note: The absolute concentrations of acylcarnitines can vary based on the patient's age, clinical status (symptomatic vs. asymptomatic), and diet. Therefore, the interpretation should always be made in the context of age-appropriate reference ranges and the overall pattern of abnormalities.[16]

Navigating Diagnostic Challenges: The Power of Ratios and Secondary Markers

While the primary acylcarnitine marker is often the most prominent feature, its interpretation in isolation can be misleading. The use of ratios of the primary marker to other, unaffected acylcarnitines (such as C2, acetylcarnitine) can significantly enhance diagnostic specificity by correcting for variations in carnitine levels and overall metabolic state.[17]

For instance, in MCAD deficiency , while C8 is the hallmark, the ratios of C8 to C2 and C8 to C10 are crucial for confirming the diagnosis, especially in milder cases or when the C8 elevation is not dramatic.[7] Similarly, for VLCAD deficiency , the ratio of C14:1 to C16 can help differentiate it from other long-chain defects.[9]

A significant diagnostic challenge lies in distinguishing between CPT II and CACT deficiencies , as both present with elevated C16 and C18:1 acylcarnitines.[12][13] Their acylcarnitine profiles are virtually identical, reflecting the blockage of long-chain fatty acid entry into the mitochondrial matrix. In these cases, acylcarnitine analysis serves as a screening tool, and a definitive diagnosis requires further enzymatic assays in cultured fibroblasts or molecular genetic testing of the CPT2 and SLC25A20 genes.[12][13]

Experimental Protocol: Acylcarnitine Analysis by Tandem Mass Spectrometry

The gold standard for acylcarnitine analysis is flow-injection tandem mass spectrometry (MS/MS).[3][6] This method offers high sensitivity, specificity, and throughput, making it ideal for both newborn screening and diagnostic testing.

Diagram 2: Workflow for Acylcarnitine Analysis by Tandem Mass Spectrometry

cluster_sample_prep Sample Preparation cluster_ms_analysis MS/MS Analysis cluster_data_analysis Data Analysis start Dried Blood Spot or Plasma Sample extraction Extraction with Methanol containing stable isotope-labeled internal standards start->extraction derivatization Derivatization to Butyl Esters (e.g., with butanolic HCl) extraction->derivatization evaporation Evaporation and Reconstitution derivatization->evaporation injection Flow Injection into ESI Source evaporation->injection ms1 Q1: Precursor Ion Scan (m/z 85) injection->ms1 cid Q2: Collision-Induced Dissociation (CID) ms1->cid ms2 Q3: Detection of Fragment Ions cid->ms2 quantification Quantification against Internal Standards ms2->quantification interpretation Profile Interpretation and Ratio Calculation quantification->interpretation report Reporting and Clinical Correlation interpretation->report

A schematic overview of the analytical workflow for acylcarnitine profiling, from sample preparation to data interpretation.

Step-by-Step Methodology

1. Sample Preparation (from Dried Blood Spot)

  • Rationale: Dried blood spots (DBS) are the standard for newborn screening due to the ease of collection, transport, and storage.

  • Procedure:

    • Punch a 3.2 mm disc from the DBS into a 96-well microtiter plate.

    • Add a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards (e.g., d3-C2, d3-C8, d16-C16). The internal standards are critical for accurate quantification, as they correct for variations in extraction efficiency and instrument response.

    • Agitate the plate for 20-30 minutes to ensure complete extraction of the acylcarnitines.

    • Transfer the supernatant to a new 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization

  • Rationale: Butylation of the carboxyl group of acylcarnitines enhances their ionization efficiency in the mass spectrometer, thereby improving sensitivity.

  • Procedure:

    • Add butanolic hydrochloride (typically 3N) to each well.

    • Seal the plate and incubate at 60-65°C for 15-20 minutes.

    • Evaporate the butanolic HCl to dryness under nitrogen.

    • Reconstitute the dried residue in a mobile phase suitable for flow injection analysis.

3. Tandem Mass Spectrometry Analysis

  • Rationale: MS/MS provides high specificity by utilizing a precursor ion scan. All butylated acylcarnitines, when fragmented, produce a common product ion at m/z 85. By setting the mass spectrometer to detect all parent ions that generate this specific fragment, a comprehensive profile of all acylcarnitines in the sample can be obtained in a single analysis.

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Mode of Operation: Precursor ion scan for m/z 85.

  • Data Acquisition: The instrument scans a range of mass-to-charge ratios in the first quadrupole (Q1), fragments the selected ions in the collision cell (Q2), and detects the specific fragment ion (m/z 85) in the third quadrupole (Q3).

4. Data Analysis and Interpretation

  • Quantification: The concentration of each acylcarnitine is calculated by comparing the peak area of the endogenous analyte to the peak area of its corresponding stable isotope-labeled internal standard.

  • Profile Review: The quantified acylcarnitine profile is then compared to age-appropriate reference ranges.[13][16]

  • Ratio Calculation: Diagnostic ratios are calculated to aid in the differential diagnosis.

  • Clinical Correlation: The final interpretation of the acylcarnitine profile should always be performed in the context of the patient's clinical presentation, diet, and other laboratory findings.[18]

Trustworthiness and Self-Validation in Acylcarnitine Profiling

The robustness of acylcarnitine profiling lies in its inherent self-validating system. The use of a panel of stable isotope-labeled internal standards for each class of acylcarnitines (short-, medium-, and long-chain) ensures accurate quantification across the entire profile. Quality control materials with known concentrations of acylcarnitines should be analyzed with each batch of samples to monitor the accuracy and precision of the assay. Furthermore, the pattern of acylcarnitine elevation itself provides a degree of self-validation. A physiologically plausible pattern of elevations is more likely to represent a true positive result than an isolated, unexpected elevation of a single analyte.

Conclusion

Acylcarnitine profiling by tandem mass spectrometry is a powerful and indispensable tool for the diagnosis and differentiation of fatty acid oxidation disorders. A thorough understanding of the underlying biochemistry, the nuances of profile interpretation, and the analytical methodology is crucial for researchers and clinicians in the field of inborn errors of metabolism. By moving beyond the identification of a single primary marker and embracing a holistic approach that incorporates secondary markers, diagnostic ratios, and clinical correlation, we can unlock the full diagnostic potential of acylcarnitine profiling and improve outcomes for patients with these challenging disorders.

References

  • Matern, D., & Smith, E. H. (2010). Acylcarnitine analysis by tandem mass spectrometry. Current protocols in human genetics, Chapter 17, Unit 17.8. [Link][3]

  • Sigauke, E., & Vockley, J. (2004). Carnitine Palmitoyltransferase II Deficiency. In GeneReviews®. University of Washington, Seattle. [Link][12]

  • Miller, M. J., Cusmano-Ozog, K., Oglesbee, D., & Young, S. (2021). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 23(2), 249–258. [Link][2][6][19][20]

  • Lee, H. C., & Vockley, J. (2022). Carnitine-Acylcarnitine Translocase Deficiency. In GeneReviews®. University of Washington, Seattle. [Link][13]

  • Smith, E. H., & Matern, D. (2010). Acylcarnitine analysis by tandem mass spectrometry. Current protocols in human genetics, Chapter 17, Unit 17.8.1-20. [Link][3]

  • Mayo Clinic. (n.d.). Acylcarnitine analysis by tandem mass spectrometry. [Link][5]

  • Plaatjie, Z., Pillay, K., & van der Watt, G. (2025). Paediatric CSF acylcarnitine reference ranges. Metabolomics, 21(1), 1. [Link][13]

  • Cavedon, C. T., Bourdoux, P., & Van Thi, H. V. (2005). Age-related variations in acylcarnitine and free carnitine concentrations measured by tandem mass spectrometry. Clinical chemistry, 51(4), 745–752. [Link]

  • University of Iowa Health Care. (n.d.). Acylcarnitine Profile. [Link][18]

  • Karageorgou, V., Schollen, E., & Lissens, W. (2023). New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. International journal of molecular sciences, 24(17), 13204. [Link][10][11]

  • GeneReviews®. (n.d.). Table 2. [Genes of Interest in the Differential Diagnosis of Medium-Chain Acyl-Coenzyme A Dehydrogenase (MCAD) Deficiency]. National Center for Biotechnology Information. [Link][8]

  • Shi, C., Ao, Z., Liu, B., et al. (2023). The significance of acylcarnitine ratio indices in diagnosing carnitine-acylcarnitine translocase deficiency. Translational pediatrics, 12(5), 871–881. [Link][14]

  • Miller, M. J., Cusmano-Ozog, K., Oglesbee, D., & Young, S. (2021). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 23(2), 249-258. [Link][6]

  • University of Iowa Health Care, Department of Pathology. (n.d.). Acylcarnitine Profile. In Laboratory Services Handbook. Retrieved from [Link][18]

  • (2023). Increased acylcarnitine ratio indices in newborn screening for carnitine-acylcarnitine translocase deficiency shows increased sensitivity and reduced false-positivity. Translational Pediatrics, 12(5), 871-881. [Link][17]

  • Shi, C., Ao, Z., Liu, B., et al. (2023). Increased acylcarnitine ratio indices in newborn screening for carnitine-acylcarnitine translocase deficiency shows increased sensitivity and reduced false-positivity. Translational pediatrics, 12(5), 871–881. [Link][15]

  • Chen, Y., Lin, Y., & Chen, X. (2023). Newborn screening for fatty acid oxidation disorders: epidemiological and genetic findings in Southeastern China. Journal of Translational Medicine, 21(1), 1-9. [Link][21]

  • Miller, M. J., Cusmano-Ozog, K., Oglesbee, D., & Young, S. (2021). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in medicine : official journal of the American College of Medical Genetics, 23(2), 249–258. [Link][20]

  • Karageorgou, V., Schollen, E., & Lissens, W. (2023). New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. International journal of molecular sciences, 24(17), 13204. [Link][11]

  • Vockley, J., & Vockley, C. M. (2024). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®. University of Washington, Seattle. [Link][1]

  • Chace, D. H., Hillman, S. L., Van Hove, J. L., & Naylor, E. W. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical chemistry, 43(11), 2106–2113. [Link][7]

  • Miller, M. J., Cusmano-Ozog, K., Oglesbee, D., & Young, S. (2021). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 23(2), 249-258. [Link][2]

  • Vockley, J., & Vockley, C. M. (2021). Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program. Frontiers in pediatrics, 9, 643339. [Link][9]

  • Vockley, J., & Vockley, C. M. (2021). Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program. Frontiers in Pediatrics, 9. [Link][9]

  • American College of Medical Genetics and Genomics. (2024). PPM - Analysis of Acylcarnitines. [Link][22]

Sources

Establishing Reference Ranges for Linoleoylcarnitine in a Healthy Population: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Linoleoylcarnitine in Health and Disease

This compound (C18:2) is an acylcarnitine that plays a crucial role in cellular energy metabolism. It is formed when linoleic acid, an essential omega-6 fatty acid, is esterified to L-carnitine. This process facilitates the transport of linoleic acid into the mitochondria for subsequent β-oxidation and energy production.[1][2] As a key intermediate in fatty acid metabolism, circulating levels of this compound can reflect the intricate balance of lipid utilization and storage.

Emerging research has implicated alterations in acylcarnitine profiles, including this compound, in a variety of metabolic disorders. Dysregulation of these pathways has been associated with conditions such as insulin resistance, cardiovascular disease, and inborn errors of metabolism.[3] Consequently, the precise quantification of this compound in healthy individuals is paramount for establishing a baseline, or "reference range." This reference range is not merely a set of "normal" values; it is a critical tool for identifying pathological deviations, understanding disease mechanisms, and developing novel therapeutic interventions.

This guide provides a comprehensive overview of the principles and methodologies for establishing robust reference ranges for this compound in a healthy population. We will delve into the analytical techniques, subject recruitment strategies, and statistical analyses that are essential for generating reliable and clinically meaningful data.

Section 1: Analytical Methodology for this compound Quantification

The gold standard for the quantification of acylcarnitines, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity, specificity, and throughput, making it ideal for analyzing complex biological matrices like plasma.

The Causality Behind Experimental Choices in LC-MS/MS

The selection of an appropriate LC-MS/MS method is critical for obtaining accurate and reproducible results. Key considerations include:

  • Chromatographic Separation: A robust chromatographic method is necessary to separate this compound from other isomeric and isobaric acylcarnitines, which can interfere with accurate quantification. Reversed-phase chromatography, often with a C18 column, is a common choice.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of acylcarnitines due to the presence of a permanently charged quaternary amine in their structure.

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is employed for its high selectivity. The instrument is set to monitor a specific precursor-to-product ion transition for this compound, which minimizes the impact of matrix effects and enhances the signal-to-noise ratio.

  • Internal Standards: The use of a stable isotope-labeled internal standard, such as d3-linoleoylcarnitine, is essential for accurate quantification. The internal standard is added to the sample at a known concentration and co-elutes with the analyte of interest, correcting for variations in sample preparation and instrument response.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in plasma using LC-MS/MS:

LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is_add Addition of Internal Standard (d3-Linoleoylcarnitine) plasma->is_add protein_precip Protein Precipitation (e.g., with acetonitrile) is_add->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant injection Injection onto LC Column supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: LC-MS/MS workflow for this compound analysis.

Detailed Experimental Protocol

1.3.1. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of an internal standard working solution (e.g., 1 µM d3-linoleoylcarnitine in methanol).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

1.3.2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transition: Monitor the transition for this compound (e.g., m/z 424.3 -> 85.1) and its internal standard.

Comparison of LC-MS/MS Platforms

While the fundamental principles of LC-MS/MS are consistent, different instrument manufacturers offer platforms with varying performance characteristics. The choice of platform can impact sensitivity, throughput, and ease of use. Below is a qualitative comparison of leading triple quadrupole platforms.

FeatureSCIEX QTRAP SystemsAgilent Triple Quadrupole LC/MSThermo Scientific TSQ Triple Quadrupole MS
Key Strengths High sensitivity and robustness, unique scan functions like precursor ion and neutral loss scanning for broader profiling.Known for reliability, ease of use, and robust hardware.High sensitivity and fast scanning speeds, well-suited for high-throughput applications.
Software Analyst and SCIEX OS software are powerful but can have a steeper learning curve.MassHunter software is generally considered user-friendly and intuitive.Xcalibur software is widely used and offers comprehensive control and data processing capabilities.
Typical Applications Widely used in clinical research and metabolomics for both targeted and untargeted analyses.Popular in routine testing environments due to their reliability and ease of maintenance.Strong presence in pharmaceutical and contract research organizations for high-throughput quantitative analysis.

Note: This is a general comparison, and specific model performance may vary. Direct evaluation of instruments for the specific application is always recommended.

Section 2: Subject Recruitment and Sample Collection

The establishment of a reliable reference range is critically dependent on the careful selection of a "healthy" reference population. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for this process.

Defining the "Healthy" Population

A "healthy" individual is one who is free from any known disease or condition that could affect the concentration of this compound. Exclusion criteria should be clearly defined and may include:

  • Known metabolic or cardiovascular diseases.

  • Use of medications that could interfere with lipid metabolism.

  • Pregnancy or lactation.

  • Recent acute illness or surgery.

  • Dietary restrictions or extreme dietary habits.

Cohort Size and Demographics

According to CLSI guideline C28-A3, a minimum of 120 individuals is recommended for establishing a reference interval.[4] It is also crucial to consider demographic factors that may influence this compound levels, such as:

  • Age: Acylcarnitine profiles can change with age.[5]

  • Gender: Sex-specific differences in carnitine metabolism have been reported.[1][2]

  • Ethnicity: Genetic and dietary factors can vary across different ethnic groups.

If significant differences are observed between subgroups, partitioned reference intervals should be established.

Sample Collection and Handling

Standardized procedures for sample collection and handling are essential to minimize pre-analytical variability.

  • Fasting State: Blood samples should be collected after an overnight fast (typically 10-12 hours) to minimize the influence of recent dietary intake.

  • Anticoagulant: Plasma collected in EDTA-containing tubes is the preferred sample type.

  • Processing: Samples should be centrifuged promptly to separate plasma from blood cells.

  • Storage: Plasma samples should be stored at -80°C until analysis to ensure the stability of this compound.

Section 3: Statistical Analysis of Reference Data

Once the this compound concentrations have been quantified in the reference population, appropriate statistical methods must be applied to determine the reference interval.

The CLSI C28-A3 Guideline

The CLSI C28-A3 guideline is the authoritative standard for establishing and verifying reference intervals in the clinical laboratory.[4] It provides a framework for the statistical analysis of reference data.

Statistical Workflow

The following diagram illustrates the statistical workflow for establishing a reference interval for this compound:

Statistical Workflow for Reference Interval Establishment cluster_non_parametric Non-Parametric Method (Recommended for n ≥ 120) cluster_parametric Parametric Method (If data is normally distributed) data_collection Data Collection (n ≥ 120) data_visualization Data Visualization (Histogram, Box Plot) data_collection->data_visualization outlier_detection Outlier Detection and Removal (e.g., Dixon's Q test, Tukey's method) data_visualization->outlier_detection normality_testing Normality Testing (e.g., Shapiro-Wilk test) outlier_detection->normality_testing cluster_non_parametric cluster_non_parametric normality_testing->cluster_non_parametric Not Normal cluster_parametric cluster_parametric normality_testing->cluster_parametric Normal percentile_calc Calculate 2.5th and 97.5th Percentiles ci_calc Calculate 90% Confidence Intervals for Limits mean_sd_calc Calculate Mean and Standard Deviation limit_calc Calculate Limits (Mean ± 1.96 * SD) partitioning Partitioning Analysis (by age, gender, etc.) final_ri Establish Final Reference Interval(s) partitioning->final_ri cluster_non_parametric->partitioning cluster_parametric->partitioning

Caption: Statistical workflow for reference interval determination.

Key Statistical Procedures
  • Data Visualization and Outlier Removal: The first step is to visualize the data distribution using histograms and box plots to identify any potential outliers. Statistical tests, such as Dixon's Q test or Tukey's method, can be used to formally identify and remove outliers.

  • Normality Testing: The distribution of the data should be assessed for normality using tests like the Shapiro-Wilk test. For most biological analytes, the data will not follow a normal distribution.

  • Robust Method: For smaller sample sizes (less than 120), the robust method can be used. This method is less influenced by outliers and does not require the data to be normally distributed.[6][7]

  • Partitioning: If there is a suspicion that different subpopulations have different reference intervals (e.g., males vs. females), statistical tests (e.g., Mann-Whitney U test) should be performed to determine if partitioning is necessary.

Section 4: Published Reference Ranges for this compound

Based on available literature, a typical reference range for this compound (C18:2) in the plasma of healthy adults is:

AnalyteReference Range (µmol/L)
This compound (C18:2) 0 - 0.11

Source: Healthmatters.io.[8] It is important to note that this is an example, and each laboratory should establish or verify its own reference ranges based on its specific population and analytical methods.

Section 5: Best Practices and Future Directions

Adherence to Authoritative Guidelines

The establishment of biomarker reference ranges is a rigorous process that requires adherence to established guidelines. The CLSI C28-A3 document is the primary resource for this purpose.[4] For metabolomics studies, the Metabolomics Quality Assurance and Quality Control Consortium (mQACC) provides valuable resources and recommendations for ensuring data quality and reproducibility.[9][10][11][12]

The Importance of Ongoing Verification

Reference intervals are not static. They should be periodically reviewed and, if necessary, updated to reflect changes in analytical methodology, patient populations, or clinical practice.

The Future of Personalized Reference Ranges

With the advancement of metabolomics and data science, there is a growing interest in the development of personalized reference ranges. These ranges would take into account an individual's unique genetic, lifestyle, and environmental factors to provide a more precise assessment of their metabolic health.

Conclusion

The establishment of accurate and reliable reference ranges for this compound is a critical step in advancing our understanding of its role in health and disease. By following the principles and methodologies outlined in this guide, researchers and clinicians can generate high-quality data that will ultimately contribute to the development of new diagnostic and therapeutic strategies for a wide range of metabolic disorders. The integration of robust analytical techniques, careful study design, and appropriate statistical analysis is essential for ensuring the clinical utility of this compound as a biomarker.

References

  • MedCalc Software Ltd. Reference interval - MedCalc Statistical Software Manual. (2023). Available at: [Link].

  • Horowitz, G. L.
  • Ramsingh, D. et al. Determination of the Reference Range of Endogenous Plasma Carnitines in Healthy Adults. Annals of Clinical Biochemistry45, 585-592 (2008).
  • Jarrell, Z. R. et al. Plasma acylcarnitine levels increase with healthy aging. Aging (Albany NY)12, 13555-13570 (2020).
  • Clinical and Laboratory Standards Institute. Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory; Approved Guideline—Third Edition (C28-A3c). (CLSI, 2008).
  • Beger, R. D. et al. Establishing a framework for best practices for quality assurance and quality control in untargeted metabolomics. Metabolomics17, 1-13 (2021).
  • Field, A. P.
  • Metabolomics Quality Assurance & Quality Control Consortium. mQACC. Available at: [Link].

  • SCIEX. High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. (2021).
  • Analytics Vidhya. Nonparametric Statistical Tests using Python: An Introductory Tutorial. (2022).
  • Vuckovic, D. et al.
  • Healthmatters.io. This compound, C18:2 - Acylcarnitine Profile, Plasma - Lab Results explained. Available at: [Link].

  • University of Liverpool Repository. mQACC Community Engagement on Best QA/QC Practices in LC-MS- Based Untargeted Metabolomics. (2023).
  • SCIEX. Significant sensitivity increases provides 30% more polar metabolites quantified in plasma. (2021).
  • Finnegan, D. Package ‘referenceIntervals’. (2015).
  • Ali, Z. & Bhaskar, S. B. Medical education research: the application of robust statistical methods.
  • Lee, S. et al. Parametric and non-parametric estimation of reference intervals for routine laboratory tests: an analysis of health check-up data for 260 889 young men in the South Korean military.
  • Huynh, K. et al. High-coverage plasma lipidomics reveals novel sex-specific lipidomic fingerprints of age and BMI: Evidence from two large population cohort studies. PLOS Biology17, e3000226 (2019).
  • Jones, G. R. D. et al. Indirect methods for reference interval determination – review and recommendations. Clinical Chemistry and Laboratory Medicine (CCLM)56, 1994-2007 (2018).
  • Jones, A. D. et al. Indirect reference intervals using an R pipeline. Clinical Biochemistry101, 28-34 (2022).
  • Jarrell, Z. R. et al. Plasma acylcarnitine levels increase with healthy aging. Aging (Albany NY)12, 13555–13570 (2020).
  • Kivilompolo, M. et al. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry.
  • Connelly, M. A. et al. A comparison of four liquid chromatography–mass spectrometry platforms for the analysis of zeranols in urine.
  • Reddit. Best Triple Quadrupole MS in 2024? : r/massspectrometry. (2024).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Linoleoylcarnitine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of Linoleoylcarnitine, ensuring compliance with safety regulations and fostering a culture of operational excellence.

Understanding this compound: Hazard Profile and Handling

This compound is a long-chain acylcarnitine that plays a role in fatty acid metabolism. Before any disposal protocol is initiated, it is imperative to understand the intrinsic properties and potential hazards of the substance.

According to the Safety Data Sheet (SDS) for Linoleoyl-L-carnitine (chloride), the substance is not classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The SDS indicates no specific hazards requiring special first aid, firefighting, or handling procedures beyond standard laboratory practice.[1]

However, adherence to general safe chemical handling practices is always required. This includes wearing appropriate Personal Protective Equipment (PPE), such as laboratory coats, safety glasses, and gloves, and working in a well-ventilated area.

Hazard ClassificationGHS ClassificationKey Safety Precautions
Acute Toxicity Not ClassifiedFollow standard laboratory hygiene.
Skin Corrosion/Irritation Not ClassifiedAvoid prolonged skin contact.
Eye Damage/Irritation Not ClassifiedWear safety glasses.
Environmental Hazards Not ClassifiedPrevent release into the environment.

This table summarizes the hazard profile of this compound based on available Safety Data Sheets.

The Principle of Prudent Disposal: Beyond the Classification

While this compound is not classified as a hazardous substance, the principle of prudent practice in the laboratory dictates that all chemical waste should be managed in a way that minimizes environmental impact.[2] The disposal of a similar long-chain acylcarnitine, L-Palmitoylcarnitine TFA, is recommended via incineration by a licensed hazardous waste facility.[3] This cautious approach is advisable for this compound as well, particularly in a research environment where absolute certainty about the waste stream's composition can be challenging.

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive regulations for the management of laboratory waste.[4][5][6][7] Adherence to these guidelines ensures a safe working environment and responsible environmental stewardship.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound and associated materials.

Proper segregation is the first critical step in responsible waste management.[4]

  • Primary Waste: Unused or expired this compound.

  • Contaminated Materials: Any items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper.

All materials designated for disposal should be treated as chemical waste.

cluster_0 Waste Generation Point cluster_1 Waste Segregation Unused this compound Unused this compound Designated Chemical Waste Container Designated Chemical Waste Container Unused this compound->Designated Chemical Waste Container Place in Contaminated Labware (pipette tips, tubes) Contaminated Labware (pipette tips, tubes) Contaminated Labware (pipette tips, tubes)->Designated Chemical Waste Container Place in Contaminated PPE (gloves, etc.) Contaminated PPE (gloves, etc.) Contaminated PPE (gloves, etc.)->Designated Chemical Waste Container Place in

Caption: Waste Segregation Workflow for this compound.

Select a waste container that is:

  • Compatible: Made of a material that will not react with this compound. A high-density polyethylene (HDPE) container is generally suitable.

  • Leak-Proof: Has a secure, tight-fitting lid to prevent spills.

  • Clearly Labeled: The container must be labeled in accordance with your institution's Environmental Health & Safety (EHS) guidelines and OSHA's Hazard Communication Standard. The label should include:

    • The words "Chemical Waste"

    • The full chemical name: "this compound"

    • The date accumulation started.

    • Any associated hazards (though none are listed on the SDS, it is good practice to note it is a chemical waste stream).

Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), as defined by the EPA.[8] This area should be:

  • Well-ventilated.

  • Away from general laboratory traffic.

  • Clearly marked as a waste storage area.

The recommended method for the final disposal of this compound is through a licensed and reputable chemical waste disposal contractor. These contractors will typically use high-temperature incineration, which is an effective method for the complete destruction of organic compounds.

Do not dispose of this compound by:

  • Flushing down the drain: This can introduce the compound into the aquatic environment.

  • Mixing with general trash: This is not a compliant or responsible method for disposing of laboratory chemicals.

cluster_workflow Disposal Workflow A Step 1: Segregate Waste (this compound & Contaminated Items) B Step 2: Use Labeled, Compatible Waste Container A->B C Step 3: Store in Designated Waste Accumulation Area B->C D Step 4: Contact Licensed Waste Disposal Contractor C->D E Final Disposal via Incineration D->E

Caption: Step-by-step disposal workflow for this compound.

Spill Management

In the event of a small spill, follow these steps:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear gloves, safety glasses, and a lab coat.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to cover the spill.

  • Collect the Material: Carefully sweep or scoop the absorbed material into your designated chemical waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as chemical waste.

  • Report the Spill: Follow your institution's procedures for reporting chemical spills.

For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[9]

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound, while not classified as a hazardous substance, is an essential aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with federal and local regulations. This commitment to meticulous chemical management builds a foundation of trust and scientific integrity that extends beyond the research itself.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.
  • Safety Data Sheet - Linoleoyl-L-carnitine (chloride). Cayman Chemical.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • SAFETY DATA SHEET - L(-)-Carnitine hydrochloride. Fisher Scientific.
  • OSHA Guidelines for Cleaning Up Small Chemical Spills. YouTube.
  • Hazardous Waste - Overview. Occupational Safety and Health Administration.
  • Navigating the Safe Disposal of L-Palmitoylcarnitine TFA: A Procedural Guide. Benchchem.

Sources

A Researcher's Guide to the Safe Handling of Linoleoylcarnitine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the frontiers of drug development and metabolic research necessitates a foundational commitment to safety. While Linoleoylcarnitine, a naturally occurring long-chain acylcarnitine, is a key molecule in lipid metabolism studies, its handling in a laboratory setting demands a protocol rooted in best practices. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, the absence of a hazardous classification does not imply the absence of risk. Therefore, it is imperative to adhere to standard laboratory safety protocols to minimize any potential for exposure and to cultivate a culture of safety. The "usual precautionary measures for handling chemicals should be followed."[1]

Core Safety Directives: Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). Even for substances with no specific listed hazards, a baseline of protection is essential to safeguard against unforeseen reactions, spills, or contamination.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or safety gogglesProtects against accidental splashes of solutions containing this compound, which could cause irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile)While the SDS for this compound does not provide specific glove recommendations due to a lack of testing, nitrile gloves are a standard for handling non-hazardous and low-hazard chemicals in a laboratory setting.[1][2] They provide a sufficient barrier for incidental contact.
Body Protection Laboratory coatPrevents contamination of personal clothing and protects the skin from potential contact with the substance or other reagents in the laboratory.[2]
Respiratory Protection Generally not required for small quantities in a well-ventilated areaIf there is a potential for generating dust or aerosols from the solid form of this compound, work should be conducted in a chemical fume hood to prevent inhalation.[2][3]

Operational Workflow for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps and associated safety measures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Work in a well-ventilated area (fume hood if creating dust/aerosols) b->c d Handle with care to avoid spills c->d e Wash hands thoroughly d->e f Clean and decontaminate work area e->f g Properly store or dispose of material f->g

Caption: A typical laboratory workflow for safely handling this compound.

Step-by-Step Handling Procedures
  • Pre-Handling Preparation :

    • Always consult the Safety Data Sheet (SDS) for this compound before use.[1]

    • Ensure that a written Chemical Hygiene Plan is in place and that all personnel are trained on its contents, in accordance with OSHA guidelines.[4][5]

    • Verify that eyewash stations and safety showers are accessible and in good working order.[6]

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[2][3]

    • Avoid direct contact with skin and eyes.[3]

    • When weighing or transferring the solid material, do so carefully to minimize the creation of dust.

  • Storage :

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][6]

Spill and Disposal Management

Even with the utmost care, spills can occur. A clear and concise plan for both spill cleanup and routine disposal is a critical component of a comprehensive safety protocol.

Spill Response

In the event of a spill, the following steps should be taken:

  • Minor Spill (Solid) :

    • If a small amount of solid this compound is spilled, carefully sweep or scoop up the material, avoiding the generation of dust.[2]

    • Place the collected material into a sealed container for disposal.

    • Clean the spill area with an appropriate solvent or detergent and water.

  • Minor Spill (in Solution) :

    • Absorb the liquid with an inert material such as sand, vermiculite, or a chemical absorbent pad.

    • Place the absorbent material into a sealed container for disposal.

    • Clean the spill area with an appropriate solvent or detergent and water.

For any major spill, evacuate the area and follow the emergency procedures established by your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

While the SDS for this compound suggests that smaller quantities can be disposed of with household waste, this is generally not advisable in a professional laboratory setting.[1] Institutional and local regulations for chemical waste disposal must always take precedence.

The recommended procedure for the disposal of this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) is as follows:

  • Waste Segregation :

    • Treat all this compound waste as chemical waste.

    • Segregate it into a dedicated, clearly labeled, and sealed hazardous waste container.[7]

  • Container Management :

    • Use a container that is in good condition and compatible with the chemical.

    • Keep the waste container closed when not in use and store it in a designated hazardous waste accumulation area.[7]

  • Professional Disposal :

    • Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7]

    • Do not pour this compound solutions down the drain.[3][8]

cluster_spill Spill Response cluster_disposal Routine Disposal a Assess spill size and risk b Don appropriate PPE a->b c Contain and clean up spill b->c d Package waste for disposal c->d e Segregate this compound waste f Use labeled, sealed container e->f g Store in designated waste area f->g h Arrange for professional disposal g->h

Caption: A logical flow for spill response and routine disposal of this compound.

By adhering to these guidelines, researchers can confidently work with this compound, ensuring a safe and compliant laboratory environment that fosters groundbreaking scientific discovery.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • The University of New Mexico. (n.d.). Chemical Safety Guidelines. Environmental Health & Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Carl ROTH. (2025, July 2). Safety Data Sheet: L-Carnitine. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Carl ROTH. (2025, February 19). Safety Data Sheet: L-Carnitine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linoleoylcarnitine
Reactant of Route 2
Reactant of Route 2
Linoleoylcarnitine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.